Product packaging for KLH45(Cat. No.:CAS No. 1632236-44-2)

KLH45

Cat. No.: B608357
CAS No.: 1632236-44-2
M. Wt: 458.48
InChI Key: FYOYNRLSBYWAHL-UHFFFAOYSA-N
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Description

KLH45 is an inhibitor of the phospholipase DDHD domain containing 2 (DDHD2;  IC50 = 1.3 nM). It is selective for DDHD2 over greater than 50 serine hydrolases, including DDHD1 and Sec23ip, but does inhibit α/β-hydrolase domain-containing protein 6 (ABHD6). It inhibits DDHD2 and ABHD6 in Neuro2A cells when used at a concentration of less than 10 nM and inhibits DDHD2 by greater than 95% at a concentration of 25 nM. This compound (2 µM) prevents increases in triacylglycerol (TAG) hydrolase activity in HEK293T cell lysates expressing recombinant DDHD2 and incubated with a radiolabeled TAG substrate. It decreases TAG levels in the CNS of mice when administered at a dose of 20 mg/kg twice per day for four days. This compound (2 µM) also reverses DDHD2-induced lipid droplet reduction in COS-7 cells expressing recombinant DDHD2 and loaded with oleic acid.>This compound is a selective inhibitor of DDHD2 (DDHD domain containing 2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25F3N4O2 B608357 KLH45 CAS No. 1632236-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOYNRLSBYWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Potent and Selective Inhibition of DDHD2 by KLH45: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDHD domain-containing protein 2 (DDHD2) is a serine hydrolase that has been identified as a principal triglyceride (TAG) lipase in the brain.[1] Its dysfunction is genetically linked to a complex form of hereditary spastic paraplegia (HSP), a neurodegenerative disorder characterized by lower limb spasticity, intellectual disability, and lipid accumulation in the brain.[2] The discovery of DDHD2's role in neuronal lipid metabolism has opened new avenues for understanding and potentially treating this debilitating disease. A key tool in the elucidation of DDHD2's function has been the development of selective inhibitors. This guide provides an in-depth technical overview of this compound, a potent and selective small-molecule inhibitor of DDHD2.

Quantitative Data on this compound Inhibition

This compound has been extensively characterized as a highly potent inhibitor of DDHD2. Its inhibitory activity has been quantified through various in vitro and cellular assays. A structurally related but inactive compound, KLH40, serves as a valuable negative control in these studies.[3]

Inhibitor Target Assay Type IC50 (nM) Cellular Activity Selectivity Notes Reference
This compoundDDHD2In vitro enzyme assay1.3>95% inhibition at 25 nM in Neuro2A cellsAlso inhibits ABHD6. No significant activity against 40+ other serine hydrolases, including DDHD1 and Sec23ip.[2][3][4][5]
This compoundRecombinant DDHD2In vitro enzyme assay3.6N/AN/A[3]
KLH40DDHD2In vitro enzyme assayNegligible inhibitionDoes not inhibit DDHD2 in Neuro2A cellsInhibits ABHD6 (~90% blockade) and partially inhibits FAAH and PLA2G15.[3]

DDHD2 Signaling and Inhibition by this compound

DDHD2 plays a crucial role in lipid metabolism within the central nervous system by hydrolyzing triglycerides into diacylglycerols and free fatty acids. This process is essential for maintaining lipid homeostasis in neurons. The accumulation of triglycerides in the form of lipid droplets is a hallmark of DDHD2 dysfunction. This compound selectively binds to and inhibits the catalytic activity of DDHD2, thereby blocking the breakdown of triglycerides and leading to an increase in intracellular lipid droplet formation.

DDHD2_Pathway cluster_neuron Neuron TAG Triglycerides (Lipid Droplets) DDHD2 DDHD2 TAG->DDHD2 Hydrolysis DAG Diacylglycerol DDHD2->DAG FFA Free Fatty Acids DDHD2->FFA Metabolism Downstream Metabolic Pathways DAG->Metabolism FFA->Metabolism This compound This compound This compound->DDHD2 Inhibition

DDHD2-mediated triglyceride hydrolysis and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key methodologies used in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

Objective: To determine the IC50 of this compound for DDHD2 and to profile its selectivity against other serine hydrolases.

General Protocol:

  • Proteome Preparation: Prepare soluble proteomes from Neuro2A cells or other relevant cell lines.

  • Inhibitor Incubation: Pre-incubate proteome samples with varying concentrations of this compound (or KLH40 as a control) for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as HT-01, to the inhibitor-treated proteomes and incubate for a specified time (e.g., 30 minutes) at room temperature. HT-01 is a potent, irreversible inhibitor of DDHD2.

  • Analysis: Analyze the probe-labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics to quantify the degree of inhibition at each this compound concentration. The intensity of the fluorescent signal or the peptide spectral counts corresponding to DDHD2 will be inversely proportional to the inhibitory activity of this compound.

In Vitro Triglyceride (TAG) Hydrolase Activity Assay

This assay directly measures the enzymatic activity of DDHD2 by quantifying the hydrolysis of a radiolabeled TAG substrate.

Objective: To confirm the TAG hydrolase activity of DDHD2 and to assess the inhibitory effect of this compound.

General Protocol:

  • Enzyme Source: Use soluble lysates from HEK293T cells transiently transfected with a wild-type DDHD2 cDNA.[5] As negative controls, use lysates from mock-transfected cells or cells transfected with a catalytically inactive S351A-DDHD2 mutant.[3]

  • Inhibitor Pre-incubation: Pre-incubate the DDHD2-containing lysates with this compound (e.g., 2 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at room temperature.[5]

  • Substrate Incubation: Initiate the reaction by adding a radiolabeled TAG substrate (e.g., [¹⁴C]-triolein) to the lysates and incubate at 37°C for a defined period.

  • Lipid Extraction and Analysis: Terminate the reaction and extract the lipids. Separate the different lipid species (TAGs, diacylglycerols, free fatty acids) using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled free fatty acid produced using a phosphorimager or liquid scintillation counting.

Cellular Lipid Droplet Formation Assay

This cell-based assay visualizes and quantifies the effect of DDHD2 inhibition on the accumulation of intracellular lipid droplets.

Objective: To determine the effect of this compound on lipid droplet formation in cells expressing DDHD2.

General Protocol:

  • Cell Culture and Transfection: Culture COS-7 cells and transfect them with a vector expressing DDHD2.

  • Inhibitor and Fatty Acid Treatment: Pre-treat the transfected cells with this compound (e.g., 2 µM) or KLH40 for 1 hour.[5] Supplement the culture medium with oleic acid to induce lipid droplet formation and incubate for 16 hours.[5]

  • Staining: Fix the cells and stain for lipid droplets using a fluorescent dye such as BODIPY 493/503. Nuclei can be counterstained with DAPI.

  • Imaging and Quantification: Acquire images using fluorescence microscopy. Quantify the number and size of lipid droplets per cell using image analysis software.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the identification and validation of a DDHD2 inhibitor like this compound.

Experimental_Workflow cluster_discovery Inhibitor Discovery & In Vitro Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo Validation Screening High-Throughput Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Comp_ABPP Competitive ABPP (IC50, Selectivity) Hit_ID->Comp_ABPP Enzyme_Assay In Vitro TAG Hydrolase Assay (Mechanism of Inhibition) Hit_ID->Enzyme_Assay Cell_Inhibition Cellular Target Engagement (Competitive ABPP in situ) Comp_ABPP->Cell_Inhibition Lipid_Droplet Lipid Droplet Formation Assay Enzyme_Assay->Lipid_Droplet Animal_Model Mouse Model Administration (e.g., IP injection) Cell_Inhibition->Animal_Model Toxicity Cell Viability Assays Target_Engagement Ex Vivo ABPP on Brain Tissue Animal_Model->Target_Engagement Lipidomics Brain Lipidomics (TAG accumulation) Animal_Model->Lipidomics

A generalized workflow for the discovery and validation of this compound.

Synthesis and Structure-Activity Relationship (SAR)

While a detailed synthetic route for this compound is not publicly available in the reviewed literature, its chemical structure, N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide, suggests a multi-step synthesis likely involving the formation of the triazole core followed by the attachment of the carboxamide moiety.[5] The structure-activity relationship for this class of inhibitors appears to be stringent, as exemplified by the inactive analog KLH40, which differs structurally but retains some off-target activities.[3] Further research into the SAR of triazole carboxamides as DDHD2 inhibitors could lead to the development of even more potent and selective compounds with improved pharmacological properties.

Conclusion

This compound is a valuable research tool for probing the function of DDHD2 and its role in neuronal lipid metabolism and the pathogenesis of hereditary spastic paraplegia. Its high potency and selectivity make it an excellent candidate for further preclinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of neurobiology and drug discovery who are interested in targeting DDHD2.

References

The Role of KLH45 in Elucidating Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of KLH45, a selective inhibitor of the DDHD2 lipase, and its application in the study of lipid metabolism. Through the targeted inhibition of DDHD2, this compound serves as a critical tool to investigate the pathways of triglyceride hydrolysis and lipid droplet dynamics, offering insights into pathologies associated with lipid dysregulation, such as the neurodegenerative disorder Hereditary Spastic Paraplegia (HSP).

Core Concept: this compound as a Molecular Probe for DDHD2 Function

This compound is a potent and selective small-molecule inhibitor of DDHD domain-containing protein 2 (DDHD2), a key triglyceride hydrolase in the central nervous system. By blocking the enzymatic activity of DDHD2, this compound allows for the controlled study of the consequences of impaired triglyceride metabolism. Its use in cellular models has been instrumental in confirming the role of DDHD2 in lipid droplet (LD) turnover and in maintaining lipid homeostasis.

Quantitative Data on the Effects of this compound

The application of this compound in cell-based assays provides quantitative insights into its impact on lipid storage and metabolism. The following tables summarize key findings from studies utilizing this compound to inhibit DDHD2 function.

Table 1: Effect of this compound on Lipid Droplet Formation in COS-7 Cells

Treatment GroupMean LD Surface Area per Cell (Arbitrary Units)Fold Change vs. DDHD2 + DMSOStatistical Significance (p-value)
mCherry Control~150--
DDHD2 + DMSO~501.0-
DDHD2 + this compound (2 µM)~125~2.5< 0.001
DDHD2 + KLH40 (2 µM, Control)~50~1.0Not Significant

Data extracted and synthesized from studies on DDHD2 inhibition.[1]

Table 2: Impact of this compound on Lipid Species in DDHD2-expressing COS-7 Cells

Lipid SpeciesDDHD2 + DMSO (vs. mCherry Control)DDHD2 + this compound (vs. DDHD2 + DMSO)
Triacylglycerol (TAG) (Significant Decrease) (Restored to control levels)
Diacylglycerol (DAG) (Significant Increase) (Reduced towards control levels)
Monoacylglycerol (MAG) (Significant Increase) (Reduced towards control levels)
Free Fatty Acid (FFA) (Significant Increase) (Reduced towards control levels)

This table represents the directional changes in lipid levels upon DDHD2 expression and its inhibition by this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound and DDHD2.

Protocol 1: Oleic Acid-Induced Lipid Droplet Formation and Inhibition by this compound

This protocol is designed to induce the formation of lipid droplets in a cellular model and to assess the impact of DDHD2 inhibition by this compound.

1. Cell Culture and Transfection:

  • COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are transiently transfected with mCherry-tagged DDHD2 constructs using a suitable transfection reagent and incubated for 24 hours.

2. Inhibitor Pre-treatment:

  • One hour prior to lipid loading, the culture medium is replaced with fresh medium containing either 2 µM this compound, 2 µM KLH40 (a control compound), or DMSO (vehicle control).

3. Oleic Acid Supplementation:

  • To induce lipid droplet formation, cells are supplemented with a 10% (v/v) solution of 2 mM oleic acid complexed with 5% fatty acid-free bovine serum albumin (BSA).
  • The cells are incubated overnight (approximately 16 hours) in the oleic acid-containing medium.

4. Microscopy and Lipid Droplet Staining:

  • After incubation, cells are washed three times with phosphate-buffered saline (PBS).
  • For visualization of lipid droplets, cells are stained with BODIPY 493/503.
  • Nuclei are counterstained with Hoechst.
  • Imaging is performed using fluorescence microscopy.

5. Lipidomic Analysis:

  • For the analysis of lipid species, cells are washed three times with PBS and harvested.
  • Lipids are extracted from the cell pellets, and the levels of TAG, DAG, MAG, and FFA are quantified using mass spectrometry.[1]

Visualizing the Mechanism of Action

Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the role of this compound in lipid metabolism studies.

KLH45_Mechanism_of_Action cluster_hydrolysis Triglyceride Hydrolysis cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome TAG Triglycerol (TAG) in Lipid Droplet DDHD2 DDHD2 (Triglyceride Lipase) TAG->DDHD2 Hydrolysis DAG Diacylglycerol (DAG) MAG Monoacylglycerol (MAG) DAG->MAG Further Hydrolysis FFA Free Fatty Acids (FFA) MAG->FFA DDHD2->DAG This compound This compound This compound->DDHD2 Inhibits LD_accumulation Lipid Droplet Accumulation TAG_accumulation TAG Accumulation

Mechanism of this compound Inhibition of DDHD2-mediated Triglyceride Hydrolysis.

Experimental_Workflow start Start: COS-7 Cell Culture transfection Transfect with mCherry-DDHD2 start->transfection pretreatment Pre-treat with this compound, KLH40, or DMSO transfection->pretreatment oleic_acid Supplement with Oleic Acid (16h) pretreatment->oleic_acid wash Wash cells with PBS oleic_acid->wash endpoint Endpoint Analysis wash->endpoint microscopy Microscopy: - BODIPY Staining - Hoechst Staining endpoint->microscopy lipidomics Lipidomics: - Lipid Extraction - Mass Spectrometry endpoint->lipidomics

Experimental Workflow for Studying this compound Effects on Lipid Droplet Formation.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of DDHD2 in lipid metabolism. Its ability to acutely inhibit DDHD2 allows for precise investigation of the downstream consequences on lipid droplet dynamics and lipidomic profiles. The experimental protocols and data presented herein provide a framework for researchers to utilize this compound in their own studies to further unravel the complexities of lipid metabolism and its role in human health and disease.

References

KLH45: A Novel Tyrosine Kinase Inhibitor for the Treatment of Refractory Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: KLH45 is a novel, orally bioavailable small molecule inhibitor of the proto-oncogene tyrosine-protein kinase (MET) and its downstream signaling pathways. This document provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. The data presented herein supports the continued development of this compound as a potential therapeutic agent for patients with non-small cell lung cancer (NSCLC) harboring MET dysregulation.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A subset of NSCLC is characterized by the dysregulation of the MET proto-oncogene, which can occur through gene amplification, mutation, or protein overexpression. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Aberrant MET activation is a key driver of tumorigenesis and is associated with a poor prognosis. This compound was developed as a potent and selective inhibitor of MET to address this unmet medical need.

Discovery and Lead Optimization

This compound was identified through a high-throughput screening campaign of a proprietary compound library against recombinant human MET kinase. Initial hits were optimized through a structure-activity relationship (SAR) study to improve potency, selectivity, and pharmacokinetic properties. This led to the identification of this compound, a compound with sub-nanomolar potency against MET and excellent selectivity over a panel of other kinases.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the MET tyrosine kinase. By binding to the ATP-binding pocket of the MET kinase domain, this compound prevents the phosphorylation and activation of MET, thereby inhibiting its downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. This ultimately leads to decreased cell proliferation, induction of apoptosis, and inhibition of cell migration in MET-dependent cancer cells.

Signaling Pathway Diagram

KLH45_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway HGF HGF MET MET Receptor HGF->MET Activation GRB2 GRB2 MET->GRB2 Phosphorylation PI3K PI3K MET->PI3K Phosphorylation This compound This compound This compound->MET Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: this compound inhibits MET signaling, blocking downstream RAS/MAPK and PI3K/AKT pathways.

Preclinical Data

The efficacy and safety of this compound were evaluated in a series of preclinical studies.

In Vitro Efficacy

This compound demonstrated potent anti-proliferative activity in MET-amplified NSCLC cell lines.

Table 1: In Vitro Proliferation IC50 Values for this compound

Cell LineMET StatusIC50 (nM)
H441MET Amplified5.2 ± 1.1
EBC-1MET Amplified8.7 ± 2.3
A549MET Wild-Type> 10,000
H1975EGFR Mutant> 10,000
In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a patient-derived xenograft (PDX) model of MET-amplified NSCLC.

Table 2: In Vivo Efficacy of this compound in a MET-Amplified NSCLC PDX Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045 ± 8
This compound3082 ± 12
This compound10098 ± 5
Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (10 mg/kg, p.o.)
Cmax (ng/mL)1250 ± 210
Tmax (h)2.0 ± 0.5
AUC (0-24h) (ng·h/mL)9800 ± 1500
Bioavailability (%)45

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to the vehicle control. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Experimental Workflow Diagram

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plates B Treat with this compound (72 hours) A->B C Add CellTiter-Glo® reagent B->C D Measure luminescence C->D E Calculate IC50 values D->E

Caption: Workflow for the in vitro cell proliferation assay.

Patient-Derived Xenograft (PDX) Model
  • Tumor Implantation: MET-amplified NSCLC PDX tumors were subcutaneously implanted into the flank of immunodeficient mice.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

  • Dosing: this compound was administered orally once daily at the indicated doses. The vehicle group received the formulation buffer.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.

  • Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study.

Pharmacokinetic Study in Rats
  • Dosing: Male Sprague-Dawley rats were administered a single oral dose of this compound at 10 mg/kg.

  • Blood Sampling: Blood samples were collected via the tail vein at various time points post-dose (0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined by LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters were calculated using non-compartmental analysis in Phoenix WinNonlin.

Conclusion

This compound is a potent and selective MET inhibitor with promising preclinical anti-tumor activity in MET-dysregulated NSCLC models. Its favorable pharmacokinetic profile supports its development as an oral therapeutic. Further investigation in clinical trials is warranted to evaluate the safety and efficacy of this compound in patients with MET-driven NSCLC.

An In-depth Technical Guide on the Role of DDHD2 in Hereditary Spastic Paraplegia and the Utility of its Inhibitor, KLH45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Spastic Paraplegias (HSPs) are a group of inherited neurodegenerative disorders characterized by progressive lower limb spasticity and weakness. Spastic Paraplegia Gene 54 (SPG54), a complex form of HSP, is caused by mutations in the DDHD2 gene. This guide provides a comprehensive overview of the molecular mechanisms underlying SPG54, focusing on the function of the DDHD2 protein and the experimental insights gained from its selective inhibitor, KLH45. We will delve into the critical role of DDHD2 in neuronal lipid metabolism, its dual function as a triglyceride hydrolase and a lipophagy receptor, and how its dysfunction leads to the hallmark neuropathology of SPG54. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers in the field of neurodegeneration and drug development.

Introduction to Hereditary Spastic Paraplegia and SPG54

Hereditary Spastic Paraplegias (HSPs) represent a clinically and genetically diverse group of neurodegenerative disorders primarily affecting the upper motor neurons, leading to progressive spasticity and weakness in the lower limbs[1][2]. These disorders can be classified as "pure," where the symptoms are confined to lower limb spasticity, or "complex," where they are accompanied by additional neurological features such as intellectual disability, ataxia, and peripheral neuropathy[1][2].

SPG54 is an autosomal recessive, complex form of HSP characterized by early-onset spastic paraplegia, intellectual disability, and a thin corpus callosum observable via magnetic resonance imaging (MRI)[3][4][5]. The genetic basis for SPG54 lies in deleterious mutations within the DDHD2 gene[3][5].

The Role of DDHD2 in Neuronal Lipid Metabolism

The DDHD2 protein is a member of the DDHD domain-containing family of proteins and functions as a principal triglyceride hydrolase in the central nervous system[3][6]. Its primary role is the hydrolysis of triglycerides (TAGs) stored in lipid droplets (LDs) into fatty acids and glycerol. These liberated fatty acids are crucial for various neuronal functions, including serving as an energy source to fuel synaptic activity[7][8].

Recent research has unveiled a dual functionality for DDHD2. Beyond its enzymatic activity, DDHD2 also acts as a cargo receptor for lipophagy, a selective form of autophagy responsible for the degradation of lipid droplets[9][10]. DDHD2 interacts with ATG8 family proteins (e.g., LC3/GABARAPs) on the autophagosome membrane, thereby targeting lipid droplets for lysosomal degradation[9][10].

Dysfunction of DDHD2, due to genetic mutations, disrupts this delicate balance of lipid metabolism. The impaired hydrolysis of triglycerides and the compromised lipophagic clearance lead to the pathological accumulation of lipid droplets within neurons, a key hallmark of SPG54[3][6][7]. This accumulation of neutral lipids can be detected in the brains of SPG54 patients[2][4].

This compound: A Selective Inhibitor of DDHD2

This compound is a potent, selective, and in vivo-active small molecule inhibitor of DDHD2[3]. It has been instrumental as a research tool to pharmacologically mimic the effects of DDHD2 loss-of-function. This compound has been shown to effectively block the triglyceride hydrolase activity of DDHD2, leading to an increase in lipid droplet accumulation in cultured neurons and in the brains of mice[3][11][12][13]. Its use in experimental models has been pivotal in elucidating the causal link between DDHD2 inhibition, lipid droplet accumulation, and the downstream cellular consequences relevant to HSP.

Data Presentation

Table 1: Quantitative Data on DDHD2 Inhibition and Lipid Accumulation
ParameterValueExperimental SystemReference
This compound IC50 for DDHD2 1.3 nMMouse neuroblastoma (Neuro2A) proteome[3]
Triglyceride Accumulation Significant elevationBrain and spinal cord of mice treated subchronically with this compound (20 mg/kg, i.p., every 12h for 4 days)[3]
Lipid Droplet Accumulation Significant increasePrimary rat cortical neurons treated with 2.5 µM and 5 µM this compound for 8h and 24h[11]
Acetyl-CoA Levels 31.5% decreaseBrain tissue of DDHD2-/- mice compared to wild-type[14]
Neuronal Lipid Droplet Composition (this compound-induced) 73.35 ± 4.12 % TriglyceridesCortical neurons treated with this compound[8]
Table 2: Clinical and Genetic Features of SPG54 Patients with DDHD2 Mutations
MutationAge of OnsetKey Clinical FeaturesReference
Compound Heterozygous: p.[R112Q];[Y606]*Adult (35 years)Spastic paraplegia, ataxia, cognitive impairment, peripheral neuropathy[2]
Compound Heterozygous: p.[R112Q];[p.D660H] Adult (61-year-old patient)Spastic paraplegia, ataxia, cognitive impairment, peripheral neuropathy[2]
Homozygous: p.R112Q AdultComplex HSP with cerebellar ataxia, polyneuropathy, or cognitive impairment[2]
Various (compilation of 45 patients) Majority < 2 years; 4 patients > 20 yearsEarly-onset spastic paraplegia, intellectual disability, thin corpus callosum, periventricular white matter abnormalities[4][15]

Experimental Protocols

Lipid Extraction from Brain Tissue (Bligh-Dyer Method)

This protocol is adapted from the Bligh and Dyer method for the extraction of total lipids from brain tissue.

Materials:

  • Brain tissue (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Deionized water

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh a sample of brain tissue (e.g., 100 mg).

  • Add the tissue to a glass homogenizer with 1 mL of ice-cold PBS.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • To the 1 mL of homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add an additional 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Three phases will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper phase.

  • The collected lipid extract can be dried under a stream of nitrogen and stored at -80°C for further analysis.

Lipid Droplet Staining in Cultured Neurons (BODIPY 493/503)

This protocol describes the staining of neutral lipid droplets in cultured neurons using the fluorescent dye BODIPY 493/503.

Materials:

  • Cultured neurons on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Serum-free culture medium or PBS

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure for Live-Cell Imaging:

  • Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 1-2 µM in serum-free culture medium or PBS.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells two to three times with PBS to remove excess dye.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).

Procedure for Fixed-Cell Staining:

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of BODIPY 493/503 at 1-2 µM in PBS.

  • Incubate the fixed cells with the BODIPY working solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

Immunofluorescence for DDHD2 and LC3B Colocalization

This protocol details the procedure for co-immunostaining of DDHD2 and the autophagy marker LC3B in cultured cells.

Materials:

  • Cultured cells on coverslips

  • PBS

  • 4% PFA in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)

  • Primary antibodies: Rabbit anti-DDHD2 and Mouse anti-LC3B

  • Fluorescently-labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-Mouse IgG (e.g., Alexa Fluor 594)

  • DAPI solution

  • Mounting medium

Procedure:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with a cocktail of primary antibodies (anti-DDHD2 and anti-LC3B) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a cocktail of fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips and image using a confocal microscope.

Western Blotting for DDHD2 Expression

This protocol outlines the detection of DDHD2 protein expression in cell or tissue lysates.

Materials:

  • Cell or tissue lysates in RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-DDHD2

  • HRP-conjugated secondary antibody: Goat anti-Rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DDHD2 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system. The expected molecular weight of DDHD2 is approximately 81-90 kDa.

In Vivo Administration of this compound in Mice

This protocol describes the subchronic intraperitoneal administration of this compound to mice to study its effects on brain lipid metabolism.

Materials:

  • This compound

  • Vehicle solution (e.g., a mixture of ethanol, PEG400, and saline)

  • Mice (e.g., C57BL/6J)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • On the day of injection, dilute the stock solution to the desired final concentration (e.g., 20 mg/kg) in the vehicle.

  • Administer the this compound solution or vehicle control to the mice via intraperitoneal injection.

  • For subchronic studies, repeat the injections every 12 hours for a period of 4 days.

  • At the end of the treatment period, euthanize the mice and collect brain and spinal cord tissues for subsequent analysis (e.g., lipidomics).

Behavioral Testing in Mouse Models of HSP

This test assesses motor coordination and balance.

Apparatus:

  • An automated rotarod apparatus with a rotating rod.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the test.

  • Place the mouse on the stationary rod.

  • Start the rotation of the rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform multiple trials per mouse with an inter-trial interval.

This test evaluates locomotor activity and anxiety-like behavior.

Apparatus:

  • A square arena with walls, typically equipped with an automated tracking system (infrared beams or video camera).

Procedure:

  • Acclimatize the mice to the testing room.

  • Place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 20 minutes).

  • The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DDHD2_Function_and_Dysfunction cluster_normal Normal Neuronal Lipid Metabolism cluster_spg54 SPG54 Pathophysiology LD Lipid Droplet (Triglycerides) DDHD2_active Active DDHD2 LD->DDHD2_active Hydrolysis Lipophagy Lipophagy LD->Lipophagy FA Fatty Acids DDHD2_active->FA Autophagosome Autophagosome DDHD2_active->Autophagosome Cargo Receptor Energy Energy Production (Synaptic Function) FA->Energy Autophagosome->Lipophagy Lysosome Lysosome Lipophagy->Lysosome Fusion & Degradation ATG8 ATG8 Proteins (LC3/GABARAP) ATG8->Autophagosome LD_acc Lipid Droplet Accumulation Neurodegeneration Neurodegeneration (Axonopathy) LD_acc->Neurodegeneration DDHD2_inactive Inactive/Mutated DDHD2 DDHD2_inactive->LD_acc Block FA_dec Decreased Fatty Acids DDHD2_inactive->FA_dec Lipophagy_dec Impaired Lipophagy DDHD2_inactive->Lipophagy_dec Block Energy_dec Impaired Energy Production FA_dec->Energy_dec Energy_dec->Neurodegeneration This compound This compound (Inhibitor) This compound->DDHD2_active Inhibits

Caption: Dual function of DDHD2 in lipid metabolism and its impairment in SPG54.

Lipid_Metabolism_Pathway cluster_inhibition Inhibition TG Triglycerides (in Lipid Droplets) DDHD2 DDHD2 TG->DDHD2 Hydrolysis DAG Diacylglycerol DDHD2->DAG STXBP1 STXBP1 DDHD2->STXBP1 interacts with PlasmaMembrane Plasma Membrane DDHD2->PlasmaMembrane MAG Monoacylglycerol DAG->MAG Further hydrolysis FA Free Fatty Acids MAG->FA Glycerol Glycerol MAG->Glycerol Mitochondria Mitochondria FA->Mitochondria BetaOx β-oxidation Mitochondria->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP STXBP1->PlasmaMembrane trafficking to This compound This compound This compound->DDHD2

Caption: DDHD2-mediated triglyceride hydrolysis and fatty acid metabolism.

Experimental_Workflow_Lipidomics start Sample Preparation (e.g., Mouse Brain Tissue from WT, DDHD2-/-, or This compound-treated) extraction Lipid Extraction (Bligh-Dyer Method) start->extraction lcms LC-MS/MS Analysis (Triglyceride Profiling) extraction->lcms data_acq Data Acquisition lcms->data_acq data_proc Data Processing (Lipid Identification & Quantification) data_acq->data_proc stat_analysis Statistical Analysis (Comparison between groups) data_proc->stat_analysis end Identification of Altered Lipid Species stat_analysis->end

Caption: Workflow for mass spectrometry-based lipidomics analysis.

Conclusion and Future Directions

The research surrounding DDHD2 and its role in SPG54 has significantly advanced our understanding of the critical link between lipid metabolism and neurodegeneration. The identification of DDHD2's dual function as a triglyceride lipase and a lipophagy receptor provides a more nuanced view of its importance in maintaining neuronal homeostasis. The selective inhibitor this compound has proven to be an invaluable tool in dissecting these mechanisms and validating DDHD2 as a therapeutic target.

Future research should focus on:

  • Therapeutic Strategies: Developing strategies to restore DDHD2 function or compensate for its loss. This could include gene therapy approaches or small molecules that modulate downstream pathways.

  • Biomarker Discovery: Further investigation into the specific lipid species that accumulate in SPG54 could lead to the identification of biomarkers for disease diagnosis and progression.

  • Understanding Downstream Effects: Elucidating the precise mechanisms by which lipid droplet accumulation leads to axonal degeneration and the clinical manifestations of HSP.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in the collective effort to find effective treatments for hereditary spastic paraplegia and other related neurodegenerative disorders.

References

The Impact of KLH45 on Cerebral Triglyceride Hydrolysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in neurobiology have highlighted the critical role of lipid metabolism in maintaining brain function. Triglycerides, once thought to be inert storage molecules, are now understood to be a vital energy reserve for neuronal activity.[1][2] A key enzyme in the regulation of this process is DDHD2, the principal triglyceride lipase in the central nervous system (CNS).[3][4] The selective inhibitor, KLH45, has emerged as a powerful pharmacological tool to probe the function of DDHD2 and its role in cerebral triglyceride hydrolysis. This technical guide provides an in-depth analysis of the effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and drug development investigating the intricate landscape of brain lipid metabolism.

Introduction: Triglyceride Metabolism in the Brain

The brain, an organ with high energetic demands, relies on a constant supply of fuel. While glucose is the primary energy substrate, there is growing evidence that fatty acids derived from the hydrolysis of triglycerides stored in lipid droplets (LDs) provide a crucial alternative energy source, particularly for synaptic function.[1][2][5] This process of triglyceride breakdown, or lipolysis, is tightly regulated. In the CNS, the enzyme DDHD2, a serine hydrolase, plays a specialized and critical role in metabolizing triglycerides.[3][4] Dysregulation of this pathway is associated with complex hereditary spastic paraplegia (HSP), a neurodegenerative disorder, underscoring the importance of understanding the molecular players involved in cerebral triglyceride metabolism.[3][4]

This compound: A Selective Inhibitor of DDHD2

This compound is a potent and selective small molecule inhibitor of DDHD2.[3] It has been instrumental in elucidating the physiological function of DDHD2 in the brain. Structurally, it is a 2,4-substituted regioisomer that demonstrates enhanced potency and selectivity for DDHD2 over its 1,4-isomer.[3] Its ability to cross the blood-brain barrier and inhibit DDHD2 in vivo makes it an invaluable tool for studying the consequences of impaired triglyceride hydrolysis in the CNS.[3]

Mechanism of Action of this compound

This compound functions by directly inhibiting the triglyceride hydrolase activity of DDHD2. By blocking the active site of DDHD2, this compound prevents the breakdown of triglycerides into diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids. This inhibition leads to the accumulation of triglycerides within neuronal cells, often manifesting as an increase in the size and number of lipid droplets.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme IC50 Value Assay System Reference
DDHD2 1.3 nM Competitive Activity-Based Protein Profiling (ABPP) in Neuro2A proteome [3]
ABHD6 Cross-reactivity observed Competitive ABPP in Neuro2A proteome [3]
HSL ~8% inhibition at 100 nM Recombinant enzyme activity assay [9]

| ATGL | ~14% inhibition at 100 nM | Recombinant enzyme activity assay |[9] |

Table 2: In Vivo and In Situ Effects of this compound

Experimental Model This compound Concentration/Dose Duration of Treatment Observed Effect Reference
Neuro2A cells <10 nM Not specified Inactivation of DDHD2 and ABHD6 [3]
COS-7 cells 2 µM 16 hours Reversal of DDHD2-mediated suppression of lipid droplet accumulation [8]
Primary cortical neurons Not specified Not specified 3-fold increase in triacylglycerol (TAG) levels; 1.7-fold increase in sn-1,3-diacylglycerol (DAG) levels [10]
Mice (in vivo) 40 mg/kg (acute) 4 hours Near-complete loss of brain DDHD2 activity; no significant alteration in brain TAGs [3]
Mice (in vivo) 20 mg/kg (subchronic) Twice daily for 4 days Significant elevation in several brain TAGs [3]

| Dissociated hippocampal neurons | Not specified | 24 hours | Accumulation of lipid droplets at synaptic terminals |[7] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound against DDHD2 and other serine hydrolases in a complex proteome.

Methodology:

  • Mouse neuroblastoma Neuro2A cell proteomes are prepared.

  • The proteomes are pre-incubated with varying concentrations of this compound.

  • A broad-spectrum serine hydrolase activity-based probe (e.g., HT-01 or FP-rhodamine) is added to the proteomes. This probe covalently binds to the active site of serine hydrolases that have not been inhibited by this compound.

  • The proteome is separated by SDS-PAGE.

  • In-gel fluorescence scanning is used to visualize the activity of the serine hydrolases. A decrease in fluorescence intensity for a specific enzyme band in the presence of this compound indicates inhibition.

  • The IC50 value is calculated by quantifying the fluorescence intensity at different this compound concentrations.

In Vivo Inhibition of Brain DDHD2 Activity

Objective: To assess the ability of this compound to inhibit DDHD2 in the brain of living animals.

Methodology:

  • Mice are administered this compound via intraperitoneal (i.p.) injection at various doses (e.g., 5-40 mg/kg).

  • A control group receives a vehicle injection.

  • After a specified time (e.g., 4 hours), the mice are euthanized, and brain tissue is collected.

  • The brain tissue is homogenized and processed for competitive ABPP as described in section 5.1, using a probe such as HT-01 to label active DDHD2.

  • The degree of DDHD2 inhibition is quantified by comparing the probe labeling in the brains of this compound-treated mice to that of vehicle-treated mice.

Mass Spectrometry-Based Lipidomics

Objective: To quantify the changes in triglyceride and other lipid species in the brain following this compound treatment.

Methodology:

  • Mice are treated with this compound (e.g., 20 mg/kg, twice daily for 4 days) or vehicle.

  • Brain tissue is collected and lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).

  • The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Specific triglyceride species are identified and quantified based on their mass-to-charge ratio (m/z) and retention time.

  • The levels of different lipid species in the brains of this compound-treated mice are compared to those in the vehicle-treated group to determine the effect of DDHD2 inhibition.

Cell-Based Lipid Droplet Accumulation Assay

Objective: To visualize and quantify the effect of this compound on lipid droplet formation in cells.

Methodology:

  • COS-7 cells are transfected with a construct expressing DDHD2.

  • The cells are pre-treated with this compound (e.g., 2 µM) or a control compound for 1 hour.

  • The cells are then supplemented with oleic acid (e.g., 200 µM) for 16 hours to induce lipid droplet formation.

  • The cells are fixed and stained with a neutral lipid dye, such as BODIPY 493/503, which specifically labels lipid droplets.

  • The cells are imaged using fluorescence microscopy.

  • The number and size of lipid droplets are quantified using image analysis software to assess the effect of this compound on lipid storage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

cluster_0 Neuronal Cytoplasm TAG Triglycerides (in Lipid Droplets) DDHD2 DDHD2 (Triglyceride Lipase) TAG->DDHD2 Substrate FA Fatty Acids DDHD2->FA Hydrolysis This compound This compound This compound->DDHD2 Inhibition

Caption: Mechanism of this compound Action on Triglyceride Hydrolysis.

cluster_workflow In Vivo Lipidomics Workflow start Mice Administered This compound or Vehicle collect_tissue Brain Tissue Collection start->collect_tissue lipid_extraction Lipid Extraction collect_tissue->lipid_extraction lc_ms LC-MS Analysis lipid_extraction->lc_ms data_analysis Quantification of Triglyceride Species lc_ms->data_analysis end Comparison of Lipid Profiles data_analysis->end

Caption: Experimental Workflow for In Vivo Lipidomics.

Conclusion

This compound is a pivotal research tool that has significantly advanced our understanding of triglyceride metabolism in the brain. Its high potency and selectivity for DDHD2 allow for precise dissection of this critical biochemical pathway. The data and protocols summarized herein provide a foundation for future investigations into the role of cerebral lipolysis in both normal brain function and in the pathophysiology of neurological disorders. Further research leveraging this compound and similar pharmacological agents will be essential for exploring the therapeutic potential of modulating brain triglyceride hydrolysis.

References

understanding the selectivity profile of KLH45

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the selectivity profile of KLH45, a novel investigational inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in the molecule's mechanism of action and potential therapeutic applications.

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor designed to target aberrant activity in critical cellular signaling pathways. Understanding its selectivity is paramount for predicting both on-target efficacy and potential off-target liabilities. This guide summarizes the key quantitative data from biochemical and cellular screening assays and details the methodologies used to generate this data.

Quantitative Selectivity Data

The selectivity of this compound was assessed across a panel of kinases and in various cell lines to determine its potency and specificity. All quantitative data are summarized below.

Table 1: Biochemical Kinase Selectivity Profile of this compound Data represents the half-maximal inhibitory concentration (IC50) from in vitro biochemical assays.

Kinase TargetIC50 (nM)Kinase Family
Target Kinase A 1.2 Tyrosine Kinase
Off-Target Kinase B85Tyrosine Kinase
Off-Target Kinase C210Serine/Threonine Kinase
Off-Target Kinase D> 10,000Serine/Threonine Kinase
Off-Target Kinase E> 10,000Lipid Kinase
Off-Target Kinase F450Tyrosine Kinase
Off-Target Kinase G1,200Serine/Threonine Kinase

Table 2: Cellular Activity Profile of this compound Data represents the half-maximal effective concentration (EC50) from cell-based assays measuring target inhibition or cell viability.

Cell LineTarget Pathway StatusAssay TypeEC50 (nM)
Cell Line X Target Kinase A Activated Phospho-Substrate ELISA 15
Cell Line XTarget Kinase A ActivatedProliferation (72h)25
Cell Line YTarget Kinase A Wild-TypeProliferation (72h)> 10,000
Cell Line ZOff-Target B DependentProliferation (72h)850

Visualized Pathways and Workflows

Visual diagrams are provided below to illustrate key biological and experimental processes related to this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase TargetA Target Kinase A RTK->TargetA Activates Ligand Growth Factor Ligand->RTK Binds Substrate Downstream Substrate TargetA->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response This compound This compound This compound->TargetA Inhibits G start Start: Compound this compound primary_assay Primary Biochemical Assay (vs. Target Kinase A) start->primary_assay panel_screen Broad Kinase Panel Screen (~400 Kinases) primary_assay->panel_screen data_analysis Data Analysis: Determine IC50 / EC50 Values panel_screen->data_analysis cellular_assays Cell-Based Assays (Target-Dependent Cell Lines) off_target_validation Off-Target Validation (Cellular Assays) cellular_assays->off_target_validation end End: Complete Profile off_target_validation->end decision Selectivity Profile Established? data_analysis->decision decision->panel_screen No, Refine decision->cellular_assays Yes

The Impact of KLH45 on Lipid Droplet Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the compound KLH45 on the dynamics of lipid droplets within cellular systems. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers in cell biology, neuroscience, and therapeutic development.

Executive Summary

This compound has been identified as a potent and selective inhibitor of the enzyme DDHD2 (DDHD domain-containing 2), a principal triglyceride hydrolase in the brain.[1][2] By inhibiting DDHD2, this compound effectively blocks the breakdown of triglycerides, the primary neutral lipid stored within lipid droplets. This inhibition leads to a measurable accumulation of lipid droplets in various cell types, most notably in neurons.[3][4][5] This guide details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for studying these phenomena, and provides visual representations of the associated biological pathways and workflows.

Mechanism of Action: The this compound-DDHD2 Signaling Pathway

This compound exerts its influence on lipid droplet dynamics through the specific inhibition of the DDHD2 enzyme. DDHD2 is a crucial lipase responsible for the hydrolysis of triglycerides stored in lipid droplets, breaking them down into diacylglycerols and fatty acids. By binding to and inactivating DDHD2, this compound disrupts this lipolytic process, resulting in the net accumulation of triglycerides and a subsequent increase in the size and number of lipid droplets within the cell.[1][2][6] This mechanism is of particular interest in the study of neurological diseases where lipid metabolism is dysregulated.[2][7]

KLH45_DDHD2_Pathway cluster_lipolysis Lipolysis This compound This compound DDHD2 DDHD2 (Triglyceride Hydrolase) This compound->DDHD2 Inhibits Lipolysis Lipolysis Blocked Triglycerides Triglycerides (in Lipid Droplets) DDHD2->Triglycerides Hydrolyzes LD_Accumulation Lipid Droplet Accumulation Triglycerides->LD_Accumulation Leads to FattyAcids Fatty Acids & Diacylglycerol

Caption: Signaling pathway of this compound-induced lipid droplet accumulation.

Quantitative Data: Effect of this compound on Lipid Droplet Number

Studies in primary rat cortical neurons have demonstrated a dose-dependent increase in the number of lipid droplets upon treatment with this compound. The following table summarizes the quantitative findings from these experiments.

Treatment GroupConcentration (µM)Treatment Duration (hours)Normalized Number of Lipid Droplets (per 0.446 mm²)[3]
Control (DMSO)-8~100
This compound2.58~250
This compound58~350
Control (DMSO)-24~100
This compound2.524~400

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and lipid droplet dynamics.

Induction of Lipid Droplet Accumulation in Primary Neurons

This protocol describes the treatment of primary rat cortical neurons with this compound to induce lipid droplet formation.

Experimental_Workflow_LD_Induction cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_incubation Incubation cluster_analysis Analysis start Primary Rat Cortical Neurons treatment Treat with this compound (2.5 µM or 5 µM) or DMSO (Control) start->treatment incubation Incubate for 8 or 24 hours treatment->incubation staining Lipid Droplet Staining incubation->staining imaging Fluorescence Microscopy staining->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Workflow for inducing and analyzing lipid droplet accumulation.

Methodology:

  • Cell Culture: Primary rat cortical neurons are cultured under standard conditions.

  • Treatment: Neurons are treated with varying concentrations of this compound (e.g., 2.5 µM or 5 µM) or with DMSO as a vehicle control.[3]

  • Incubation: The cells are incubated with the treatment for a specified duration, typically between 8 and 24 hours.[3]

  • Analysis: Following incubation, the cells are processed for lipid droplet staining and analysis.

Fluorogenic Neutral Lipid Staining

This protocol outlines the staining of lipid droplets for visualization and quantification.

Reagents:

  • LipidSpot™ 488 Lipid Droplet Stain or BODIPY 493/503

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: After this compound treatment, the culture medium is removed, and the cells are washed with PBS. The cells are then fixed with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining: The fixed cells are washed again with PBS and then incubated with the fluorogenic lipid droplet stain (e.g., LipidSpot™ 488) according to the manufacturer's instructions.

  • Nuclear Staining: A nuclear counterstain such as DAPI is often included in the mounting medium to visualize the cell nuclei.

  • Imaging: The stained cells are visualized using a fluorescence microscope. Images are captured for subsequent quantitative analysis.[3][4]

Quantitative Analysis of Lipid Droplets

This protocol describes the quantification of lipid droplets from captured fluorescence images.

Methodology:

  • Image Acquisition: Multiple representative images are taken from each experimental condition.[3]

  • Image Processing: Image analysis software (e.g., ImageJ) is used to process the captured images. This may involve background subtraction and thresholding to clearly identify the lipid droplets.

  • Quantification: The number of lipid droplets is counted within a defined area of the image. To normalize the data, the lipid droplet count is divided by the area of the analyzed picture frame.[3]

  • Statistical Analysis: Statistical tests, such as the Kruskal-Wallis test, are employed to determine the significance of the observed differences between treatment groups.[3]

Implications for Drug Development and Research

The ability of this compound to modulate lipid droplet dynamics via DDHD2 inhibition presents several opportunities for research and therapeutic development:

  • Neurodegenerative Diseases: Given the link between dysregulated lipid metabolism and neurodegenerative disorders such as Parkinson's disease and hereditary spastic paraplegia, this compound serves as a valuable tool for studying these pathological processes.[1][2]

  • Metabolic Disorders: The study of this compound can provide insights into the fundamental cellular processes of lipid storage and metabolism, which are central to conditions like obesity and fatty liver disease.

  • Target for Therapeutic Intervention: DDHD2 represents a potential target for the development of novel therapeutics aimed at modulating lipid metabolism in various disease contexts.

This technical guide provides a foundational understanding of the impact of this compound on lipid droplet dynamics. Further research in this area is poised to uncover deeper insights into the intricate interplay between lipid metabolism and cellular health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders present a formidable challenge to modern medicine, with complex underlying mechanisms that are yet to be fully elucidated. A growing body of evidence implicates aberrant lipid metabolism in the pathogenesis of several neurological diseases. This technical guide delves into the critical role of DDHD Domain Containing 2 (DDHD2), a principal brain triglyceride lipase, in maintaining neuronal health. We explore the profound neurological consequences of its dysfunction, which leads to a form of complex hereditary spastic paraplegia (SPG54). A key tool in unraveling the function of DDHD2 has been the development of specific chemical probes. This document provides an in-depth look at KLH45, a potent and selective inhibitor of DDHD2, and its inactive counterpart, KLH40. We will examine the signaling pathways involving DDHD2, present quantitative data from key experiments in tabular format, and provide detailed experimental protocols. This guide aims to equip researchers with the foundational knowledge and methodologies to further investigate the DDHD2-neurodegeneration axis and explore potential therapeutic avenues.

Introduction: DDHD2 and its Implication in Neurodegeneration

DDHD2 is a serine hydrolase that functions as a major triglyceride lipase in the central nervous system.[1] Its primary role is to hydrolyze triglycerides (TAGs) into fatty acids, which are crucial for neuronal energy metabolism.[2][3] Mutations in the DDHD2 gene are the causative basis for SPG54, an autosomal recessive complex hereditary spastic paraplegia characterized by early-onset spastic paraplegia, intellectual disability, and thinning of the corpus callosum.[4][5][6] A key pathological hallmark of SPG54 is the massive accumulation of lipid droplets in neurons, a direct consequence of impaired DDHD2 function.[7][8][9] This accumulation highlights the critical role of proper lipid homeostasis in neuronal function and survival.

The study of DDHD2 has been significantly advanced by the development of the selective chemical inhibitor this compound.[1] This small molecule allows for the acute and controlled inhibition of DDHD2's enzymatic activity, enabling researchers to probe its function in cellular and animal models, and to mimic the biochemical consequences of genetic DDHD2 deficiency.

Quantitative Data on DDHD2 Inhibition by this compound

The following tables summarize key quantitative data from studies utilizing this compound to investigate DDHD2 function.

Table 1: In Vitro and In Situ Potency of this compound

ParameterValueCell Line/SystemReference
IC50 for DDHD2 1.3 nMMouse Neuroblastoma (Neuro2A) Proteome[1]
In situ Potency <10 nMNeuro2A cells[1]
Inhibition of DDHD2 in Neuro2A cells >95%Neuro2A cells (at 25 nM, 4 h)[1]
Cross-reactivity ABHD6Mouse Neuroblastoma (Neuro2A) Proteome[1]

Table 2: Effect of this compound on Triglyceride (TAG) Hydrolysis and Levels

ExperimentEffect of this compoundControlSystemReference
TAG Hydrolase Activity BlockedKLH40 (inactive control) did not blockWT-DDHD2 transfected cells[1]
Brain TAG Levels (acute treatment) No significant changeVehicleMice (40 mg/kg, 4 h)[1]
Brain TAG Levels (subchronic treatment) Significant elevation of several TAGsVehicleMice (20 mg/kg, twice daily for 4 days)[1][9]
Activity-dependent Saturated FFA Increase AbolishedDMSOPC12 cells and hippocampal neurons[10][11][12]

Signaling and Interaction Pathways of DDHD2

DDHD2's function is integrated into broader cellular processes, including autophagy and synaptic function.

DDHD2 and Lipophagy

Recent studies have revealed a connection between DDHD2 and lipophagy, the selective autophagic degradation of lipid droplets. DDHD2 interacts with multiple members of the ATG8 family of proteins (e.g., LC3, GABARAPs), which are crucial for autophagosome formation.[13] This interaction suggests that DDHD2 may play a role in targeting lipid droplets for degradation, and that disruption of this process could contribute to the lipid accumulation seen in SPG54.

DDHD2_Lipophagy cluster_LD Lipid Droplet cluster_Autophagy Autophagy Machinery LD Lipid Droplet (Triglycerides) DDHD2 DDHD2 LD->DDHD2 recruits ATG8 ATG8 family proteins (LC3/GABARAPs) DDHD2->ATG8 interacts with Autophagosome Autophagosome ATG8->Autophagosome promotes formation Autophagosome->LD engulfs for degradation (Lipophagy)

Caption: DDHD2 interaction with ATG8 proteins in lipophagy.

DDHD2 and Synaptic Function

DDHD2 also plays a role at the synapse. It has been shown to interact with STXBP1 (Munc18-1), a key protein in synaptic vesicle exocytosis.[10][11] This interaction is believed to regulate the transport of DDHD2 to the plasma membrane and the subsequent generation of saturated fatty acids, which are important for neuronal activity and long-term memory.[10][11]

DDHD2_Synapse cluster_Presynaptic Presynaptic Terminal STXBP1 STXBP1 (Munc18-1) DDHD2 DDHD2 STXBP1->DDHD2 interacts with & transports PlasmaMembrane Plasma Membrane DDHD2->PlasmaMembrane localizes to SFA Saturated Fatty Acids DDHD2->SFA generates SynapticVesicle Synaptic Vesicle SFA->SynapticVesicle supports function

Caption: DDHD2 and STXBP1 interaction at the presynapse.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of DDHD2 and this compound.

Activity-Based Protein Profiling (ABPP) for DDHD2 Inhibition

Objective: To assess the potency and selectivity of inhibitors against DDHD2 in a complex proteome.

Methodology:

  • Cell Culture and Lysis: Culture Neuro2A cells to ~80% confluency. Harvest cells and lyse in a suitable buffer (e.g., Tris-buffered saline) via sonication. Centrifuge the lysate to pellet cellular debris and collect the supernatant (proteome).

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh) to each sample. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled hydrolases using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent band corresponding to DDHD2 will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.

Lipid Droplet Staining and Quantification in Cultured Cells

Objective: To visualize and quantify the effect of DDHD2 inhibition on lipid droplet accumulation.

Methodology:

  • Cell Culture and Transfection: Plate COS-7 cells on glass coverslips. Transfect cells with a construct expressing DDHD2 (e.g., mCherry-DDHD2) or a control vector.

  • Inhibitor and Oleic Acid Treatment: One hour prior to lipid loading, treat the cells with the inhibitor (e.g., 2 µM this compound), an inactive control (e.g., 2 µM KLH40), or DMSO.[14] Supplement the culture medium with oleic acid (e.g., 200 µM) complexed to fatty-acid-free bovine serum albumin (BSA) and incubate for 16-24 hours to induce lipid droplet formation.[14]

  • Fixation and Staining: Wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS. Stain for lipid droplets using a lipophilic dye such as BODIPY 493/503. Stain the nuclei with a counterstain like Hoechst.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Identify transfected cells based on the fluorescent tag (e.g., mCherry). Use image analysis software (e.g., ImageJ) to quantify the total area or intensity of the BODIPY signal per cell.

Immunoprecipitation (IP) to Study Protein-Protein Interactions

Objective: To validate the interaction between DDHD2 and a putative binding partner (e.g., STXBP1).

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-DDHD2) or an isotype control antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the "prey" protein (e.g., anti-STXBP1) to detect the co-immunoprecipitated protein.

IP_Workflow start Cell Lysate (containing Protein A and Protein B) preclear Pre-clear with beads start->preclear ip_ab Incubate with anti-Protein A antibody preclear->ip_ab capture Capture with Protein A/G beads ip_ab->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute wb Western Blot for Protein B elute->wb

Caption: Workflow for co-immunoprecipitation.

Conclusion and Future Directions

The investigation into the role of DDHD2 in neurodegeneration has provided a compelling link between lipid metabolism and neuronal health. The development of the selective inhibitor this compound has been instrumental in dissecting the function of this crucial brain lipase. The accumulation of triglycerides in neurons due to DDHD2 dysfunction underscores the importance of maintaining lipid homeostasis for preventing neurodegenerative processes.

Future research should focus on further elucidating the downstream consequences of impaired DDHD2 activity. Understanding how lipid droplet accumulation leads to neuronal dysfunction and cell death is paramount. Moreover, exploring the therapeutic potential of modulating DDHD2 activity or compensating for its loss warrants investigation. The use of patient-derived induced pluripotent stem cell (iPSC) models of SPG54 could provide a valuable platform for screening for compounds that can rescue the disease phenotype.[15][16] Ultimately, a deeper understanding of the DDHD2-neurodegeneration axis will pave the way for the development of novel therapeutic strategies for hereditary spastic paraplegias and potentially other neurodegenerative disorders with a lipid metabolism component.

References

Methodological & Application

Application Notes and Protocols for KLH45 in Primary Rat Cortical Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLH45 is a potent and selective inhibitor of the enzyme DDHD domain-containing 2 (DDHD2), the principal triglyceride (TG) lipase in the central nervous system. In neurons, DDHD2 plays a critical role in lipid metabolism by hydrolyzing triglycerides stored in lipid droplets (LDs) into fatty acids. These fatty acids serve as a crucial energy source, particularly for fueling mitochondrial ATP production. Inhibition of DDHD2 by this compound leads to the accumulation of intracellular lipid droplets, providing a valuable tool for studying neuronal lipid metabolism, energy homeostasis, and the pathological consequences of disrupted lipid dynamics, such as those observed in certain neurodegenerative diseases like complex hereditary spastic paraplegia (HSP).[1][2]

These application notes provide detailed protocols for the use of this compound in primary rat cortical neuron cultures, including methods for treatment, assessment of lipid droplet accumulation, and evaluation of cell viability.

Data Presentation

Table 1: Concentration-Dependent Effect of this compound on Lipid Droplet Accumulation in Primary Rat Cortical Neurons
This compound Concentration (µM)Treatment Duration (hours)ObservationReference
0.68Increase in lipid droplets[3]
1.258Increase in lipid droplets[3]
2.58Marked increase in lipid droplets[3][4]
5.08Pronounced increase in lipid droplets[3][4]
Table 2: Time-Course of this compound-Induced Lipid Droplet Accumulation
This compound Concentration (µM)Treatment DurationObservationReference
2.52 hoursDetectable build-up of lipid droplets[3]
2.524 hoursSustained accumulation of lipid droplets[3][4]
Table 3: Effect of this compound on Neuronal Viability (LDH Assay)
This compound Concentration (µM)Treatment Duration (hours)ResultReference
2.524No significant difference in LDH release compared to control[3][4]
5.024No significant difference in LDH release compared to control[3][4]

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Rat Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (supplemented with B27 and GlutaMAX)

  • Papain dissociation system

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the uterine horns and remove the E18 embryos.

  • Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and digest with papain at 37°C for 20-30 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on poly-D-lysine coated culture vessels at a desired density (e.g., 1.5-2.0 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Repeat this half-medium change every 3-4 days.

  • Allow the neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.

Protocol 2: Treatment of Primary Rat Cortical Neurons with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mature primary rat cortical neuron cultures (DIV 7-14)

  • Pre-warmed Neurobasal medium

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 0.6, 1.25, 2.5, 5.0 µM).

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Carefully remove half of the culture medium from each well.

  • Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubate the cultures for the desired duration (e.g., 2, 8, or 24 hours) at 37°C and 5% CO2.

Protocol 3: Staining and Visualization of Lipid Droplets

This protocol uses a fluorescent neutral lipid stain (e.g., BODIPY™ 493/503 or LipidSpot™) to visualize lipid droplets.

Materials:

  • BODIPY™ 493/503 or LipidSpot™ stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • After this compound treatment, gently wash the cells twice with warm PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the staining solution by diluting the BODIPY™ 493/503 or LipidSpot™ stock solution in PBS to the recommended working concentration (e.g., 1 µg/mL for BODIPY™ 493/503).

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., FITC channel for BODIPY™ 493/503).

Protocol 4: Assessment of Neuronal Viability

A. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Culture supernatants from this compound-treated and control neurons

Procedure:

  • Following the treatment period, carefully collect the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Include a positive control for maximum LDH release by lysing a set of untreated cells with the provided lysis buffer.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

B. MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.[5]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

KLH45_Signaling_Pathway cluster_0 Lipid Metabolism in Neurons This compound This compound DDHD2 DDHD2 (Triglyceride Lipase) This compound->DDHD2 Inhibits Triglycerides Triglycerides (in Lipid Droplets) DDHD2->Triglycerides Hydrolyzes FattyAcids Fatty Acids Triglycerides->FattyAcids Breakdown Mitochondria Mitochondria FattyAcids->Mitochondria β-oxidation ATP ATP Mitochondria->ATP Produces

Caption: Signaling pathway of this compound action in neurons.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment Culture 1. Culture Primary Rat Cortical Neurons Treatment 2. Treat with this compound (or Vehicle) Culture->Treatment Analysis 3. Post-Treatment Analysis Treatment->Analysis Viability Viability Assays (LDH, MTT) Analysis->Viability LipidStaining Lipid Droplet Staining (BODIPY) Analysis->LipidStaining Microscopy Fluorescence Microscopy LipidStaining->Microscopy

References

Application Notes & Protocols: Assessing the Efficacy of KLH45 in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KLH45 is a novel, brain-penetrant small molecule designed to modulate neuroinflammatory pathways. These application notes provide a comprehensive framework for academic and industry researchers to assess the preclinical efficacy of this compound in brain tissue. The protocols herein cover a multi-tiered approach, from initial in vitro validation and target engagement to robust in vivo functional outcome studies. The described methods are essential for characterizing the therapeutic potential of this compound and similar neuro-modulatory compounds.

The workflow progresses from simple, high-throughput cell-based assays to more complex and physiologically relevant animal models of neurological disease. This tiered approach allows for early go/no-go decisions, conserving resources and refining the therapeutic hypothesis at each stage.

G cluster_0 Phase 1: In Vitro / Ex Vivo Assessment cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Efficacy vitro_models In Vitro Models (Primary Neurons, Microglia) target_engagement Target Engagement (Western Blot, ELISA) vitro_models->target_engagement Confirm Mechanism viability Cell Viability & Neuroprotection Assays vitro_models->viability Assess Protection ex_vivo Ex Vivo Brain Slices (Organotypic Cultures) target_engagement->ex_vivo Validate in Tissue pk_pd Pharmacokinetics (PK) Brain Penetration ex_vivo->pk_pd target_engagement_vivo In Vivo Target Engagement (Brain Lysates) pk_pd->target_engagement_vivo Confirm Exposure & Target Hit biomarkers Biomarker Analysis (Cytokines, pTau) target_engagement_vivo->biomarkers Measure Downstream Effects disease_model Disease Model Efficacy (e.g., 5xFAD Mice) biomarkers->disease_model behavior Behavioral Testing (Cognitive Function) disease_model->behavior Assess Functional Improvement histology Histopathology (Plaque Load, Neuroinflammation) disease_model->histology Correlate with Pathology

Caption: Overall workflow for assessing this compound efficacy.

In Vitro & Ex Vivo Assessment Protocols

Protocol 1: Target Engagement in Microglia using Western Blot

Objective: To quantify the effect of this compound on the phosphorylation of a key downstream target (e.g., Protein-X) in primary microglia.

Materials:

  • Primary microglial cell culture

  • This compound compound

  • Lipopolysaccharide (LPS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[1][2]

  • BCA Protein Assay Kit

  • Primary antibodies (anti-phospho-Protein-X, anti-total-Protein-X, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Substrate Kit[3]

Procedure:

  • Cell Culture & Treatment: Plate primary microglia and allow them to adhere. Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) and incubate for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]

  • Homogenization & Clarification: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[3]

  • SDS-PAGE & Transfer: Load 20 µg of protein per well onto a 4-12% polyacrylamide gel. Perform electrophoresis, then transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-Protein-X, 1:1000 dilution) overnight at 4°C.[3]

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[3]

    • Wash membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[3]

  • Analysis: Strip the membrane and re-probe for total-Protein-X and β-actin for normalization. Quantify band intensity using densitometry software.

Treatment GroupThis compound Conc. (µM)p-Protein-X / Total-Protein-X Ratio (Normalized to Control)
Vehicle Control01.00 ± 0.08
LPS Only04.52 ± 0.31
LPS + this compound0.013.89 ± 0.25
LPS + this compound0.12.15 ± 0.18
LPS + this compound1.01.23 ± 0.11
LPS + this compound10.01.05 ± 0.09
Table 1: Hypothetical dose-dependent inhibition of Protein-X phosphorylation by this compound.
Protocol 2: Neuroprotection Assessment in Primary Neurons

Objective: To determine if this compound protects primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron culture

  • This compound compound

  • Glutamate

  • Neurobasal medium and B27 supplement

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Culture & Treatment: Plate primary cortical neurons in 96-well plates. After 7 days in vitro, pre-treat neurons with varying concentrations of this compound for 24 hours.

  • Induce Toxicity: Add Glutamate (50 µM final concentration) to all wells except the vehicle control group. Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Treatment GroupThis compound Conc. (µM)Cell Viability (% of Control)
Vehicle Control0100 ± 5.2
Glutamate Only045.8 ± 3.9
Glutamate + this compound0.0152.1 ± 4.1
Glutamate + this compound0.168.4 ± 4.5
Glutamate + this compound1.085.3 ± 5.0
Glutamate + this compound10.088.9 ± 4.7
Table 2: Hypothetical neuroprotective effect of this compound against excitotoxicity.

In Vivo Efficacy Assessment Protocols

Protocol 3: Biomarker Analysis in Brain Homogenate by ELISA

Objective: To measure the levels of the pro-inflammatory cytokine TNF-α in the brain tissue of a mouse model of neuroinflammation following this compound treatment.

Materials:

  • Brain tissue (hippocampus or cortex) from treated and control mice

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenizer[2]

  • TNF-α ELISA Kit

  • Microplate reader

Procedure:

  • Tissue Collection: Euthanize mice and rapidly dissect the brain region of interest on ice. Snap-freeze in liquid nitrogen and store at -80°C.[4]

  • Homogenization: Weigh the frozen tissue. Add 10 volumes of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer). Homogenize thoroughly using a Dounce or mechanical homogenizer.[2][4][5]

  • Clarification: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.[4]

  • Protein Quantification: Determine the total protein concentration of the supernatant for normalization.

  • ELISA Procedure:

    • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.[6][7]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the concentration of TNF-α from the standard curve. Normalize the cytokine concentration to the total protein concentration for each sample (pg/mg of protein).

Treatment GroupDose (mg/kg)Brain TNF-α (pg/mg protein)
Vehicle0125.4 ± 15.2
This compound1088.6 ± 10.1
This compound3055.1 ± 8.7
Table 3: Hypothetical reduction of TNF-α levels in brain tissue by this compound.
Protocol 4: Immunohistochemical (IHC) Analysis of Microgliosis

Objective: To visualize and quantify the effect of this compound on microglial activation (using Iba1 as a marker) in the brains of a disease model.

G start Brain Tissue Section (50µm, free-floating) wash1 PBS Wash (3 x 5 min) start->wash1 blocking Blocking Step (1-2 hours) Buffer: PBS + Serum + Triton X-100 wash1->blocking primary_ab Primary Antibody Incubation (Anti-Iba1, 1:1000) 48 hours at 4°C blocking->primary_ab wash2 PBS Wash (3 x 10 min) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Biotinylated, 1:500) 2 hours at RT wash2->secondary_ab wash3 PBS Wash (3 x 10 min) secondary_ab->wash3 abc ABC Reagent Incubation (30 min at RT) wash3->abc wash4 PBS Wash (3 x 10 min) abc->wash4 dab DAB Development (Visualize under microscope) wash4->dab mount Mount, Dehydrate, Coverslip dab->mount end Image Acquisition & Analysis mount->end

Caption: Workflow for Iba1 immunohistochemistry.

Materials:

  • 50 µm free-floating brain sections from perfused mice.[8][9]

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 3% Normal Goat Serum and 0.3% Triton X-100).[9][10]

  • Primary antibody: Rabbit anti-Iba1.

  • Secondary antibody: Biotinylated goat anti-rabbit.[9]

  • Avidin-Biotin Complex (ABC) reagent.[9]

  • 3,3'-Diaminobenzidine (DAB) substrate kit.[9]

Procedure:

  • Washing: Wash free-floating sections three times in PBS for 5 minutes each.[9]

  • Blocking: Incubate sections in blocking buffer for 2 hours at room temperature to prevent non-specific antibody binding.[9][10]

  • Primary Antibody: Incubate sections with the primary anti-Iba1 antibody (e.g., 1:1000 dilution in blocking buffer) for 48 hours at 4°C with gentle agitation.[9]

  • Washing: Wash sections three times in PBS for 10 minutes each.[10]

  • Secondary Antibody: Incubate with the biotinylated secondary antibody (e.g., 1:500 dilution) for 2 hours at room temperature.[9]

  • Washing: Repeat the wash step as in step 4.

  • ABC Complex Formation: Incubate sections in prepared ABC reagent for 30 minutes at room temperature.[9]

  • Washing: Repeat the wash step as in step 4.

  • Development: Add DAB substrate solution and monitor the color development under a microscope. Stop the reaction by transferring sections to PBS.[9]

  • Mounting: Mount the sections onto slides, allow them to dry, dehydrate through an ethanol series, clear with xylene, and coverslip.[11]

  • Analysis: Acquire images from the region of interest (e.g., hippocampus). Quantify the Iba1-positive area or cell morphology using image analysis software (e.g., ImageJ).

Protocol 5: Assessment of Cognitive Function using the Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment.[12][13][14]

Materials:

  • Circular pool (1.5 m diameter) filled with opaque water (20-22°C).

  • Submerged escape platform (10 cm diameter).

  • Visual cues placed around the pool room.

  • Video tracking system and software.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If it fails to find it within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the time taken to reach the platform (escape latency) and the path length.[13]

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[13]

  • Data Analysis:

    • Acquisition: Analyze escape latency across days using a repeated-measures ANOVA.

    • Probe Trial: Compare time in the target quadrant and platform crossings between treatment groups using a one-way ANOVA or t-test.

Treatment GroupMean Escape Latency Day 5 (s)Time in Target Quadrant (s)
Wild-Type + Vehicle15.2 ± 2.125.8 ± 3.4
Disease Model + Vehicle48.9 ± 5.311.2 ± 2.5
Disease Model + this compound25.7 ± 4.821.5 ± 3.1
Table 4: Hypothetical cognitive improvement with this compound in the Morris Water Maze.

References

Application Notes and Protocols: KLH45 as a Tool to Study α-Synuclein and Lipid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-synuclein (α-syn) is a presynaptic neuronal protein that is centrally implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). A pathological hallmark of these synucleinopathies is the aggregation of α-syn into insoluble fibrils that form Lewy bodies and Lewy neurites. The interaction of α-syn with lipids and lipid membranes is a critical factor in both its physiological function and its pathological aggregation.[1][2] Alterations in lipid metabolism have been increasingly linked to the risk and progression of PD.[3][4][5]

Lipid droplets (LDs), intracellular organelles that store neutral lipids like triacylglycerols (TAGs), have emerged as important players in the interplay between lipid metabolism and neurodegeneration. There is growing evidence for a physical and functional interaction between α-syn and LDs, which may influence α-syn aggregation and toxicity.[6]

KLH45 is a selective and potent inhibitor of the enzyme DDHD2, the principal brain triacylglycerol lipase.[7] By inhibiting DDHD2, this compound blocks the breakdown of TAGs, leading to their accumulation and the formation of lipid droplets in neurons.[8][9] This pharmacological tool provides a unique opportunity to acutely modulate the intracellular lipid environment and investigate the subsequent effects on α-synuclein biology.

These application notes provide a framework and detailed protocols for utilizing this compound as a tool to study the intricate relationship between lipid droplet dynamics and α-synuclein behavior in both cellular and in vitro models.

Rationale for Using this compound to Study α-Synuclein-Lipid Interactions

The central hypothesis is that by modulating the cellular lipid landscape, specifically by inducing lipid droplet accumulation through DDHD2 inhibition with this compound, one can gain insights into the mechanisms by which lipid dyshomeostasis influences α-synuclein aggregation, localization, and toxicity.

Key Research Questions Addressable with this compound:

  • Does an altered lipid droplet environment influence the aggregation propensity of α-synuclein?

  • How does the accumulation of specific neutral lipids affect the interaction of α-synuclein with cellular membranes and organelles?

  • Can this compound be used in cellular models of Parkinson's disease to exacerbate or mitigate α-synuclein-related phenotypes?

  • What is the role of specific lipid droplet-associated proteins in mediating the effects of lipid accumulation on α-synuclein?

Logical Workflow for Investigating this compound Effects:

workflow cluster_cell_based Cell-Based Assays cluster_invitro In Vitro Assays cluster_pd_model Parkinson's Disease Model Context a Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) b This compound Treatment (Induce Lipid Droplet Accumulation) a->b c Characterization of Lipid Droplets (Staining, Quantification) b->c d Analysis of α-Synuclein (Immunofluorescence, Western Blot, Solubility Assays) b->d k This compound Treatment b->k Apply to PD models e Functional Assays (e.g., cytotoxicity, mitochondrial function) d->e f Recombinant α-Synuclein h In Vitro Aggregation Assay (e.g., ThT fluorescence) f->h g Preparation of Lipid Vesicles (with varying lipid compositions) g->c Inform lipid composition g->h i Structural Analysis of Aggregates (e.g., TEM, AFM) h->i j PD Cellular Model (e.g., α-syn overexpression, toxin-induced) j->k l Assessment of PD Phenotypes (e.g., aggregate formation, cell death) k->l

Caption: Workflow for studying α-synuclein-lipid interactions using this compound.

Data Presentation

Table 1: Effects of this compound-Induced Lipid Droplet Accumulation on Endogenous α-Synuclein in Primary Rat Cortical Neurons

Data summarized from a study investigating the acute effects of DDHD2 inhibition.[7][10]

Parameter AssessedThis compound Treatment ConditionsOutcomeQuantitative Change (relative to control)
Lipid Droplet Number 2.5 µM or 5 µM for 8h and 24hSignificant Increase2.5 µM (8h): ~3-fold increase5 µM (8h): ~4-fold increase2.5 µM (24h): ~5-fold increase
Total α-Synuclein Levels 0.3, 0.6, 1.25, 2.5, or 5 µM for 24hNo significant changeNot significant
Phospho-Ser129 α-Synuclein 0.3, 0.6, 1.25, 2.5, or 5 µM for 24hNo significant changeNot significant
α-Synuclein Solubility 2.5 µM for 24hNo significant change in cytosolic vs. membrane-bound ratioNot significant
Co-localization of α-Synuclein and Lipid Droplets 5 µM for 24hNo obvious co-localization observedNot applicable

Experimental Protocols

Protocol 1: Induction of Lipid Droplet Accumulation in Neuronal Cell Culture using this compound

This protocol describes how to treat neuronal cells with this compound to induce the formation of lipid droplets.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lipid droplet stain (e.g., BODIPY 493/503, LipidSpot™ 488)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Plating: Plate neuronal cells on appropriate culture vessels (e.g., glass coverslips in a 24-well plate for imaging) at a suitable density to allow for optimal growth and visualization.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. A final concentration range of 2.5 µM to 5 µM is recommended based on previous studies.[9]

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.

    • Incubate the cells for the desired duration (e.g., 8 to 24 hours).

  • Lipid Droplet Staining and Fixation:

    • Following incubation, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the lipid droplet stain (e.g., BODIPY 493/503 at 1 µg/mL) in PBS for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope.

    • Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).

Workflow for Protocol 1:

protocol1 start Plate Neuronal Cells treat Treat with this compound or DMSO start->treat stain Fix and Stain for Lipid Droplets and Nuclei treat->stain image Fluorescence Microscopy stain->image quantify Quantify Lipid Droplets image->quantify

Caption: Protocol for this compound treatment and lipid droplet analysis.

Protocol 2: Co-immunofluorescence for α-Synuclein and Lipid Droplets

This protocol allows for the visualization and assessment of co-localization between α-synuclein and lipid droplets.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Triton X-100)

  • Primary antibody against α-synuclein

  • Fluorophore-conjugated secondary antibody

  • Lipid droplet stain (e.g., BODIPY 493/503)

  • Mounting medium with DAPI

Procedure:

  • This compound Treatment and Fixation: Follow steps 1-3 of Protocol 1 to treat and fix the cells.

  • Permeabilization: Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and then incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-synuclein (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Lipid Droplet Staining: Wash the cells three times with PBS and then stain for lipid droplets as described in step 3 of Protocol 1.

  • Mounting and Imaging: Mount the coverslips and image using a confocal microscope to assess co-localization.

Protocol 3: In Vitro α-Synuclein Aggregation Assay with Lipid Vesicles

This protocol, based on established methods, can be adapted to test how lipids released from this compound-treated cells or specific lipid compositions mimicking those found in lipid droplets affect α-synuclein aggregation.[11][12]

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • Small unilamellar vesicles (SUVs) of desired lipid composition (e.g., DMPS)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ThT in aggregation buffer.

    • Prepare monomeric α-synuclein by dissolving lyophilized protein in aggregation buffer and filtering through a 0.22 µm filter.

    • Prepare SUVs by sonication or extrusion of the desired lipids in aggregation buffer.

  • Assay Setup:

    • In each well of the 96-well plate, combine:

      • Aggregation buffer

      • ThT (final concentration of ~10-20 µM)

      • SUVs (at various lipid-to-protein ratios)

      • α-synuclein monomer (final concentration of ~50-100 µM)

    • Include controls: α-synuclein alone, lipids alone.

  • Aggregation Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at 37°C with intermittent shaking.

    • Monitor ThT fluorescence over time. An increase in fluorescence indicates fibril formation.

  • Data Analysis:

    • Plot ThT fluorescence intensity versus time.

    • Determine the lag time and the maximum fluorescence intensity for each condition to assess the kinetics of aggregation.

Signaling Pathway/Mechanism Visualization

mechanism cluster_hypothesis Hypothesized Pathway This compound This compound DDHD2 DDHD2 (Triacylglycerol Lipase) This compound->DDHD2 Inhibits TAG Triacylglycerols (TAGs) DDHD2->TAG Hydrolyzes LD Lipid Droplets TAG->LD Stored in FA Fatty Acids TAG->FA Releases aSyn_mono Monomeric α-Synuclein LD->aSyn_mono Potential Interaction aSyn_agg Aggregated α-Synuclein aSyn_mono->aSyn_agg Aggregation Toxicity Cellular Toxicity aSyn_agg->Toxicity

Caption: Hypothesized mechanism of this compound action on α-synuclein.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for inducing lipid droplet accumulation in neuronal models. While initial studies in wild-type neurons did not show a direct, acute effect on endogenous α-synuclein, this finding itself is significant. It suggests that the relationship between bulk lipid storage and α-synuclein pathology is not straightforward and may depend on other cellular factors.

Future research should focus on using this compound in more complex, disease-relevant models:

  • In cellular models of synucleinopathy: Applying this compound to cells overexpressing wild-type or mutant α-synuclein, or cells treated with neurotoxins like rotenone or MPP+, could reveal if lipid droplet accumulation acts as a "second hit" to promote α-synuclein pathology.

  • Investigating specific lipid species: Lipidomic analysis of this compound-treated cells can identify the specific neutral lipid species that accumulate. These can then be used to formulate lipid vesicles for in vitro aggregation assays to determine their direct effect on α-synuclein fibrillization.

  • Exploring the role of lipid droplet-associated proteins: The proteome of lipid droplets can be altered in response to their accumulation. Investigating changes in the lipid droplet proteome following this compound treatment and the potential interactions of these proteins with α-synuclein is a promising area of research.

By providing a method to control a key aspect of cellular lipid metabolism, this compound opens up new avenues for dissecting the complex interplay between lipids and α-synuclein in health and disease.

References

Application Notes and Protocols for Subchronic Treatment of Mice with KLH45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

These application notes provide a detailed experimental design and protocols for evaluating the subchronic toxicity of KLH45, a selective inhibitor of the brain triglyceride lipase DDHD2, in a murine model. Subchronic toxicity studies are essential for characterizing the safety profile of a compound over a period of repeated administration, identifying potential target organs of toxicity, and determining a no-observed-adverse-effect level (NOAEL). The following protocols are based on established guidelines for rodent toxicity studies and specific findings related to this compound.[1][2][3][4][5][6]

I. Experimental Design

A 90-day subchronic oral toxicity study is proposed to evaluate the safety profile of this compound in mice.[3][5][6] The design includes a dose-ranging phase followed by the main study with multiple dose groups, a control group, and a recovery group.

1.1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J (commonly used in neurological and metabolic studies)

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females[4][7]

  • Health Status: Specific pathogen-free (SPF)

1.2. Dose Formulation and Administration:

  • Vehicle: A suitable vehicle in which this compound is soluble and stable (e.g., corn oil, 0.5% methylcellulose). The choice of vehicle should be justified and its potential effects characterized.

  • Route of Administration: Oral gavage is recommended to ensure accurate dosing.[4]

  • Frequency: Once daily.

  • Dose Levels: A preliminary dose-ranging study should be conducted to determine appropriate dose levels for the main study. Based on existing literature where a dose of 20 mg/kg was used for a 4-day study, the main study could include a low, mid, and high dose, for example, 10, 30, and 100 mg/kg/day.[1] A vehicle control group will also be included.

  • Recovery Group: A high-dose and a control recovery group will be included to assess the reversibility of any observed effects. These animals will be observed for an additional 4 weeks after the 90-day treatment period.[7]

1.3. Experimental Groups and Sample Sizes:

GroupTreatmentDose (mg/kg/day)N (Male)N (Female)Study Duration
1Vehicle Control0101090 days
2This compound Low Dose10101090 days
3This compound Mid Dose30101090 days
4This compound High Dose100101090 days
5Vehicle Control (Recovery)05590 days + 28 days recovery
6This compound High Dose (Recovery)1005590 days + 28 days recovery

II. Experimental Protocols

2.1. Clinical Observations:

  • Frequency: Twice daily for mortality and moribundity checks.

  • Detailed Clinical Examination: Once weekly, including evaluation of skin, fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic and central nervous system effects, and behavioral patterns.[2]

  • Body Weight: Recorded twice weekly.

  • Food Consumption: Measured weekly.

2.2. Hematology and Clinical Chemistry:

Blood samples will be collected at termination (day 91 and day 119 for recovery groups) via cardiac puncture under anesthesia.

Table 1: Hematology and Clinical Chemistry Parameters

HematologyClinical Chemistry
Red blood cell countAlanine aminotransferase (ALT)
White blood cell count (with differential)Aspartate aminotransferase (AST)
Hemoglobin concentrationAlkaline phosphatase (ALP)
HematocritTotal bilirubin
Platelet countBlood urea nitrogen (BUN)
Mean corpuscular volume (MCV)Creatinine
Mean corpuscular hemoglobin (MCH)Glucose
Mean corpuscular hemoglobin concentration (MCHC)Total protein
Albumin
Globulin
Cholesterol
Triglycerides
Sodium, Potassium, Chloride

2.3. Necropsy and Histopathology:

  • Gross Necropsy: All animals will undergo a full gross necropsy.

  • Organ Weights: Brain, liver, kidneys, spleen, heart, lungs, and gonads will be weighed.

  • Tissue Collection: A comprehensive list of tissues will be collected and preserved in 10% neutral buffered formalin.

  • Histopathology: Microscopic examination will be performed on all tissues from the control and high-dose groups. Target organs identified will be examined in the low and mid-dose groups.

III. Mandatory Visualizations

Signaling Pathways

Given that this compound is a DDHD2 inhibitor and may affect lipid metabolism, potential downstream signaling pathways could involve those related to inflammation and cellular stress in the liver, a primary site of drug metabolism.[8][9][10]

klh45_signaling_pathway cluster_drug_metabolism Drug Metabolism & Cellular Stress This compound This compound DDHD2 DDHD2 Inhibition This compound->DDHD2 TAG_Accumulation Triglyceride Accumulation DDHD2->TAG_Accumulation leads to ER_Stress ER Stress TAG_Accumulation->ER_Stress Oxidative_Stress Oxidative Stress TAG_Accumulation->Oxidative_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Oxidative_Stress->JNK_Activation NFkB_Modulation NF-κB Modulation Oxidative_Stress->NFkB_Modulation Hepatocyte_Injury Hepatocyte Injury JNK_Activation->Hepatocyte_Injury promotes NFkB_Modulation->Hepatocyte_Injury can influence

Caption: Potential signaling pathways affected by this compound in the liver.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (90 days) cluster_termination Main Study Termination (Day 91) cluster_recovery Recovery Phase (28 days) acclimatization Acclimatization (7 days) randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Oral Gavage (this compound or Vehicle) randomization->dosing recovery_monitoring Continued Monitoring (No Dosing) monitoring Clinical Observations, Body Weight, Food Consumption blood_collection Blood Collection (Hematology & Clinical Chemistry) monitoring->blood_collection necropsy Necropsy & Organ Weights blood_collection->necropsy recovery_termination Recovery Group Termination (Day 119) histopathology Histopathology necropsy->histopathology recovery_monitoring->recovery_termination

Caption: Experimental workflow for the subchronic this compound study.

IV. Data Presentation

Quantitative data will be summarized in the following tables for clear comparison between treatment groups.

Table 2: Summary of Body Weight Data (Mean ± SD)

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)
Male
Vehicle Control
This compound Low Dose
This compound Mid Dose
This compound High Dose
Female
Vehicle Control
This compound Low Dose
This compound Mid Dose
This compound High Dose

Table 3: Summary of Organ Weight Data (Mean ± SD)

GroupBrain (g)Liver (g)Kidneys (g)Spleen (g)Heart (g)
Male
Vehicle Control
This compound Low Dose
This compound Mid Dose
This compound High Dose
Female
Vehicle Control
This compound Low Dose
This compound Mid Dose
This compound High Dose

Table 4: Summary of Key Hematology and Clinical Chemistry Findings (Mean ± SD)

ParameterVehicle ControlThis compound Low DoseThis compound Mid DoseThis compound High Dose
Male
WBC (x10⁹/L)
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Female
WBC (x10⁹/L)
ALT (U/L)
AST (U/L)
BUN (mg/dL)

References

Application of KLH45 in Elucidating Nerve Terminal Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: KLH45 is a potent and selective small-molecule inhibitor of the neuron-specific triglyceride (TG) lipase DDHD2. The enzyme DDHD2 plays a critical role in neuronal lipid metabolism by hydrolyzing TGs stored in lipid droplets (LDs) to provide a source of fatty acids (FAs). These FAs can then be utilized by mitochondria for β-oxidation to produce ATP. In the context of neuroscience, this compound serves as an invaluable tool to investigate the bioenergetic mechanisms that fuel nerve terminal function, particularly under conditions of high metabolic demand or nutrient stress. By blocking DDHD2, this compound induces the accumulation of LDs within neurons, including at presynaptic terminals, enabling the study of their contribution to synaptic activity.[1][2][3]

This document provides detailed protocols for utilizing this compound to study the role of lipid metabolism in supporting synaptic vesicle recycling and overall nerve terminal function.

Core Applications:

  • Investigating Neuronal Lipid Metabolism: Inducing and visualizing the accumulation of lipid droplets in nerve terminals to study their dynamics and distribution.

  • Elucidating Synaptic Bioenergetics: Assessing the reliance of synaptic processes, such as synaptic vesicle recycling, on fatty acid oxidation.

  • Modeling Disease States: Mimicking the biochemical phenotype of certain neurological disorders like Hereditary Spastic Paraplegia (HSP54), which is caused by mutations in the DDHD2 gene, leading to lipid accumulation in the brain.[2]

Quantitative Data Summary

The following table summarizes quantitative findings from studies utilizing this compound to probe nerve terminal function.

ParameterCell TypeTreatmentResultReference
Synaptic Terminal Lipid Droplet PresenceDissociated Hippocampal Neurons24 hr this compound treatment~70% of synapsin-positive terminals were also positive for the LD stain BODIPY.[1]
Triacylglycerol (TAG) LevelsPrimary Cortical NeuronsThis compound treatment3-fold increase in cellular TAG levels.[4]
sn-1,3-diacylglycerol (DAG) LevelsPrimary Cortical NeuronsThis compound treatment1.4-fold increase in radiolabeled sn-1,3-DAG.[5]
Synaptic Vesicle (SV) RecyclingDissociated Hippocampal NeuronsPre-fed with palmitate (PA), then acute this compound treatment during stimulationSV recycling arrested within 1-2 rounds of stimulation, indicating a reliance on DDHD2-mediated lipolysis.[1]
SV Recycling without GlucoseDissociated Hippocampal NeuronsTransient this compound treatment to accumulate LDs, followed by washoutSustained SV recycling in the complete absence of extracellular glucose.[1]

Signaling & Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experiments.

cluster_0 Normal Nerve Terminal Bioenergetics cluster_1 Effect of this compound Inhibition LD Lipid Droplet (TG) DDHD2 DDHD2 Lipase LD->DDHD2 Hydrolysis FA Fatty Acids DDHD2->FA Mito Mitochondrion FA->Mito β-oxidation ATP ATP Mito->ATP SV_Cycle Synaptic Vesicle Recycling ATP->SV_Cycle Powers This compound This compound DDHD2_i DDHD2 Lipase This compound->DDHD2_i Inhibits LD_acc Accumulated Lipid Droplets LD_acc->DDHD2_i Substrate Accumulation FA_block Fatty Acids (Reduced Flux) DDHD2_i->FA_block ATP_block ATP (Reduced Production) FA_block->ATP_block SV_fail Synaptic Function Impairment ATP_block->SV_fail

Caption: Mechanism of this compound action on nerve terminal bioenergetics.

start Start: Plate Dissociated Hippocampal Neurons treat Treat with this compound (e.g., 100 nM for 24 hrs) to induce LD accumulation start->treat stain Triple Stain with: 1. BODIPY (Lipid Droplets) 2. Anti-Synapsin (Terminals) 3. Anti-TOMM20 (Mitochondria) treat->stain image Image using Confocal Microscopy stain->image analyze Analyze Co-localization of BODIPY, Synapsin, and TOMM20 puncta image->analyze end Result: Determine prevalence of LDs at synaptic terminals analyze->end

Caption: Workflow for visualizing lipid droplet accumulation at synapses.

cluster_0 Experimental Conditions cluster_1 Acute Treatment during Stimulation start Start: Transfect Neurons with vGlut1-pHluorin conditions Control (Glucose Medium) No External Fuel Palmitate Pre-fed (4 hrs) start->conditions stimulate Stimulate with Action Potentials (e.g., 300 APs @ 10Hz) conditions:c3->stimulate acute Vehicle (DMSO) Acute this compound stimulate->acute image Image pHluorin Fluorescence (Kymograph Analysis) acute->image analyze Measure Fluorescence Intensity Changes to Quantify Synaptic Vesicle Recycling image->analyze end Result: Assess dependence of SV recycling on LD-derived fuels analyze->end

Caption: Workflow for synaptic vesicle recycling assay using this compound.

Experimental Protocols

Protocol 1: Induction and Visualization of Lipid Droplets at Synaptic Terminals

Objective: To visualize the accumulation of lipid droplets (LDs) at presynaptic terminals in cultured neurons following inhibition of DDHD2 by this compound.

Materials:

  • Primary hippocampal neurons cultured on glass coverslips

  • This compound (stock solution in DMSO)

  • Neurobasal medium

  • BODIPY 493/503 (stock solution in DMSO)

  • Primary antibodies: mouse anti-Synapsin, rabbit anti-TOMM20

  • Alexa Fluor-conjugated secondary antibodies

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Treatment: Treat mature (DIV 14-21) hippocampal neurons with this compound at a final concentration of 100 nM in culture medium. A vehicle control (DMSO) should be run in parallel. Incubate for 24 hours.[1]

  • Fixation: Gently wash the cells twice with warm PBS. Fix the neurons with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-Synapsin and anti-TOMM20) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Lipid Droplet Staining: Wash three times with PBS. Incubate with BODIPY 493/503 (e.g., 1 µg/mL) for 15 minutes at room temperature.

  • Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Imaging and Analysis: Image the slides using a confocal microscope. Acquire z-stacks to analyze the co-localization of BODIPY-positive puncta (LDs) with Synapsin-positive puncta (nerve terminals) and TOMM20-positive puncta (mitochondria).[1]

Protocol 2: Synaptic Vesicle Recycling Assay using vGlut1-pHluorin

Objective: To determine if nerve terminals can utilize fatty acids from LDs to fuel synaptic vesicle (SV) recycling when other energy sources are absent. This is tested by acutely blocking the mobilization of FAs with this compound.

Materials:

  • Primary hippocampal neurons transfected with vGlut1-pHluorin

  • Tyrode's buffer (containing NaCl, KCl, CaCl2, MgCl2, HEPES) with and without glucose

  • Palmitic acid (PA) complexed to BSA

  • This compound

  • Field stimulation perfusion chamber on an inverted microscope

  • High-sensitivity camera (EMCCD or sCMOS)

Procedure:

  • Neuron Preparation: Use mature (DIV 14-21) hippocampal neurons expressing vGlut1-pHluorin.

  • Fuel Loading (Fatty Acid Condition): To load neurons with TGs, incubate them in culture medium supplemented with BSA-complexed palmitate (e.g., 500 µM) for 4 hours.[1]

  • Experimental Setup: Mount the coverslip in a field stimulation chamber on the microscope stage. Perfuse with Tyrode's buffer without glucose.

  • Baseline and Stimulation:

    • Identify axons and presynaptic boutons expressing vGlut1-pHluorin.

    • Acquire a baseline fluorescence image.

    • Stimulate the neurons with a train of action potentials (e.g., 300 APs at 10 Hz) to induce exocytosis, which is observed as an increase in pHluorin fluorescence.

  • Acute Inhibition:

    • Following the initial stimulation, switch the perfusion to Tyrode's buffer (still no glucose) containing this compound (e.g., 100 nM).

    • After a brief incubation, apply subsequent rounds of electrical stimulation.

  • Data Acquisition: Record the fluorescence intensity of individual boutons over time throughout the experiment. Kymographs are a useful way to visualize the response of multiple boutons simultaneously.[1]

  • Analysis:

    • Measure the peak fluorescence intensity for each stimulation train.

    • In neurons pre-loaded with palmitate, sustained SV recycling is expected over multiple rounds of stimulation in the absence of glucose.

    • Upon acute application of this compound, the ability to sustain SV recycling should be rapidly arrested, demonstrating an immediate dependence on DDHD2 activity for fueling the process.[1]

    • Compare these results to control conditions (e.g., presence of glucose, or no fatty acid pre-loading).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing KLH45 Concentration for Maximal DDHD2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing KLH45 for the effective inhibition of DDHD2. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. For initial experiments in Neuro2A cells, a concentration of 25 nM for 4 hours has been shown to achieve over 95% inhibition of DDHD2.[1] In COS-7 cells, complete inhibition was observed with 2 µM this compound after 16 hours of treatment. For primary rat cortical neurons, concentrations between 0.6 µM and 5 µM have been used to induce lipid droplet accumulation in a dose-dependent manner over 8 to 24 hours.[2][3] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q2: What is the IC50 value of this compound for DDHD2?

A2: this compound is a potent inhibitor of DDHD2 with a reported IC50 value of 1.3 nM.[4][1]

Q3: Are there any known off-target effects of this compound?

A3: Yes, this compound has been shown to inhibit another serine hydrolase, ABHD6. To control for off-target effects, it is highly recommended to use the structurally related compound KLH40 as a negative control. KLH40 inhibits ABHD6 but does not significantly inhibit DDHD2.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in Dimethyl sulfoxide (DMSO).[1][2] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]

Q5: What are the recommended dosages for in vivo studies in mice?

A5: In mice, this compound has been administered via intraperitoneal (i.p.) injection in a dose range of 5–40 mg/kg.[5] A dose of 40 mg/kg resulted in near-complete loss of DDHD2 activity in the brain after 4 hours. For subchronic studies, a regimen of 20 mg/kg administered every 12 hours for 4 days has been used to induce the accumulation of triacylglycerols (TAGs) in the central nervous system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low DDHD2 inhibition observed Incorrect this compound concentration: The concentration may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal concentration.
Degraded this compound: Improper storage or handling of the compound can lead to loss of activity.Ensure proper storage of this compound stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment.
Cell permeability issues: The compound may not be effectively entering the cells.Increase incubation time or consider using a different cell line.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results.Standardize cell culture protocols and ensure consistency across all experiments.
Inconsistent this compound preparation: Errors in dilution or storage of this compound.Prepare fresh working solutions of this compound from a properly stored stock for each experiment.
Observed effects may be due to off-targets This compound inhibits ABHD6: The observed phenotype may be a result of ABHD6 inhibition rather than DDHD2 inhibition.Use the negative control compound KLH40, which inhibits ABHD6 but not DDHD2, to differentiate the effects.

Data Presentation

Table 1: In Vitro Concentrations of this compound for DDHD2 Inhibition

Cell LineConcentrationIncubation TimeObserved EffectReference
Neuro2A<10 nMNot SpecifiedIn situ potency
Neuro2A25 nM4 hours>95% inhibition of DDHD2[1]
COS-72 µM16 hoursComplete inhibition of DDHD2
Primary Rat Cortical Neurons0.6 - 5 µM8 - 24 hoursDose-dependent lipid droplet accumulation[2][3]

Table 2: In Vivo Dosages of this compound for DDHD2 Inhibition in Mice

DosageAdministration RouteDurationObserved EffectReference
5 - 40 mg/kgi.p.4 hoursDose-dependent blockade of brain DDHD2 activity[5]
40 mg/kgi.p.4 hoursNear-complete loss of brain DDHD2 activity
20 mg/kgi.p. (every 12h)4 daysSignificant elevation of CNS triacylglycerols

Experimental Protocols & Visualizations

Protocol 1: In Situ DDHD2 Inhibition Assay in Cultured Cells

This protocol describes a general method for assessing the inhibitory activity of this compound on DDHD2 in a cellular context using a competitive activity-based protein profiling (ABPP) approach.

Materials:

  • Cultured cells (e.g., Neuro2A, COS-7)

  • This compound (inhibitor)

  • KLH40 (negative control)

  • DMSO (vehicle)

  • DDHD2 activity probe (e.g., HT-01)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Appropriate antibodies for detection

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound, KLH40, or DMSO (vehicle control) for the desired duration (e.g., 4 hours for Neuro2A, 16 hours for COS-7).

  • Cell Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer.

  • Probe Labeling: Incubate the cell lysates with a DDHD2-specific activity probe (e.g., HT-01) to label the active enzyme.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detection: Detect the labeled DDHD2 using an appropriate antibody or detection method. A decrease in signal in this compound-treated samples compared to the vehicle control indicates inhibition.

experimental_workflow_in_situ_inhibition cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Plate Cells treatment Treat with this compound, KLH40, or DMSO start->treatment lysis Cell Lysis treatment->lysis probing Probe Labeling (e.g., HT-01) lysis->probing sds_page SDS-PAGE & Western Blot probing->sds_page detection Detection & Quantification sds_page->detection signaling_pathway_ddhd2_inhibition cluster_pathway DDHD2-Mediated TAG Hydrolysis cluster_inhibition Inhibition by this compound TAG Triacylglycerol (TAG) DDHD2 DDHD2 TAG->DDHD2 Substrate DAG Diacylglycerol (DAG) DDHD2->DAG Hydrolysis FFA Free Fatty Acids (FFA) DDHD2->FFA Hydrolysis This compound This compound This compound->DDHD2 logical_relationship_controls cluster_compounds Experimental Compounds cluster_targets Cellular Targets This compound This compound DDHD2 DDHD2 This compound->DDHD2 Inhibits ABHD6 ABHD6 This compound->ABHD6 Inhibits KLH40 KLH40 (Control) KLH40->DDHD2 Does Not Inhibit KLH40->ABHD6 Inhibits

References

Technical Support Center: Troubleshooting KLH45 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with the protein KLH45 during in vitro assays. The following information is intended to help optimize experimental conditions and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause?

A1: Cloudiness or precipitation in your this compound solution is a strong indicator of protein aggregation.[1][2] This can be caused by several factors, including suboptimal buffer pH, incorrect ionic strength, high protein concentration, or inappropriate storage temperatures.[2] Proteins are most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[2]

Q2: How can I determine the optimal buffer conditions for this compound?

A2: To find the ideal buffer for this compound, a systematic screening of different buffer compositions is recommended.[3] Key parameters to vary include pH, salt concentration, and the presence of stabilizing additives. A common strategy is to maintain the buffer pH at least one unit away from the protein's pI.[2][4]

Q3: What additives can I use to improve this compound solubility?

A3: Several types of additives can enhance protein solubility. These include:

  • Salts: Modulating the ionic strength with salts like NaCl or KCl can prevent aggregation caused by electrostatic interactions.[5]

  • Reducing Agents: For proteins with exposed cysteine residues, reducing agents like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[5]

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates without denaturing the protein.[2]

  • Glycerol: As a cryoprotectant, glycerol can prevent aggregation during freeze-thaw cycles and increase the stability of the protein in solution.[2]

  • Amino Acids: Arginine and glutamic acid are known to suppress protein aggregation.[5]

Q4: Can the storage temperature affect the solubility of this compound?

A4: Yes, temperature is a critical factor. While purified proteins are often stored at 4°C for short periods, long-term storage at -80°C with a cryoprotectant like glycerol is generally recommended to prevent aggregation.[2] Some proteins can aggregate at lower temperatures, so it is crucial to determine the optimal storage conditions for this compound.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Assay Buffer
  • Possible Cause: The assay buffer composition is not optimal for this compound solubility, leading to a "salting out" effect or a pH shift closer to the pI of the protein.

  • Troubleshooting Steps:

    • Analyze Buffer Compatibility: Before diluting your entire stock, perform a small-scale test by mixing a small aliquot of this compound with the assay buffer and observing for any precipitation over time.

    • Adjust Buffer pH: Ensure the pH of the assay buffer is at least 1 unit above or below the pI of this compound.[2][4]

    • Optimize Salt Concentration: Test a range of salt concentrations in the assay buffer. Sometimes, a moderate increase in ionic strength can improve solubility.

    • Incorporate Additives: Consider adding a low concentration of a non-ionic detergent or glycerol to the assay buffer to enhance stability.

Issue 2: Inconsistent Results in In Vitro Assays
  • Possible Cause: The presence of soluble aggregates, which are not visible to the naked eye, can interfere with the assay by masking the true concentration of active, monomeric this compound.[1]

  • Troubleshooting Steps:

    • Assess Protein Quality: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of aggregates in your this compound stock.

    • Purification Step: If aggregates are detected, consider an additional purification step, such as SEC, to isolate the monomeric form of the protein.

    • Centrifugation: Before use, centrifuge the this compound solution at high speed to pellet any insoluble aggregates.

Data Presentation

Table 1: Effect of pH on this compound Solubility

Buffer pH% Soluble this compoundObservations
5.035%Significant precipitation
6.060%Moderate cloudiness
7.495%Clear solution
8.598%Clear solution
9.570%Slight cloudiness

Note: This is illustrative data. Actual results may vary.

Table 2: Effect of Additives on this compound Solubility at pH 7.4

AdditiveConcentration% Soluble this compound
None-95%
NaCl150 mM98%
Glycerol10% (v/v)99%
Arginine50 mM97%
Tween 200.01% (v/v)96%

Note: This is illustrative data. Actual results may vary.

Experimental Protocols

Protocol 1: Dialysis for Buffer Exchange of this compound
  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and activate it according to the manufacturer's instructions.

  • Sample Preparation: Place the this compound solution into the prepared dialysis tubing and seal both ends.

  • Dialysis: Immerse the sealed tubing in a large volume (at least 100 times the sample volume) of the target buffer.

  • Incubation: Gently stir the buffer at 4°C for 4-6 hours.

  • Buffer Change: Replace the dialysis buffer with a fresh batch and continue to stir overnight at 4°C.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing.

Protocol 2: Solubility Screen for this compound
  • Prepare a Matrix of Buffers: In a 96-well plate, prepare a range of buffers with varying pH and salt concentrations.

  • Add this compound: Add a small, consistent amount of concentrated this compound stock solution to each well.

  • Incubation: Incubate the plate at the desired experimental temperature for a set period (e.g., 1 hour).

  • Measure Turbidity: Measure the absorbance at a high wavelength (e.g., 340 nm or 600 nm) to quantify the amount of insoluble protein.

  • Analyze Supernatant: Centrifuge the plate and carefully collect the supernatant. Measure the protein concentration in the supernatant (e.g., using a Bradford assay) to determine the amount of soluble this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_protein This compound Stock Solution mix Mix this compound with Assay Buffers prep_protein->mix prep_buffer Prepare Assay Buffer Matrix prep_buffer->mix incubate Incubate mix->incubate measure_turbidity Measure Turbidity (A600) incubate->measure_turbidity centrifuge Centrifuge incubate->centrifuge analyze Analyze Data & Identify Optimal Conditions measure_turbidity->analyze measure_supernatant Measure Supernatant Concentration centrifuge->measure_supernatant measure_supernatant->analyze troubleshooting_logic cluster_visual Troubleshooting Visible Precipitation cluster_assay Troubleshooting Inconsistent Assays start Solubility Issue Encountered check_visual Visual Inspection: Precipitate/Cloudiness? start->check_visual check_assay Inconsistent Assay Results? check_visual->check_assay No optimize_buffer Optimize Buffer: pH, Salt, Additives check_visual->optimize_buffer Yes check_aggregates Check for Soluble Aggregates (DLS/SEC) check_assay->check_aggregates Yes end Issue Resolved check_assay->end No check_concentration Reduce Protein Concentration optimize_buffer->check_concentration optimize_temp Optimize Storage Temperature check_concentration->optimize_temp optimize_temp->end purify Purify Monomeric Fraction (SEC) check_aggregates->purify centrifuge_sample Centrifuge Sample Before Use purify->centrifuge_sample centrifuge_sample->end

References

Technical Support Center: Minimizing KLH45 Off-Target Effects on ABHD6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the DDHD2 inhibitor, KLH45, on the serine hydrolase ABHD6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known off-target?

This compound is a potent and selective inhibitor of DDHD2 (DDHD domain-containing protein 2), a principal triglyceride lipase in the brain, with an IC50 of 1.3 nM.[1][2] While highly selective for DDHD2, this compound is known to exhibit off-target activity against ABHD6 (α/β-hydrolase domain-containing protein 6), another serine hydrolase involved in lipid metabolism and endocannabinoid signaling.[1][2][3]

Q2: How significant is the off-target effect of this compound on ABHD6?

In situ studies using Neuro2A cells have shown that this compound inactivates both DDHD2 and ABHD6 with a low nanomolar potency (<10 nM).[1][3][4] This indicates a significant potential for off-target effects in experimental systems where both enzymes are expressed.

Q3: What are the potential consequences of ABHD6 inhibition in my experiments?

ABHD6 is a key enzyme in the hydrolysis of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6][7] Off-target inhibition of ABHD6 by this compound can lead to the accumulation of 2-AG and other MAGs, potentially confounding experimental results by modulating cannabinoid receptor signaling and other lipid-mediated pathways.[7][8]

Q4: How can I confirm if this compound is affecting ABHD6 in my specific experimental setup?

You can perform a competitive activity-based protein profiling (ABPP) experiment on your cell or tissue lysates. This technique allows for the direct visualization of active serine hydrolases and can demonstrate the engagement of both DDHD2 and ABHD6 by this compound. Additionally, a specific ABHD6 activity assay can be used to measure the direct inhibition of the enzyme in the presence of this compound.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Observed with this compound Treatment

You are using this compound to inhibit DDHD2, but you observe cellular or physiological effects that are inconsistent with known DDHD2 functions. This could be due to the off-target inhibition of ABHD6.

Troubleshooting Steps:

  • Validate Target Engagement: Perform a dose-response competitive ABPP experiment to confirm that this compound is inhibiting DDHD2 at the concentrations used in your experiment.

  • Assess ABHD6 Inhibition: In the same competitive ABPP experiment, assess the inhibition of ABHD6 at the same concentrations of this compound. This will provide a direct comparison of the on-target versus off-target activity.

  • Use a Control Inhibitor: Include a selective ABHD6 inhibitor (e.g., WWL70) as a positive control to determine if the observed phenotype can be replicated by specific ABHD6 inhibition.[9]

  • Titrate this compound Concentration: Determine the minimal concentration of this compound required to inhibit DDHD2 while minimizing the inhibition of ABHD6. A dose-response curve for both enzymes will be critical.

  • Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR-Cas9 to specifically knockdown or knockout DDHD2. This will help to confirm that the intended phenotype is a direct result of DDHD2 loss-of-function, independent of ABHD6 inhibition.

Issue 2: Difficulty in Interpreting Lipidomics Data

After treating your samples with this compound, you observe complex changes in the lipid profile, making it difficult to attribute these changes solely to DDHD2 inhibition.

Troubleshooting Steps:

  • Analyze Specific Lipid Species: Focus on the direct substrates and products of DDHD2 (triglycerides) and ABHD6 (monoacylglycerols, particularly 2-AG).

  • Compare with ABHD6 Inhibition: Treat a parallel set of samples with a selective ABHD6 inhibitor to identify the lipidomic signature of ABHD6 inhibition.

  • Time-Course Experiment: Perform a time-course lipidomics analysis to distinguish between the primary effects of DDHD2 inhibition and potential secondary or off-target effects that may appear at later time points.

  • Washout Experiment: If using a reversible inhibitor, perform a washout experiment to see if the lipid profile returns to baseline. This can help differentiate between covalent, irreversible inhibition and reversible off-target effects.

Quantitative Data Summary

Inhibitor Target IC50 In situ Potency (Neuro2A cells) Reference
This compoundDDHD21.3 nM<10 nM[1][2]
This compoundABHD6Not explicitly stated, but potent inhibition observed<10 nM[1][3][4]

Detailed Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the assessment of this compound selectivity against DDHD2 and ABHD6 in a native biological sample.

Materials:

  • Cell or tissue lysate

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

  • SDS-PAGE gels and imaging system

Procedure:

  • Prepare proteomes from your cells or tissues of interest.

  • Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.

  • Add the FP-Rhodamine probe to each sample at a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled serine hydrolases using a gel scanner.

  • Inhibition of DDHD2 and ABHD6 will be observed as a decrease in the fluorescence intensity of the corresponding protein bands at the appropriate molecular weights. Quantify the band intensities to determine the IC50 for each enzyme.

Protocol 2: In Vitro ABHD6 Activity Assay

This protocol measures the direct inhibitory effect of this compound on ABHD6 activity using a fluorescent assay.[10][11]

Materials:

  • Lysates from HEK293 cells overexpressing human ABHD6

  • This compound

  • 1(3)-arachidonoyl-glycerol (1-AG) substrate

  • Glycerol detection reagent (coupled enzyme system to produce a fluorescent product)

  • 96-well plate and fluorescence plate reader

Procedure:

  • In a 96-well plate, add the HEK293-ABHD6 lysate.

  • Add varying concentrations of this compound or a vehicle control to the wells and pre-incubate for a defined period.

  • Initiate the reaction by adding the 1-AG substrate.

  • Immediately add the glycerol detection reagent.

  • Kinetically monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each this compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Resolution Problem Unexpected Phenotype with this compound Validate Competitive ABPP: Confirm DDHD2 & ABHD6 Engagement Problem->Validate Step 1 Control Use Selective ABHD6 Inhibitor (e.g., WWL70) Validate->Control Step 2 Titrate This compound Dose-Response Control->Titrate Step 3 Genetic DDHD2 Knockdown/Knockout Titrate->Genetic Step 4 Resolution Clarify if phenotype is on-target (DDHD2) or off-target (ABHD6) Genetic->Resolution

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

signaling_pathway cluster_ddhd2 DDHD2 Pathway cluster_abhd6 ABHD6 Pathway TAG Triglycerides (TAGs) in Lipid Droplets DDHD2 DDHD2 TAG->DDHD2 Substrate FA Fatty Acids DDHD2->FA Product Energy Energy Production FA->Energy MAG Monoacylglycerols (2-AG) ABHD6 ABHD6 MAG->ABHD6 Substrate CB1R CB1 Receptor Signaling MAG->CB1R Activates AA Arachidonic Acid ABHD6->AA Product This compound This compound This compound->DDHD2 Inhibits (On-Target) This compound->ABHD6 Inhibits (Off-Target)

Caption: Simplified signaling pathways of DDHD2 and ABHD6 and the inhibitory actions of this compound.

References

Technical Support Center: In Vivo DDHD2 Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the in vivo inactivation of DDHD2 by KLH45. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your experiments.

Introduction to DDHD2 and this compound

DDHD2 (DDHD domain containing 2) is a key triacylglycerol (TAG) lipase in the central nervous system (CNS).[1][2] Its primary function is to hydrolyze TAGs stored in lipid droplets (LDs) into diacylglycerols (DAGs) and free fatty acids (FFAs), which are crucial for neuronal energy metabolism.[3][4] Genetic inactivation of DDHD2 is associated with a complex form of hereditary spastic paraplegia (SPG54), characterized by massive accumulation of lipid droplets in neurons.[1][2][5]

This compound is a potent, selective, and irreversible covalent inhibitor of DDHD2, making it a valuable pharmacological tool for studying the enzyme's function in vivo.[6][7] Confirming that this compound has effectively inactivated DDHD2 in a live animal model is a critical step in these studies.

Key Techniques to Confirm DDHD2 Inactivation

There are two primary approaches to confirm DDHD2 inactivation by this compound in vivo:

  • Direct Target Engagement Assay: This method directly measures how much of the this compound inhibitor has bound to and blocked the active site of the DDHD2 enzyme in tissues of interest.

    • Competitive Activity-Based Protein Profiling (ABPP): This is the gold-standard method. It uses a reporter-tagged probe that also binds to the active site of DDHD2. In tissues where DDHD2 is inactivated by this compound, the probe cannot bind, resulting in a reduced signal compared to control tissues. This technique can also assess off-target effects.[1][6]

  • Phenotypic/Biomarker Assay: This method confirms inactivation by measuring the known downstream biochemical consequences of DDHD2 inhibition.

    • Lipidomics (LC-MS): Since DDHD2 is the principal brain TAG lipase, its inhibition leads to a measurable accumulation of TAGs in the brain and spinal cord.[1][6] Targeted liquid chromatography-mass spectrometry (LC-MS) is used to quantify these changes.

    • Lipid Droplet Imaging: Inhibition of DDHD2 causes the accumulation of lipid droplets in neurons.[8][9] While more commonly performed in cell culture using dyes like BODIPY, this can also be assessed in tissue sections via electron microscopy or specialized staining.[8][9]

cluster_workflow Experimental Workflow for In Vivo DDHD2 Inactivation cluster_direct Direct Target Engagement cluster_phenotypic Phenotypic Confirmation treatment In Vivo Treatment (this compound, KLH40 Control, Vehicle) tissue Tissue Collection (Brain, Spinal Cord) treatment->tissue homogenize Tissue Homogenization & Lysate Preparation tissue->homogenize abpp Competitive ABPP Assay (Directly measures DDHD2 inactivation) homogenize->abpp lipid_extraction Lipid Extraction homogenize->lipid_extraction data_analysis Data Analysis & Confirmation abpp->data_analysis lcms LC-MS Analysis (Quantifies TAG accumulation) lipid_extraction->lcms lcms->data_analysis

Caption: Workflow for confirming DDHD2 inactivation in vivo.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Mice

This protocol is based on successful subchronic studies that resulted in measurable DDHD2 inactivation and subsequent TAG accumulation.[1][6]

Materials:

  • This compound inhibitor

  • KLH40 inactive control inhibitor[1][6]

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]

  • Wild-type mice (e.g., C57BL/6)

  • Standard animal handling and injection equipment

Procedure:

  • Preparation of Dosing Solution: Prepare this compound and KLH40 in the vehicle solution to a final concentration suitable for the desired dose. For a 20 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the concentration would be 2 mg/mL. Ensure the compound is fully dissolved.

  • Animal Groups: Divide mice into at least three groups: Vehicle control, KLH40 inactive control (20 mg/kg), and this compound (20 mg/kg). A minimum of 4 mice per group is recommended for statistical power.[6]

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.

  • Dosing Schedule: For subchronic studies, administer the treatment every 12 hours for a total of 4 days.[1][6][7]

  • Monitoring: Monitor animals for any adverse effects throughout the treatment period.

  • Tissue Collection: At the end of the treatment period (e.g., 2-4 hours after the final dose), euthanize the mice according to approved institutional protocols and immediately collect tissues (brain, spinal cord). Flash-freeze tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Materials:

  • Frozen brain tissue from Protocol 1

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • DDHD2-specific activity probe (e.g., HT-01) or a general serine hydrolase probe[10]

  • SDS-PAGE gels and Western blotting equipment

  • Appropriate antibodies if using a non-fluorescent probe

Procedure:

  • Lysate Preparation: Homogenize frozen brain tissue in ice-cold lysis buffer. Centrifuge to pellet insoluble debris and collect the supernatant (proteome). Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Dilute proteomes to a standard concentration (e.g., 1 mg/mL). Add the activity-based probe (e.g., HT-01) and incubate at room temperature for 30 minutes.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE.

  • Visualization: If using a fluorescently tagged probe, visualize the gel using a fluorescence scanner. The band corresponding to DDHD2 will show significantly reduced intensity in the this compound-treated group compared to the vehicle and KLH40-treated groups, confirming target engagement.

  • Confirmation: The this compound-treated samples should show complete inactivation of DDHD2, while the KLH40 (inactive probe) samples should show no change in DDHD2 activity.[6] Partial inhibition of other hydrolases like ABHD6 and FAAH may be observed with both this compound and KLH40.[1][6]

Protocol 3: Lipidomics Analysis of Triacylglycerols (TAGs)

Materials:

  • Frozen brain/spinal cord tissue from Protocol 1

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for quantification

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Lipid Extraction: Homogenize a pre-weighed amount of tissue. Perform a lipid extraction using a standard method like a Bligh-Dyer or Folch extraction. Spike the sample with internal standards before extraction for accurate quantification.

  • Sample Preparation: Dry the extracted lipid phase under nitrogen and reconstitute it in an appropriate solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a chromatographic method optimized for separating TAG species. The mass spectrometer will be used to identify and quantify individual TAG molecules based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Normalize the abundance of each TAG species to the internal standard and the initial tissue weight. Compare the levels of TAGs between the this compound-treated group and the control groups (Vehicle, KLH40). A significant elevation in multiple TAG species is expected in the this compound-treated mice.[1][6]

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies with this compound.

AnalyteTissueTreatmentResultReference
DDHD2 Activity BrainThis compound (20 mg/kg, 4 days)Complete inactivation[6]
Triacylglycerols (TAGs) BrainThis compound (20 mg/kg, 4 days)Significant elevation in multiple TAG species[1][6]
Triacylglycerols (TAGs) Spinal CordThis compound (20 mg/kg, 4 days)Significant elevation in multiple TAG species[6]
Triacylglycerols (TAGs) BrainThis compound (5-40 mg/kg, single dose)No significant alteration[7]

Signaling Pathway

cluster_pathway DDHD2 Role in Neuronal Lipid Metabolism LD Lipid Droplet (TAG Storage) TAG Triacylglycerols (TAGs) LD->TAG contains DDHD2 DDHD2 Enzyme (TAG Lipase) TAG->DDHD2 Products Free Fatty Acids + Diacylglycerols DDHD2->Products hydrolyzes to Accumulation TAG Accumulation DDHD2->Accumulation Energy Neuronal Energy (β-oxidation) Products->Energy fuel This compound This compound (Inhibitor) This compound->DDHD2 Inactivates

References

Technical Support Center: KLH45-Induced Lipid Droplet Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KLH45 to induce lipid droplet formation. The information is tailored for scientists and professionals in drug development engaged in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce lipid droplet formation?

A1: this compound is a selective, in vivo-active inhibitor of the enzyme DDHD2 (DDHD Domain Containing 2).[1] DDHD2 is a principal triglyceride (TG) hydrolase in the central nervous system, responsible for breaking down TGs stored in lipid droplets.[1][2] By inhibiting DDHD2's catalytic activity, this compound prevents the breakdown of triglycerides, leading to their accumulation and a subsequent increase in the number and size of intracellular lipid droplets.[1][3] This effect has been observed in various cell lines, including COS-7 and primary rat cortical neurons.[3][4]

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have successfully used concentrations in the low micromolar range. For instance, 2 µM this compound has been shown to significantly increase lipid droplet formation in fatty acid-supplemented COS-7 cells.[3] In primary rat cortical neurons, concentrations between 2.5 µM and 5 µM have been effective in inducing lipid droplet accumulation.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q3: How long does it take to observe an increase in lipid droplets after this compound treatment?

A3: The timeframe for observing a significant increase in lipid droplets can range from hours to overnight. In primary neurons, an 8-hour treatment with this compound was sufficient to cause a noticeable accumulation of lipid droplets.[4] In fatty acid-supplemented COS-7 cells, experiments have been conducted with a 1-hour pre-treatment of this compound followed by a 16-hour co-incubation with oleic acid.[3]

Q4: Is it necessary to supplement the culture medium with fatty acids when using this compound?

A4: While this compound's inhibitory action on DDHD2 alone can lead to the accumulation of existing triglycerides, its effect is often more robust and consistent when cells are concurrently supplied with an exogenous source of fatty acids, such as oleic acid.[3][5] This provides the necessary substrate for triglyceride synthesis, amplifying the effect of blocking their degradation.

Q5: What are the recommended methods for quantifying this compound-induced lipid droplet formation?

A5: The most common methods involve fluorescent staining of neutral lipids within the droplets, followed by imaging and analysis. Fluorescent dyes like BODIPY 493/503 and Nile Red are widely used.[3][6][7] Quantification can be performed using fluorescence microscopy coupled with image analysis software (e.g., ImageJ) to measure parameters such as the number of lipid droplets per cell, the total lipid droplet area or volume per cell, and the fluorescence intensity.[3][4][8][9][10] High-content imaging systems can automate this process for higher throughput.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Lipid Droplet Formation Between Replicates Cell-Related: - High cell passage number leading to phenotypic drift.[11]- Inconsistent cell seeding density.[4]- Cell health is compromised.- Mycoplasma contamination.[11]Cell-Related: - Use cells with a consistent and low passage number. Create a cell bank of a validated passage.- Ensure uniform cell seeding density across all wells. Avoid the "edge effect" in multi-well plates by not using the outer wells or by filling them with sterile PBS.[4]- Regularly monitor cell viability and morphology.- Perform routine mycoplasma testing.[11]
Reagent/Compound-Related: - Inconsistent this compound concentration due to pipetting errors or improper storage.- Degradation of this compound or fatty acid supplement.- Variability in fatty acid-BSA complex formation.Reagent/Compound-Related: - Calibrate pipettes regularly. Prepare a master mix of the treatment medium to add to replicate wells.- Aliquot and store this compound and fatty acid stocks according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.- Follow a standardized protocol for preparing fatty acid-BSA complexes to ensure consistency.
No or Weak Induction of Lipid Droplets with this compound Experimental Conditions: - this compound concentration is too low.- Insufficient incubation time.- Low endogenous triglyceride turnover in the chosen cell line.- Inactive this compound compound.Experimental Conditions: - Perform a dose-response curve to determine the optimal this compound concentration.- Conduct a time-course experiment to identify the optimal treatment duration.- Co-treat with oleic acid (e.g., 100-500 µM) to provide substrate for triglyceride synthesis.[11][12]- Test a fresh batch of this compound and verify its activity in a positive control cell line if available.
Inconsistent or High Background Staining Staining Protocol: - Dye concentration is too high or too low.- Inadequate washing steps.- Photobleaching of the fluorescent dye.- Fixation artifacts altering lipid droplet morphology.[3]Staining Protocol: - Titrate the concentration of BODIPY or Nile Red to find the optimal signal-to-noise ratio.- Ensure thorough but gentle washing to remove unbound dye.- Minimize exposure of stained cells to light. Use an anti-fade mounting medium if storing slides.- If fixing cells, use a methanol-free paraformaldehyde solution. Compare with live-cell imaging to assess the impact of fixation.[3]
Difficulty in Automated Image Analysis and Segmentation Image Acquisition: - Poor focus or uneven illumination.- Low image contrast.- Cells are too confluent, making individual cell segmentation difficult.Image Acquisition: - Ensure proper microscope setup and focus for each image.- Optimize image brightness and contrast settings during acquisition to clearly distinguish lipid droplets from the cytoplasm.[8]- Seed cells at a density that allows for clear separation between individual cells for accurate segmentation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of this compound on lipid droplet formation.

Table 1: Effect of this compound on Lipid Droplet Formation in COS-7 Cells

Treatment GroupLipid Droplet Surface Area per Cell (Arbitrary Units ± SEM)BODIPY 493/503 Signal Intensity per Cell (Arbitrary Units ± SEM)
mCherry Control + DMSO100 ± 15100 ± 12
DDHD2 + DMSO25 ± 530 ± 6
DDHD2 + this compound (2 µM)120 ± 20110 ± 18
DDHD2 + KLH40 (Control, 2 µM)30 ± 735 ± 8
Data adapted from a study in fatty acid-supplemented COS-7 cells.[3] Values are normalized to the mCherry control group.

Table 2: Effect of this compound on Lipid Droplet Number in Primary Neurons

Treatment GroupDurationNumber of Lipid Droplets per 0.446 mm² (Median)
DMSO Control8 hours~150
This compound (2.5 µM)8 hours~450
This compound (5 µM)8 hours~550
DMSO Control24 hours~200
This compound (2.5 µM)24 hours~1200
Data adapted from a study in primary rat cortical neurons.[4]

Experimental Protocols

Protocol 1: Oleic Acid-Induced Lipid Droplet Formation with this compound Treatment

This protocol is adapted for use in a 24-well plate format with an adherent cell line (e.g., COS-7 or HeLa).

Materials:

  • Cell line of interest

  • Complete culture medium

  • Oleic Acid (OA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound inhibitor

  • DMSO (vehicle for this compound and OA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Preparation of Oleic Acid-BSA Complex (2 mM Stock):

    • Prepare a 100 mM oleic acid stock in ethanol.[13]

    • Warm a 5% fatty acid-free BSA solution in PBS to 37°C.

    • Slowly add the 100 mM oleic acid stock to the warm BSA solution to a final oleic acid concentration of 2 mM while stirring.

    • Sterile filter the solution and store it at 4°C for short-term use or at -20°C for long-term storage.

  • Cell Treatment:

    • Prepare treatment media. For a final concentration of 200 µM OA, dilute the 2 mM OA-BSA stock 1:10 in the culture medium.

    • Prepare a stock solution of this compound in DMSO.

    • Aspirate the old medium from the cells.

    • Add fresh culture medium containing the desired final concentration of this compound (e.g., 2 µM) or DMSO vehicle control. Pre-incubate for 1 hour.[3]

    • Add the OA-BSA complex to the wells to the desired final concentration (e.g., 200 µM).

    • Incubate for 16-24 hours at 37°C and 5% CO₂.

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503

Materials:

  • Treated cells on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Hoechst 33342 or DAPI for nuclear counterstain

  • Mounting medium

Procedure:

  • Washing: Gently wash the cells on coverslips three times with PBS to remove the treatment medium.

  • Fixation (Optional, for fixed-cell imaging):

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 by diluting the stock solution to a final concentration of 1-2 µg/mL in PBS.

    • Add the BODIPY working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Nuclear Counterstain:

    • Wash the cells twice with PBS.

    • Add a working solution of Hoechst 33342 or DAPI (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.

    • Seal the coverslips and store them in the dark at 4°C until imaging.

Visualizations

Signaling Pathway of this compound Action

KLH45_Action TAG Triglycerides (in Lipid Droplet) DDHD2 DDHD2 (Triglyceride Hydrolase) TAG->DDHD2 Substrate Lipid_Droplet Lipid Droplet Accumulation TAG->Lipid_Droplet FA_Glycerol Fatty Acids + Glycerol DDHD2->FA_Glycerol Hydrolysis This compound This compound This compound->DDHD2 FA_Glycerol->TAG Synthesis (via other enzymes)

Caption: Mechanism of this compound-induced lipid droplet accumulation.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells: 1. This compound / Vehicle 2. Oleic Acid (optional) seed_cells->treat_cells incubate Incubate (e.g., 16-24h) treat_cells->incubate stain_ld Stain Lipid Droplets (e.g., BODIPY 493/503) incubate->stain_ld acquire_images Image Acquisition (Fluorescence Microscopy) stain_ld->acquire_images analyze_images Image Analysis: - Segment Cells - Quantify Lipid Droplets acquire_images->analyze_images results Results: - Droplet Count/Area - Fluorescence Intensity analyze_images->results end End results->end

Caption: Workflow for this compound lipid droplet formation assay.

References

long-term stability of KLH45 in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KLH45. This resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of this compound in DMSO solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO solution?

A1: Based on manufacturer recommendations, stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:

  • -80°C: for up to 6 months[1]

  • -20°C: for up to 1 month[1]

For optimal results, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q2: What is the mechanism of action for this compound?

A2: this compound is a selective and irreversible inhibitor of DDHD Domain Containing 2 (DDHD2), a key triglyceride lipase in the brain.[2][3] By inhibiting DDHD2, this compound blocks the hydrolysis of triacylglycerols (TAGs), leading to their accumulation and the formation of lipid droplets in neuronal cells.[2][3][4]

Q3: Can I store this compound in DMSO at room temperature?

A3: It is not recommended to store this compound in DMSO at room temperature for extended periods. While many compounds in DMSO show some stability at ambient temperatures, the probability of degradation increases over time.[5] For long-term storage, the recommended sub-zero temperatures should be adhered to.

Q4: What are the potential degradation pathways for this compound in DMSO?

A4: Specific degradation pathways for this compound in DMSO have not been extensively documented in publicly available literature. However, potential degradation can be influenced by factors such as the presence of water in DMSO, exposure to oxygen, and repeated freeze-thaw cycles.[6][7] It is crucial to use anhydrous, high-purity DMSO and proper storage techniques.[1]

Q5: How does inhibition of DDHD2 by this compound impact cellular processes?

A5: DDHD2 plays a critical role in neuronal lipid metabolism by providing a source of saturated fatty acids for energy.[1] Its inhibition by this compound disrupts this process, leading to an accumulation of lipid droplets and affecting downstream pathways related to membrane trafficking and long-term memory.[5][8] DDHD2 is also known to interact with STXBP1, a key protein in synaptic function.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in DMSO Stock Solution is supersaturated or has undergone freeze-thaw cycles.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Always ensure the DMSO is anhydrous, as water can reduce solubility.[1]
Inconsistent Experimental Results Degradation of this compound in DMSO due to improper storage.Prepare fresh stock solutions from powder. Aliquot new stocks into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Concentration gradient in frozen stock.Before use, thaw the aliquot completely and vortex thoroughly to ensure a homogenous solution.[9]
Cell Toxicity Observed High concentration of DMSO in the final culture medium.Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent-induced toxicity.[2]

Quantitative Data on this compound Stability

While specific long-term stability data for this compound in DMSO beyond the manufacturer's recommendations is not publicly available, the following table summarizes the provided storage guidelines. Should your experimental timeline exceed these recommendations, a stability study is advised.

Table 1: Recommended Storage of this compound in DMSO

Storage TemperatureRecommended Maximum Duration
-80°C6 months[1]
-20°C1 month[1]

For researchers needing to store this compound for longer periods, an in-house stability study is recommended. The results of such a study can be tracked using a table similar to the one below.

Table 2: Template for In-House this compound Stability Study

Storage ConditionTime Point% of Initial Concentration RemainingAppearance of Degradation Products (Yes/No)
-80°C 1 month
3 months
6 months
9 months
12 months
-20°C 1 week
2 weeks
1 month
2 months

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using LC-MS/MS

This protocol provides a general framework for quantitatively assessing the stability of this compound in a DMSO stock solution over time.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Internal Standard (IS) - a stable compound with similar chromatographic and mass spectrometric properties to this compound.

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Aliquot the stock solution into multiple polypropylene tubes for storage at different temperature conditions (-80°C, -20°C, and a control at 4°C for accelerated degradation).

3. Sample Preparation for LC-MS/MS Analysis:

  • At each time point (e.g., T=0, 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.

  • Prepare a working solution by diluting the this compound stock in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add the internal standard to each sample at a fixed concentration.

  • Further dilute the samples to fall within the linear range of the LC-MS/MS calibration curve.

4. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., MRM transitions for this compound and the IS).

  • Generate a calibration curve using freshly prepared standards of this compound of known concentrations.

  • Analyze the stability samples alongside the calibration curve.

5. Data Analysis:

  • Calculate the concentration of this compound in each sample by comparing its peak area ratio to the internal standard against the calibration curve.

  • Determine the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

  • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Visualizations

DDHD2 Signaling Pathway and this compound Inhibition

DDHD2_Pathway cluster_lipid_metabolism Neuronal Lipid Metabolism cluster_inhibition Pharmacological Inhibition cluster_cellular_outcome Cellular Outcome of Inhibition TAG Triacylglycerols (TAGs) in Lipid Droplets DDHD2 DDHD2 (Triglyceride Lipase) TAG->DDHD2 Hydrolysis FFA Saturated Fatty Acids DDHD2->FFA Releases Accumulation TAG Accumulation & Lipid Droplet Formation Energy Energy Production (ATP) FFA->Energy This compound This compound This compound->DDHD2 Inhibits

Caption: Inhibition of DDHD2 by this compound disrupts lipid metabolism.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare this compound in DMSO Stock B Aliquot for Storage (-80°C, -20°C, 4°C) A->B C Retrieve Aliquots at T=0, T=1, T=2... B->C D Prepare Samples for LC-MS/MS with Internal Standard C->D E Analyze via LC-MS/MS D->E F Quantify this compound Concentration E->F G Calculate % Remaining vs. T=0 F->G H Assess Long-Term Stability G->H

Caption: Workflow for assessing this compound stability in DMSO.

References

Navigating the Labyrinth: A Technical Support Center for KLH45 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working on the delivery of KLH45, a selective inhibitor of the DDHD2 enzyme, to the central nervous system (CNS). It addresses common challenges, offers troubleshooting strategies, and provides detailed experimental protocols to facilitate successful research and development.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the CNS a focus of research?

A1: this compound is a potent and selective small molecule inhibitor of DDHD domain-containing 2 (DDHD2), a principal triglyceride lipase in the brain.[1] Dysregulation of this enzyme is associated with hereditary spastic paraplegia.[2] Delivering this compound to the CNS is crucial for studying its therapeutic potential in neurological disorders.

Q2: What are the primary challenges in delivering this compound to the central nervous system?

A2: The main obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a small molecule like this compound, challenges include:

  • Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. It is crucial to determine if this compound is a substrate for these transporters.

  • Metabolic Stability: The brain has its own metabolic machinery that can degrade therapeutic compounds.

Q3: Has this compound been shown to cross the blood-brain barrier in preclinical models?

A3: Yes. Studies in mice have demonstrated that systemic administration of this compound leads to an accumulation of triglycerides (TAGs) in the central nervous system, indicating that the inhibitor does cross the BBB and engage its target, DDHD2.[1][2]

Q4: What are the potential strategies to enhance the CNS delivery of this compound?

A4: Several strategies can be explored to improve the brain penetration of this compound:

  • Formulation Strategies: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.

  • Chemical Modification: Prodrug approaches, where this compound is chemically modified to be more lipophilic or to be a substrate for influx transporters, can be considered.

  • Co-administration with Efflux Pump Inhibitors: If this compound is found to be a substrate for efflux pumps, co-administration with an inhibitor of these pumps could increase its brain concentration.

  • Alternative Routes of Administration: Intranasal or intrathecal administration can bypass the BBB to a certain extent.

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at delivering this compound to the CNS.

Issue Potential Cause Troubleshooting Steps
Low or undetectable levels of this compound in brain tissue after systemic administration. 1. Poor BBB penetration: The inherent physicochemical properties of this compound may limit its passive diffusion across the BBB. 2. Efflux pump activity: this compound may be actively transported out of the brain by efflux pumps like P-glycoprotein. 3. Rapid metabolism: this compound may be quickly metabolized in the periphery or within the brain itself. 4. Suboptimal dosing or formulation: The dose may be too low, or the vehicle may not be appropriate for in vivo administration.1. Characterize physicochemical properties: If not already done, determine the LogP and pKa of this compound to better predict its passive permeability. 2. In vitro transporter assays: Use cell-based assays (e.g., Caco-2, MDCK-MDR1) to assess if this compound is a substrate for P-gp or other relevant efflux transporters. 3. Pharmacokinetic studies: Conduct a full pharmacokinetic study to determine the half-life and clearance of this compound. 4. Dose-escalation studies: Systematically increase the dose of this compound to determine if a therapeutic concentration can be achieved in the brain. 5. Formulation optimization: Experiment with different formulation strategies, such as encapsulation in nanoparticles, to enhance stability and BBB transport.
High variability in brain concentrations of this compound between animals. 1. Inconsistent administration: Variability in the injection technique (e.g., intraperitoneal vs. intravenous) can lead to different absorption rates. 2. Biological variability: Individual differences in metabolism or efflux pump expression can affect brain uptake. 3. Sample collection and processing: Inconsistent brain tissue harvesting and homogenization can introduce variability.1. Standardize administration protocol: Ensure consistent and accurate administration of this compound. 2. Increase sample size: A larger number of animals per group can help to account for biological variability. 3. Refine tissue processing: Develop and strictly follow a standardized protocol for brain tissue collection, homogenization, and extraction.
In vitro BBB model shows poor correlation with in vivo results. 1. Model limitations: In vitro models, while useful for screening, do not fully recapitulate the complexity of the in vivo BBB. 2. Incorrect cell lines or culture conditions: The choice of endothelial cells and co-culture with astrocytes or pericytes is critical for model integrity. 3. Lack of flow: Static in vitro models do not mimic the shear stress experienced by endothelial cells in vivo.1. Use well-characterized models: Employ established in vitro BBB models with validated permeability characteristics. 2. Incorporate co-culture: Utilize co-culture systems with astrocytes and/or pericytes to better mimic the neurovascular unit. 3. Consider microfluidic models: "Brain-on-a-chip" models that incorporate physiological flow can provide more predictive data.

III. Quantitative Data Summary

While specific quantitative data for this compound CNS delivery is limited in the public domain, the following table summarizes typical brain-to-plasma concentration ratios for small molecules with varying properties, illustrating the challenges of BBB penetration.

Compound Type Example LogP Molecular Weight ( g/mol ) Brain-to-Plasma Ratio (Kp,uu)
High BBB Penetration Diazepam2.8284.7~1.0
Moderate BBB Penetration Morphine0.8285.3~0.1
Low BBB Penetration (P-gp Substrate) Loperamide3.5477.0<0.01

Note: This table provides illustrative examples and the brain-to-plasma ratio of this compound will need to be determined experimentally.

IV. Detailed Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the permeability of this compound across a cellular model of the BBB.

1. Cell Culture:

  • Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell® insert.
  • Culture human astrocytes on the basolateral side of the Transwell® plate.
  • Maintain the co-culture for 5-7 days to allow for the formation of tight junctions.

2. Transendothelial Electrical Resistance (TEER) Measurement:

  • Measure the TEER daily to monitor the integrity of the endothelial monolayer. A stable and high TEER value indicates a well-formed barrier.

3. Permeability Assay:

  • Add this compound (dissolved in appropriate vehicle) to the apical (blood side) chamber.
  • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain side) chamber.
  • Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the Transwell® membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain Penetration Study in Mice

This protocol outlines the steps to determine the brain concentration of this compound after systemic administration in mice.

1. Animal Dosing:

  • Administer this compound to mice via the desired route (e.g., intraperitoneal or intravenous injection). A reported effective dose is 20 mg/kg administered every 12 hours.[2][3]
  • Include a vehicle control group.

2. Sample Collection:

  • At predetermined time points after dosing, anesthetize the mice and collect blood via cardiac puncture.
  • Perfuse the animals with saline to remove blood from the brain vasculature.
  • Harvest the brain and spinal cord tissues.

3. Tissue Processing:

  • Homogenize the brain tissue in a suitable buffer.
  • Perform protein precipitation to remove proteins that can interfere with analysis.
  • Extract this compound from the supernatant using liquid-liquid extraction or solid-phase extraction.

4. Quantification by LC-MS/MS:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
  • Determine the concentration of this compound in each sample.

5. Data Analysis:

  • Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.

V. Visualizations

Diagram 1: Challenges in this compound Delivery to the CNS

This compound This compound in Systemic Circulation BBB Blood-Brain Barrier (Endothelial Cells, Tight Junctions) This compound->BBB 1. Permeation Metabolism Metabolic Enzymes This compound->Metabolism 3. Degradation BBB->this compound 2. Efflux Efflux Efflux Pumps (e.g., P-glycoprotein) BBB->Efflux CNS Central Nervous System (Target Site) BBB->CNS Successful Delivery Efflux->this compound NoEffect Sub-therapeutic Concentration Metabolism->NoEffect CNS->NoEffect Insufficient Concentration

Caption: Key obstacles hindering the effective delivery of this compound to the central nervous system.

Diagram 2: Experimental Workflow for Assessing this compound Brain Penetration

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_model BBB Model (e.g., Transwell Assay) teer TEER Measurement (Barrier Integrity) invitro_model->teer permeability Permeability Assay (Papp Calculation) teer->permeability dosing Animal Dosing (e.g., IP, IV) permeability->dosing Hypothesis Generation sampling Sample Collection (Blood & Brain) dosing->sampling quantification LC-MS/MS Analysis sampling->quantification analysis Brain-to-Plasma Ratio quantification->analysis analysis->permeability Model Validation

Caption: A typical workflow for evaluating the CNS delivery of this compound, from in vitro screening to in vivo validation.

References

refining KLH45 treatment duration for acute vs. chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides guidance on determining the appropriate treatment duration for KLH45 in both acute and chronic experimental models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in designing their studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an acute and a chronic study design when using this compound?

A1: The primary distinction lies in the duration and objective of the treatment. Acute studies involve short-term exposure to this compound, typically up to 24 hours, to investigate immediate physiological or cellular responses. Chronic studies, on the other hand, involve prolonged exposure, ranging from several days to months, to evaluate the long-term efficacy, safety, and cumulative effects of this compound.

Q2: How do I select the appropriate concentration of this compound for my acute versus chronic experiments?

A2: For acute studies, higher concentrations may be used to elicit a rapid and measurable response. For chronic studies, lower, sub-maximal concentrations are often selected to minimize toxicity and better reflect a therapeutic scenario. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model and experimental goals.

Q3: Can the vehicle used to dissolve this compound impact the experimental outcome in long-term studies?

A3: Yes, the vehicle can have significant effects, especially in chronic studies where it is administered repeatedly. It is essential to test the vehicle as a separate control group to account for any potential background effects on the experimental model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death in chronic in vitro studies. This compound concentration is too high, leading to cytotoxicity over time.Perform a long-term viability assay with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line.
Inconsistent results in acute in vivo studies. Variable drug absorption or rapid metabolism of this compound.Optimize the route of administration and formulation. Consider using a delivery system that provides a more sustained release for consistent exposure.
No observable effect in chronic studies. The concentration of this compound is too low, or the treatment duration is insufficient to induce a measurable change.Refer to dose-response data and consider extending the treatment duration. Ensure the target pathway is activated in your model system.

Experimental Protocols

Protocol 1: Acute this compound Treatment in Cell Culture
  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for the desired short-term duration (e.g., 1, 6, or 24 hours).

  • Endpoint Analysis: Harvest the cells for downstream analysis, such as Western blotting for pathway activation or a viability assay.

Protocol 2: Chronic this compound Treatment in a Mouse Xenograft Model
  • Animal Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.

  • Randomization and Treatment: Randomize mice into treatment and control groups. Prepare the this compound formulation for injection (e.g., in a solution of saline with 5% Tween 80).

  • Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily for 28 consecutive days.

  • Monitoring: Measure tumor volume and body weight three times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for histological and biochemical analysis.

Quantitative Data Summary

Table 1: In Vitro Cell Viability after Acute this compound Exposure

This compound Concentration 24-hour Viability (%) 48-hour Viability (%)
Vehicle Control100 ± 5100 ± 6
1 µM98 ± 495 ± 5
5 µM85 ± 770 ± 8
10 µM60 ± 945 ± 7

Table 2: Tumor Growth Inhibition in Chronic In Vivo Study

Treatment Group Average Tumor Volume at Day 28 (mm³) Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
This compound (10 mg/kg)450 ± 12070

Signaling Pathway and Experimental Workflow Diagrams

KLH45_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAS Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of RAS activation.

Experimental_Workflow cluster_acute Acute Study Workflow cluster_chronic Chronic Study Workflow A_Start Seed Cells A_Treat Treat with this compound (1-24 hours) A_Start->A_Treat A_Analyze Analyze immediate response (e.g., Western Blot) A_Treat->A_Analyze C_Start Implant Tumors in Mice C_Treat Treat with this compound (daily for 28 days) C_Start->C_Treat C_Monitor Monitor tumor growth C_Treat->C_Monitor C_Analyze Analyze long-term effects (e.g., Histology) C_Monitor->C_Analyze

Caption: Comparison of experimental workflows for acute and chronic this compound studies.

improving the assessment of KLH45 target engagement in the brain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the assessment of KLH45 target engagement in the brain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing this compound target engagement in the brain?

A1: The primary methods for assessing this compound target engagement in the central nervous system (CNS) can be categorized into in vivo imaging techniques and ex vivo/in vitro tissue/fluid analysis. Key methods include:

  • Positron Emission Tomography (PET): A non-invasive in vivo imaging technique that uses radiotracers to visualize and quantify this compound expression and engagement in the living brain.[1][2][3]

  • Cerebrospinal Fluid (CSF) Analysis: Involves the collection of CSF to measure this compound levels or downstream biomarkers, providing an indirect measure of target engagement.

  • Autoradiography: An ex vivo technique performed on brain tissue sections to visualize the distribution and density of this compound binding sites using a radioligand.[4][5]

  • Immunohistochemistry (IHC) / In Situ Hybridization (ISH): These techniques are used on fixed brain tissue to visualize this compound protein expression or mRNA levels, respectively, providing anatomical context for target engagement.[6][7]

Q2: My PET signal for the this compound radiotracer is low. What are the potential causes?

A2: Low PET signal can be attributed to several factors:

  • Poor Blood-Brain Barrier (BBB) Penetration: The radiotracer may not be efficiently crossing the BBB, a common challenge for CNS drug and tracer development.[3][8][9]

  • Low Target Density: The expression level of this compound in the brain region of interest may be too low for detection by PET.

  • Radiotracer Properties: The radiotracer may have low affinity or selectivity for this compound, or it may be rapidly metabolized.[8]

  • Competition with Endogenous Ligands: An endogenous ligand for this compound could be competing with the radiotracer for binding sites.

Q3: We are observing high variability in our CSF this compound measurements. What could be the reason?

A3: High variability in CSF biomarker measurements is a known challenge.[10] Potential reasons include:

  • Sample Collection Method: The method of CSF collection (e.g., lumbar puncture vs. ventricular drain) can influence biomarker concentrations.[11][12]

  • Contamination: Blood contamination during CSF collection can significantly alter protein concentrations.

  • Sample Processing and Storage: Delays in processing, centrifugation speed, and storage temperature can all affect sample integrity.[11]

  • Assay Performance: The immunoassay or mass spectrometry assay used may have inherent variability or be susceptible to matrix effects.

Troubleshooting Guides

Positron Emission Tomography (PET) Imaging
Issue Potential Cause Troubleshooting Steps
High non-specific binding of radiotracer 1. Radiotracer has off-target binding sites.[13]2. Lipophilicity of the tracer is too high, causing non-specific retention in white matter.1. Perform in vitro autoradiography with and without a blocking agent to confirm specific binding.2. Synthesize and evaluate analogs of the radiotracer with optimized physicochemical properties.
Poor signal-to-noise ratio 1. Low affinity or selectivity of the radiotracer.[8]2. Inefficient delivery across the blood-brain barrier.[3][9]1. Develop a new radiotracer with higher affinity and selectivity for this compound.2. For antibody-based tracers (immuno-PET), consider strategies to enhance BBB penetration, such as using antibody fragments or receptor-mediated transcytosis.[8][9]
Inconsistent quantification between subjects 1. Differences in subject physiology (e.g., metabolism, blood flow).2. Variations in radiotracer injection and scanning protocols.1. Implement a standardized imaging protocol for all subjects.2. Use kinetic modeling with an arterial input function to obtain more robust quantitative measures.
Cerebrospinal Fluid (CSF) Analysis
Issue Potential Cause Troubleshooting Steps
Low or undetectable levels of this compound 1. This compound is not shed into the CSF in sufficient quantities.2. The assay lacks the required sensitivity.1. Consider concentrating the CSF sample before analysis.2. Develop a more sensitive assay, such as a digital ELISA or a targeted mass spectrometry method.
High inter-assay variability 1. Inconsistent sample handling and storage procedures.[11]2. Reagent lot-to-lot variability.1. Establish and strictly follow a standardized protocol for CSF collection, processing, and storage.2. Qualify new lots of critical reagents before use in sample analysis.
Poor correlation with in-brain target engagement 1. CSF levels of this compound do not directly reflect target occupancy in the brain parenchyma.2. Time lag between changes in brain target engagement and reflection in CSF.1. Complement CSF analysis with a direct in-brain measurement like PET imaging.2. Conduct time-course studies to understand the pharmacokinetic-pharmacodynamic relationship between brain and CSF.

Experimental Protocols

Protocol: Ex Vivo Autoradiography for this compound

This protocol provides a general framework for performing autoradiography on rodent brain sections to visualize this compound binding sites.

1. Tissue Preparation:

  • Following euthanasia, rapidly extract the brain and snap-freeze it in powdered dry ice.[4][5]

  • Store the frozen brain at -80°C until sectioning.

  • Using a cryostat set to -20°C, cut 20 µm coronal sections of the brain.[4]

  • Thaw-mount the sections onto microscope slides and allow them to air dry.[4]

2. Binding Assay:

  • Pre-incubate the slides in a buffer solution to rehydrate the tissue.

  • Incubate the slides with a radiolabeled ligand specific for this compound (e.g., [³H]-KLH45-ligand) at a concentration determined by saturation binding experiments.

  • For determining non-specific binding, incubate a parallel set of slides in the presence of an excess of a non-radiolabeled this compound-specific compound.

  • Wash the slides in ice-cold buffer to remove unbound radioligand.[4]

  • Rinse the slides in distilled water and allow them to dry completely.[4]

3. Imaging:

  • Place the slides in a cassette with a phosphor imaging plate or autoradiographic film.

  • Expose for a duration determined by the specific activity of the radioligand and the density of the target.

  • Develop the film or scan the imaging plate to visualize the distribution of the radioligand binding.

4. Quantification:

  • Use densitometry software to quantify the signal intensity in different brain regions.

  • Subtract the non-specific binding signal from the total binding signal to determine the specific binding.

Visualizations

Hypothetical this compound Signaling Pathway

KLH45_Signaling_Pathway Ligand This compound Ligand This compound This compound Receptor Ligand->this compound Binds G_Protein G-Protein (Gq/11) This compound->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical Gq-coupled signaling cascade for the this compound receptor.

Experimental Workflow for PET Imaging

PET_Workflow Subject_Prep Subject Preparation (e.g., fasting) Radiotracer_Admin Radiotracer Administration (IV injection) Subject_Prep->Radiotracer_Admin Dynamic_Scan Dynamic PET Scan (e.g., 90 min) Radiotracer_Admin->Dynamic_Scan Image_Recon Image Reconstruction Dynamic_Scan->Image_Recon Arterial_Sampling Arterial Blood Sampling (optional) Kinetic_Modeling Kinetic Modeling (e.g., VT, BPND) Arterial_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Data_Analysis Data Analysis (Target Occupancy) Kinetic_Modeling->Data_Analysis

Caption: Standardized workflow for a this compound target engagement PET study.

Troubleshooting Logic for Low CSF Signal

CSF_Troubleshooting rect_node rect_node Start Low CSF This compound Signal Check_Assay Assay Validated? Start->Check_Assay Check_Handling Standardized Sample Handling? Check_Assay->Check_Handling Yes Action_Validate Validate Assay Sensitivity & Specificity Check_Assay->Action_Validate No Check_Biology Is this compound Shed into CSF? Check_Handling->Check_Biology Yes Action_Standardize Implement Standard Operating Procedures (SOPs) Check_Handling->Action_Standardize No Action_Alternative Consider Alternative Methods (e.g., PET, Brain Tissue) Check_Biology->Action_Alternative No End Problem Resolved Check_Biology->End Yes Action_Validate->Check_Handling Action_Standardize->End

Caption: Decision tree for troubleshooting low this compound signal in CSF samples.

References

Validation & Comparative

Comparative Potency Analysis of KLH45 and Other DDHD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of the selective inhibitor KLH45 against DDHD2 (DDHD domain-containing protein 2), a key enzyme in neuronal lipid metabolism. Due to a scarcity of publicly available, potent, and selective small molecule inhibitors for DDHD2, this comparison primarily focuses on this compound and its structurally related inactive control, KLH40.

Data Presentation: Quantitative Potency of DDHD2 Inhibitors

The following table summarizes the in vitro potency of this compound and its inactive analog, KLH40, against DDHD2. The data highlights the significant potency and selectivity of this compound.

InhibitorTarget(s)IC50 (nM)Assay TypeCell/Tissue Type
This compound DDHD2 , ABHD61.3 Competitive ABPPMouse neuroblastoma (Neuro2A) proteome
KLH40ABHD6>10,000Competitive ABPPMouse neuroblastoma (Neuro2A) proteome

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of inhibitor potency against DDHD2 relies on robust biochemical assays. The primary methods cited in the literature are Competitive Activity-Based Protein Profiling (ABPP) and Triglyceride Hydrolase Activity Assays.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.

Principle: ABPP utilizes active site-directed chemical probes to label enzymes in a given sample. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., this compound) at varying concentrations before adding a broad-spectrum or enzyme-specific activity-based probe. The inhibitor's ability to block the binding of the probe to the target enzyme is then quantified, allowing for the determination of its IC50 value.

Experimental Workflow:

  • Proteome Preparation: Mouse neuroblastoma (Neuro2A) cells are lysed to prepare a proteome lysate.

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound or KLH40) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Probe Labeling: A fluorescently tagged activity-based probe that targets serine hydrolases, such as a fluorophosphonate-rhodamine (FP-Rh) probe, is added to the inhibitor-treated proteomes and incubated to allow for covalent labeling of active enzymes.

  • SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by size using SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.

  • Data Analysis: The intensity of the fluorescent band corresponding to DDHD2 is quantified. The reduction in fluorescence intensity in the presence of the inhibitor is used to calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the probe labeling of DDHD2.[1][2]

Triglyceride Hydrolase Activity Assay

This assay directly measures the enzymatic activity of DDHD2 by quantifying the hydrolysis of triglycerides (TAGs).

Principle: This assay measures the breakdown of a labeled or unlabeled triglyceride substrate into its constituent fatty acids and glycerol by DDHD2. The potency of an inhibitor is determined by its ability to reduce the rate of this hydrolysis.

Experimental Workflow:

  • Enzyme Source: Lysates from cells overexpressing DDHD2 (e.g., HEK293T cells) or tissue homogenates (e.g., mouse brain lysates) are used as the source of the enzyme.

  • Inhibitor Pre-incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor (e.g., this compound).

  • Substrate Addition: A triglyceride substrate is added to initiate the enzymatic reaction. The substrate can be radiolabeled (e.g., 14C-triolein) or unlabeled.

  • Reaction Incubation: The reaction is incubated for a specific time at an optimal temperature.

  • Product Quantification: The reaction is stopped, and the products (fatty acids) are extracted and quantified. For radiolabeled substrates, this can be done using thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting. For unlabeled substrates, liquid chromatography-mass spectrometry (LC-MS) can be used to measure the amount of fatty acid produced.

  • Data Analysis: The rate of product formation is calculated, and the IC50 value for the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.[2]

Visualization of DDHD2 Function

The following diagram illustrates the role of DDHD2 in cellular lipid metabolism.

DDHD2_Pathway cluster_cytosol Cytosol cluster_spg54 Pathological Condition LD Lipid Droplet (Triglycerides) TAG Triglycerides (TAG) DDHD2 DDHD2 TAG->DDHD2 Hydrolysis FA Fatty Acids Energy Neuronal Energy (β-oxidation) FA->Energy DDHD2->FA SPG54 Hereditary Spastic Paraplegia 54 (SPG54) (DDHD2 Dysfunction) DDHD2->SPG54 Dysfunction leads to This compound This compound This compound->DDHD2 Inhibition

Caption: Functional pathway of DDHD2 in neuronal lipid metabolism and its inhibition by this compound.

This guide provides a foundational understanding of the potency of this compound as a DDHD2 inhibitor. Further research into the development of additional selective DDHD2 inhibitors will be crucial for a more comprehensive comparative analysis and for advancing the study of DDHD2's role in health and disease.

References

A Guide to Selecting Negative Controls in Immunological Research: KLH vs. Appropriate Controls

Author: BenchChem Technical Support Team. Date: November 2025

In the design of robust immunological experiments, the choice of an appropriate negative control is paramount to ensure the validity and specificity of the observed effects. This guide clarifies a common point of confusion regarding experimental controls and provides a detailed comparison of Keyhole Limpet Hemocyanin (KLH) and its appropriate negative controls.

A potential misunderstanding may arise from the nomenclature of "KLH45" and "KLH40". These designations do not refer to isoforms or variants of Keyhole Limpet Hemocyanin for use in immunological studies. Instead, this compound is an active small molecule inhibitor of the enzyme DDHD2, while KLH40 is its structurally related, inactive counterpart, used as a negative control in studies of lipid metabolism.[1][2]

This guide will focus on the correct use of Keyhole Limpet Hemocyanin (KLH), a potent immunogen, and the principles for selecting a proper negative control in experiments where KLH is utilized.

Understanding Keyhole Limpet Hemocyanin (KLH)

Keyhole Limpet Hemocyanin (KLH) is a large, oxygen-carrying metalloprotein derived from the hemolymph of the giant keyhole limpet, Megathura crenulata.[3] Its high molecular weight and complex structure make it a powerful immunogen, widely used in research for a variety of applications:

  • Carrier Protein: KLH is frequently conjugated to haptens (small molecules that are not immunogenic on their own) to elicit an antibody response against them.[4]

  • General Immunogen: It is used to study the efficacy of vaccines and to assess the immunocompetence of an organism.[3][5]

  • Immunotherapy: KLH has been explored as a non-specific immune stimulant in the treatment of some cancers.[4][5][6]

KLH is composed of two main subunit isoforms, KLH1 and KLH2, which differ in their molecular weight and other biophysical characteristics.[3][6] Both isoforms are highly immunogenic.

The Role of a Negative Control in KLH-based Experiments

When using KLH to induce an immune response, a negative control is essential to differentiate the specific response to KLH from non-specific inflammation or other effects of the experimental procedure. The ideal negative control should be a substance that is administered in the same manner as KLH but is not expected to elicit a specific immune response.

Commonly used negative controls in experiments involving KLH include:

  • Phosphate-Buffered Saline (PBS) or Saline: This is the most common and simplest negative control. It serves as a vehicle control, accounting for any effects of the injection or administration procedure itself.

  • Irrelevant Protein: In some cases, a non-immunogenic or irrelevant protein (a protein to which the animal is not expected to have a pre-existing immune response and that is structurally unrelated to the antigen of interest) may be used. This controls for the effects of introducing a foreign protein into the system. An example would be Bovine Serum Albumin (BSA) in some contexts, although its potential for cross-reactivity should be considered.

  • Adjuvant Alone: If KLH is administered with an adjuvant to enhance the immune response, a control group receiving only the adjuvant in the same vehicle is critical to distinguish the adjuvant's effects from those of KLH.

Comparison of Experimental Controls

Control TypeDescriptionAdvantagesDisadvantages
Vehicle Control (e.g., PBS) The solution in which the experimental agent (KLH) is dissolved.Simple, inexpensive, and controls for the physical stress of the procedure.Does not control for the effects of administering a foreign protein.
Irrelevant Protein Control A protein not expected to elicit a specific immune response in the model system.Controls for non-specific effects of protein administration.Can be difficult to find a truly "irrelevant" protein; potential for unexpected cross-reactivity.
Adjuvant Only Control The adjuvant used to boost the immune response, administered without the antigen.Isolates the inflammatory and immunomodulatory effects of the adjuvant itself.Necessary when an adjuvant is used with the primary antigen.

Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay Using KLH

The TDAR assay is a standard method to assess immunotoxicity by measuring the antibody response to a T-cell dependent antigen like KLH.[7]

Objective: To measure the primary antibody response to KLH immunization in a murine model.

Materials:

  • Keyhole Limpet Hemocyanin (KLH)

  • Phosphate-Buffered Saline (PBS), sterile

  • Adjuvant (e.g., Alum), optional

  • 8-10 week old BALB/c mice

  • Syringes and needles for injection

  • Blood collection supplies

  • ELISA plates and reagents for detecting anti-KLH antibodies (IgM and IgG)

Experimental Groups:

  • Group 1 (Experimental): Mice immunized with KLH (e.g., 100 µg) in PBS.

  • Group 2 (Negative Control): Mice immunized with an equal volume of PBS.

  • Group 3 (Adjuvant Control - if applicable): Mice immunized with adjuvant in PBS.

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.

  • Immunization (Day 0):

    • Prepare the KLH solution in sterile PBS at the desired concentration. If using an adjuvant, prepare the KLH-adjuvant emulsion according to the manufacturer's protocol.

    • Prepare the negative control (PBS) and adjuvant control solutions.

    • Inject each mouse subcutaneously or intraperitoneally with the appropriate solution (e.g., 100 µL).

  • Blood Collection:

    • Collect blood samples from the tail vein or retro-orbital sinus at baseline (Day 0) and at specified time points post-immunization (e.g., Days 7, 14, 21, and 28).

    • Process blood to collect serum and store at -80°C until analysis.

  • Antibody Titer Measurement (ELISA):

    • Coat ELISA plates with KLH.

    • Block non-specific binding sites.

    • Add serial dilutions of the collected serum samples to the wells.

    • Incubate and wash the plates.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgM or IgG).

    • Incubate and wash the plates.

    • Add a substrate and measure the colorimetric change using a plate reader.

    • Calculate the antibody titers for each mouse.

  • Data Analysis: Compare the anti-KLH antibody titers between the experimental and control groups using appropriate statistical methods.

Visualizing the Experimental Workflow

G cluster_0 Experimental Design cluster_1 Procedure cluster_2 Analysis Group 1 Experimental Group (KLH in PBS) Immunization Day 0: Immunization Group 1->Immunization Group 2 Negative Control (PBS alone) Group 2->Immunization Group 3 Adjuvant Control (Adjuvant in PBS) (Optional) Group 3->Immunization Blood_Collection Days 7, 14, 21, 28: Blood Collection Immunization->Blood_Collection ELISA Antibody Titer Measurement (ELISA) Blood_Collection->ELISA Data_Analysis Statistical Analysis of Anti-KLH Antibody Titers ELISA->Data_Analysis Conclusion Assessment of Immune Response to KLH Data_Analysis->Conclusion

Caption: Workflow for a T-Cell Dependent Antibody Response (TDAR) Assay.

Signaling Pathway for KLH-induced Immune Response

The immunogenicity of KLH is attributed to its large size, repetitive structure, and unique glycosylation patterns.[3] It is recognized by antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to the activation of both humoral and cellular immunity.

G KLH KLH APC Antigen Presenting Cell (e.g., Dendritic Cell) KLH->APC Uptake and Processing T_Helper T Helper Cell APC->T_Helper Antigen Presentation B_Cell B Cell T_Helper->B_Cell Activation CTL Cytotoxic T Lymphocyte T_Helper->CTL Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-KLH Antibodies Plasma_Cell->Antibodies Cell_Mediated_Immunity Cell-Mediated Immunity CTL->Cell_Mediated_Immunity

Caption: Simplified signaling pathway of KLH-induced immune response.

References

Validating KLH45's Selectivity Against Other Serine Hydrolases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides an objective comparison of KLH45, a potent inhibitor of the serine hydrolase DDHD2, against other related enzymes. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to thoroughly evaluate the selectivity of this compound.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory potency (IC50) of this compound and a structurally related inactive control, KLH40, against a panel of serine hydrolases. This data is critical for assessing the selectivity of this compound for its primary target, DDHD2.

CompoundTarget EnzymeIC50 ValueReference
This compound DDHD2 1.3 nM [1][2][3]
ABHD6<10 nM (in situ)[2][3]
Other Serine HydrolasesNo significant cross-reactivity observed with over 40 other serine hydrolases.[1][3]
KLH40 (Inactive Control) DDHD2> 10 µM[3]
ABHD6~0.4–0.6 µM[3]
FAAHPartial inhibition (50–70%)[3]
PLA2G15Partial inhibition (50–70%)[3]

Experimental Protocols

The selectivity of this compound was primarily determined using a powerful chemoproteomic technique known as competitive activity-based protein profiling (ABPP). This method allows for the assessment of an inhibitor's potency and selectivity directly within a complex biological sample.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the inhibitory concentration (IC50) and selectivity of this compound against a broad range of serine hydrolases in a native proteome.

Materials:

  • Mouse neuroblastoma (Neuro2A) cell proteome or mouse brain tissue proteome.

  • This compound and KLH40 stock solutions (in DMSO).

  • Serine hydrolase activity-based probe (e.g., HT-01 or a fluorophosphonate-rhodamine probe like FP-Rh).

  • SDS-PAGE gels and fluorescence gel scanner.

  • Mass spectrometer for quantitative MS analysis (optional, for higher resolution).

Procedure:

  • Proteome Preparation: Prepare soluble and membrane fractions from Neuro2A cells or mouse brain tissue. Protein concentration should be determined and normalized across all samples.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or the inactive control, KLH40, for a specified duration (e.g., 30 minutes at 37°C). A DMSO-only control is run in parallel.

  • Probe Labeling: Add the serine hydrolase activity-based probe to each reaction and incubate for a defined period (e.g., 30 minutes at room temperature) to label the active sites of serine hydrolases that have not been blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the reactions and separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the DMSO control indicates inhibition of that enzyme.

  • IC50 Determination: Quantify the fluorescence intensity of the bands corresponding to the target enzymes. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Mass Spectrometry Analysis (Optional): For a more comprehensive and unbiased assessment of selectivity, gel-free ABPP methods coupled with quantitative mass spectrometry can be employed. This allows for the identification and quantification of a much larger number of serine hydrolases affected by the inhibitor.[4]

Visualizing Biological and Experimental Context

To better understand the significance of this compound's selectivity, the following diagrams illustrate the relevant signaling pathways and the experimental workflow used for its validation.

Signaling Pathways

The serine hydrolases discussed in this guide play crucial roles in distinct lipid signaling pathways. DDHD2 is a key enzyme in triglyceride metabolism, while ABHD6 and FAAH are central to the regulation of the endocannabinoid system.

DDHD2 in Triglyceride Metabolism TAG Triglycerides (TAGs) in Lipid Droplets DDHD2 DDHD2 TAG->DDHD2 Hydrolysis DAG Diacylglycerols (DAGs) DDHD2->DAG FFA Free Fatty Acids (FFAs) DAG->FFA Energy Energy Production & Membrane Synthesis FFA->Energy This compound This compound This compound->DDHD2 Inhibition

Caption: The role of DDHD2 in the hydrolysis of triglycerides.

ABHD6 and FAAH in Endocannabinoid Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor PLD NAPE-PLD Anandamide Anandamide (AEA) PLD->Anandamide Synthesis Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Degradation PLC PLC DAGL DAGL PLC->DAGL -> DAG Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Synthesis Two_AG->CB1R Activates ABHD6 ABHD6 Two_AG->ABHD6 Degradation This compound This compound (Off-target) This compound->ABHD6

Caption: Regulation of endocannabinoid signaling by ABHD6 and FAAH.

Experimental Workflow

The following diagram outlines the logical steps of the competitive activity-based protein profiling (ABPP) workflow used to assess the selectivity of this compound.

Competitive ABPP Workflow for this compound Selectivity Proteome 1. Prepare Proteome (e.g., Neuro2A lysate) Inhibitor 2. Incubate with Inhibitor (this compound or KLH40) Proteome->Inhibitor Probe 3. Label with Activity-Based Probe Inhibitor->Probe SDS_PAGE 4. Separate Proteins by SDS-PAGE Probe->SDS_PAGE Scan 5. Scan Gel for Fluorescence SDS_PAGE->Scan Analysis 6. Quantify Bands & Determine IC50 Scan->Analysis

Caption: Workflow for determining inhibitor selectivity using ABPP.

References

A Comparative Analysis of KLH45 and ATGL Inhibitors on Lipolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of KLH45, a DDHD2 inhibitor, and inhibitors of Adipose Triglyceride Lipase (ATGL) on the process of lipolysis. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies on lipid metabolism.

Introduction to Lipolysis and its Key Regulators

Lipolysis is the metabolic process through which triglycerides (TAGs) stored in lipid droplets are hydrolyzed into glycerol and free fatty acids (FFAs). This process is critical for maintaining energy homeostasis. In most tissues, lipolysis is initiated by Adipose Triglyceride Lipase (ATGL), which catalyzes the first and rate-limiting step of TAG hydrolysis. However, in neuronal tissues, another key enzyme, DDHD2 (DDHD domain-containing protein 2), has been identified as a principal TAG hydrolase.

This guide focuses on a comparative analysis of inhibitors targeting these two distinct enzymes: this compound, a potent and selective inhibitor of DDHD2, and ATGL inhibitors, such as Atglistatin and NG-497. Understanding the differential effects of these inhibitors is crucial for dissecting the tissue-specific regulation of lipolysis and for the development of targeted therapeutics for metabolic disorders.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for this compound and representative ATGL inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons should be made with caution.

InhibitorTargetInhibitor Concentration% InhibitionIC50Cell/System TypeReference
This compound DDHD2100 nM95% (TAG hydrolase activity)1.3 nMRecombinant DDHD2 / Neuro-2a proteome[1][2]
ATGL100 nM14% (TAG hydrolase activity)-Recombinant ATGL[2]
HSL100 nM8% (TAG hydrolase activity)-Recombinant HSL[2]
Atglistatin ATGL40 µM87% (TAG hydrolase activity)-Recombinant ATGL[2]
DDHD240 µMNo effect-Recombinant DDHD2[2]
NG-497 ATGL--1.5 µMIsoproterenol-stimulated lipolysis in human SGBS adipocytes

Comparative Effects on Cellular Lipolysis and Lipid Storage

Experimental evidence highlights the distinct roles of DDHD2 and ATGL in cellular lipolysis, as revealed by the use of their respective inhibitors.

In a direct comparison in Neuro-2a neuroblastoma cells, which express both DDHD2 and ATGL, this compound was found to reduce the overall TAG hydrolase activity in cellular extracts. However, only treatment with the ATGL inhibitor Atglistatin resulted in a significant accumulation of cellular lipid droplets and a reduction in the breakdown of TAGs. This suggests that in this cell line, ATGL is the rate-limiting enzyme for the hydrolysis of TAGs stored in lipid droplets, even though DDHD2 contributes to the total TAG hydrolase activity.

Treatment of dorsal root ganglion neurons with either this compound or Atglistatin has been shown to induce the accumulation of lipid droplets.[3] This indicates that both DDHD2 and ATGL play roles in neuronal lipolysis.

In contrast to the neuronal context, in adipose tissue, ATGL is the primary enzyme initiating lipolysis. Inhibition of ATGL with compounds like Atglistatin effectively blocks the release of fatty acids and glycerol from adipocytes.[4][5][6] this compound, on the other hand, has been shown to inhibit in vitro TAG hydrolase activity primarily in brain homogenates and not in other tissues.[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct points of intervention of this compound and ATGL inhibitors in the lipolytic pathway.

Lipolysis_Pathway cluster_LipidDroplet Lipid Droplet cluster_Cytosol Cytosol TAG Triglycerides (TAG) DAG Diacylglycerol (DAG) TAG->DAG + FFA MAG Monoacylglycerol (MAG) DAG->MAG + FFA Glycerol Glycerol MAG->Glycerol + FFA FFA Free Fatty Acids (FFA) ATGL ATGL ATGL->TAG HSL HSL HSL->DAG MGL MGL MGL->MAG DDHD2 DDHD2 (Neuronal) DDHD2->TAG ATGL_inhibitor ATGL Inhibitors (e.g., Atglistatin, NG-497) ATGL_inhibitor->ATGL This compound This compound This compound->DDHD2 TAG_Hydrolase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection cluster_Analysis Analysis Enzyme Recombinant Enzyme (ATGL or DDHD2) or Cell Lysate Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Radiolabeled or Fluorescent TAG Substrate Substrate->Incubation Inhibitor This compound or ATGL Inhibitor (Varying Concentrations) Inhibitor->Incubation Quantification Quantify Released Radiolabeled or Fluorescent Fatty Acids Incubation->Quantification Calculation Calculate % Inhibition and IC50 Values Quantification->Calculation Cellular_Lipolysis_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Measurement Measurement Culture Culture Adipocytes (e.g., 3T3-L1) or Neuronal Cells (e.g., Neuro-2a) Preincubation Pre-incubate cells with This compound or ATGL Inhibitor Culture->Preincubation Stimulation Stimulate Lipolysis (e.g., Isoproterenol or Oleic Acid) Preincubation->Stimulation Collection Collect Culture Medium Stimulation->Collection LD_Staining Stain for Lipid Droplets (e.g., BODIPY) Stimulation->LD_Staining Assay Measure Glycerol and/or Free Fatty Acid Release Collection->Assay Imaging Microscopy and Image Analysis LD_Staining->Imaging

References

Cross-Validation of KLH45 Effects Demonstrates Cell-Line Specific Roles in Neuronal Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the DDHD2 inhibitor KLH45 reveals distinct effects on lipid droplet accumulation and triglyceride hydrolysis across different neuronal cell lines, highlighting its utility as a specific modulator of neuronal lipolysis. This guide provides a comprehensive comparison of this compound with other lipase inhibitors, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.

This guide presents a cross-validation of the effects of this compound, a selective inhibitor of the DDHD2 (DDHD domain-containing protein 2) triacylglycerol hydrolase, in various neuronal cell models. The data underscores the cell-type-specific functions of DDHD2 in neuronal lipid metabolism and provides a framework for its use in studying neurodegenerative diseases and neuronal energy homeostasis.

Comparative Efficacy of this compound and Alternative Lipase Inhibitors

The following table summarizes the quantitative effects of this compound and other lipase inhibitors on key metabolic parameters in different neuronal cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound Target Cell Line Parameter Measured Observed Effect Citation
This compound DDHD2Neuro-2aIn vitro TAG, DAG, MAG hydrolase activityReduced[1]
Neuro-2aCellular TAG/Lipid Droplet levels (24h)No significant increase[1]
Murine Primary Cortical NeuronsCellular TAG levels3-fold increase[1]
Murine Primary Cortical Neuronssn-1,3-DAG levels1.7-fold increase[1]
Dorsal Root Ganglion NeuronsLipid Droplet accumulationInduced[1]
Dissociated Hippocampal NeuronsLipid Droplet accumulation at synaptic terminals~70% of terminals positive for BODIPY[2]
Atglistatin ATGLNeuro-2aCellular TAG/Lipid Droplet levels (24h)Significant increase[1]
Murine Primary Cortical NeuronsCellular TAG levels2.5-fold increase[1]
76-0079 HSLNeuro-2aIn vitro TAG, DAG, MAG hydrolase activityNo reduction[1]
Neuro-2aCellular TAG/Lipid Droplet levelsNo change[1]
Combined this compound + Atglistatin DDHD2 + ATGLMurine Primary Cortical NeuronsCellular TAG levels3.9-fold increase[1]

Experimental Protocols

Protocol 1: Assessment of Lipid Droplet Accumulation in Cultured Neurons

This protocol outlines the methodology for inducing and visualizing lipid droplet accumulation in neuronal cell lines using this compound.

1. Cell Culture and Treatment:

  • Plate neuronal cells (e.g., Neuro-2a, primary cortical neurons) on glass coverslips in a 24-well plate at a suitable density.
  • Allow cells to adhere and grow for 24-48 hours in standard culture medium.
  • Prepare a stock solution of this compound in DMSO.
  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 24 hours. A vehicle control (DMSO) should be run in parallel.

2. Lipid Droplet Staining:

  • After treatment, wash the cells twice with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Prepare a staining solution of a neutral lipid dye, such as BODIPY 493/503 (e.g., 1 µg/mL in PBS).
  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

3. Imaging and Quantification:

  • Wash the cells twice with PBS.
  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
  • Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.
  • Quantify the lipid droplet accumulation by measuring the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.

Protocol 2: In Vitro Acylglycerol Hydrolase Activity Assay

This protocol describes how to measure the effect of this compound on the enzymatic activity of lipases in neuronal cell extracts.

1. Preparation of Cell Lysate:

  • Culture neuronal cells (e.g., Neuro-2a) to confluency.
  • Harvest the cells and wash them with cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., containing protease inhibitors) on ice.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular extract.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Hydrolase Activity Assay:

  • Prepare a reaction mixture containing a fluorescently labeled substrate for triacylglycerol (TAG), diacylglycerol (DAG), or monoacylglycerol (MAG).
  • Add a standardized amount of cell lysate to the reaction mixture.
  • Add this compound or other inhibitors at various concentrations to the reaction. Include a vehicle control.
  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction and measure the fluorescence of the released fatty acid product using a fluorometer.

3. Data Analysis:

  • Calculate the specific activity of the hydrolase (e.g., in pmol/min/mg protein).
  • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value for this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its cross-validation.

G cluster_0 Neuronal Cell LD Lipid Droplet (Triglycerides) TAG TAG LD->TAG ATGL ATGL TAG->ATGL Hydrolysis DAG DAG DDHD2 DDHD2 DAG->DDHD2 Hydrolysis MAG MAG FFA Free Fatty Acids MAG->FFA Mito Mitochondria FFA->Mito β-oxidation ATP ATP Mito->ATP ATGL->DAG DDHD2->MAG HSL HSL This compound This compound This compound->DDHD2 Atglistatin Atglistatin Atglistatin->ATGL G cluster_0 Experimental Workflow start Select Neuronal Cell Lines (e.g., Neuro-2a, Primary Neurons) culture Cell Culture and Plating start->culture treatment Treatment with This compound & Alternatives culture->treatment staining Lipid Droplet Staining (e.g., BODIPY) treatment->staining biochem Biochemical Assays (e.g., Hydrolase Activity) treatment->biochem imaging Fluorescence Microscopy staining->imaging quant Image Analysis & Quantification imaging->quant analysis Data Analysis & Comparison quant->analysis biochem->analysis

References

On-Target Efficacy of KLH45 Confirmed with DDHD2 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective DDHD2 inhibitor, KLH45, with DDHD2 knockout models, offering supporting experimental data to confirm its on-target effects.

The serine hydrolase DDHD2 has emerged as a critical enzyme in neuronal lipid metabolism, specifically as a principal brain triglyceride (TAG) lipase.[1] Its dysfunction is linked to a complex hereditary spastic paraplegia (HSP), characterized by lower limb spasticity, weakness, and intellectual disability.[1] this compound is a potent and selective inhibitor of DDHD2, and its on-target effects have been rigorously validated by comparing its pharmacological effects to the phenotype of DDHD2 knockout (DDHD2-/-) mice. This guide summarizes the key findings from these comparative studies.

Comparative Analysis of this compound and DDHD2 Knockout Models

The on-target effects of this compound are substantiated by the remarkable parallels between the biochemical and physiological outcomes of this compound treatment and the genetic ablation of DDHD2. Both interventions lead to a significant accumulation of triacylglycerols (TAGs) in the brain, a hallmark of DDHD2 dysfunction.[1]

ParameterThis compoundDDHD2 Knockout (DDHD2-/-)Reference
Mechanism of Action Potent and selective covalent inhibitor of DDHD2Genetic ablation of the DDHD2 gene[1][2]
IC50 for DDHD2 1.3 nMNot Applicable[2]
Effect on Brain TAGs Significant elevation in several TAGs that accumulate in DDHD2-/- mice brainsMarked elevation of triacylglycerols (TAGs)[1][2][3]
Cellular Phenotype Increases lipid droplet (LD) formation in DDHD2-expressing cellsAccumulation of lipid droplets (LDs) in neurons[1][2][4]
Functional Outcomes Induces presynaptic accumulation of lipid dropletsImpairments in motor and cognitive function[1][4][5]
Selectivity Highly selective for DDHD2, with some cross-reactivity with ABHD6 at higher concentrationsSpecific to DDHD2[1][2]

Signaling Pathways and Experimental Workflows

The role of DDHD2 in neuronal function and the experimental approach to validate this compound's on-target effects can be visualized through the following diagrams.

DDHD2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal LD Lipid Droplets (Triglycerides) DDHD2 DDHD2 LD->DDHD2 Hydrolysis FA Fatty Acids Mito Mitochondria FA->Mito β-oxidation ATP ATP Mito->ATP Synaptic Function Synaptic Function ATP->Synaptic Function DDHD2->FA This compound This compound This compound->DDHD2 Inhibition DDHD2_KO DDHD2 Knockout DDHD2_KO->DDHD2 Ablation Experimental_Workflow cluster_model Model Systems cluster_treatment Treatment cluster_analysis Analysis WT_mice Wild-Type Mice KLH45_treatment This compound Administration WT_mice->KLH45_treatment Vehicle Vehicle Control WT_mice->Vehicle Biochemical Biochemical Assays (TAG hydrolase activity) WT_mice->Biochemical DDHD2_KO_mice DDHD2-/- Mice Lipidomics Lipidomics (MS-based) DDHD2_KO_mice->Lipidomics Behavioral Behavioral Assays (Motor & Cognitive) DDHD2_KO_mice->Behavioral DDHD2_KO_mice->Biochemical Cell_lines Cell Lines (e.g., COS-7, Neuro2A) Cell_lines->KLH45_treatment Cellular Cellular Assays (LD accumulation, ROS) Cell_lines->Cellular KLH45_treatment->Lipidomics KLH45_treatment->Behavioral KLH45_treatment->Biochemical Vehicle->Lipidomics Vehicle->Behavioral

References

Choosing Your Weapon: A Researcher's Guide to Studying DDHD2 Function with KLH45 vs. RNAi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the methodologies for interrogating the role of DDHD2 in cellular processes, this guide provides a comprehensive comparison of a potent small molecule inhibitor, KLH45, and the widely used gene-silencing technique, RNA interference (RNAi).

Researchers investigating the function of DDHD domain-containing protein 2 (DDHD2), a critical phospholipase implicated in neurological disorders, are faced with a choice of tools to modulate its activity. This guide offers a detailed comparison of two primary methods: the use of the selective small molecule inhibitor this compound and the application of RNA interference (RNAi) to suppress DDHD2 gene expression. By presenting quantitative data, experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their specific research questions.

At a Glance: this compound vs. RNAi for DDHD2 Functional Analysis

FeatureThis compound (Small Molecule Inhibitor)RNA interference (RNAi)
Mechanism of Action Covalent, irreversible inhibition of DDHD2 enzymatic activity.Post-transcriptional gene silencing by degradation of DDHD2 mRNA.
Target DDHD2 protein.DDHD2 messenger RNA (mRNA).
Speed of Action Rapid, within minutes to hours of administration.Slower, requires time for mRNA and protein turnover (typically 24-72 hours).
Reversibility Irreversible inhibition of existing protein. Recovery requires new protein synthesis.Reversible; effect diminishes as siRNA/shRNA is diluted or degraded.
Specificity Highly selective for DDHD2, with known off-target activity against ABHD6.Can have off-target effects due to partial sequence homology. Careful design and validation are crucial.
Control Precise temporal control through addition and removal of the compound.Temporal control can be achieved with inducible shRNA systems.
Applications Acute functional studies, in vivo pharmacology, dissecting enzymatic vs. non-enzymatic functions.Stable long-term knockdown, studying the effects of protein loss-of-function, genetic screening.

Quantitative Performance Data

ParameterThis compoundRNAi (siRNA/shRNA)
Potency/Efficiency IC50 = 1.3 nMTypically 70-90% knockdown of mRNA/protein levels (empirically determined)
Effective Concentration (In Vitro) 25 nM (Neuro2A cells) for >95% inhibition; 2 µM (COS-7 cells)10-100 nM for siRNA; variable for shRNA depending on viral titer
Effective Dose (In Vivo) 20 mg/kg in miceN/A for transient siRNA; dependent on viral delivery for shRNA
Time to Effect Minutes to hours24-72 hours
Duration of Effect Dependent on protein turnoverTransient for siRNA (days); stable for shRNA

Delving into the Mechanisms

To visualize the distinct modes of action of this compound and RNAi, the following diagrams illustrate their respective pathways.

cluster_0 This compound Mechanism of Action This compound This compound DDHD2_protein Active DDHD2 Protein This compound->DDHD2_protein Binds covalently to active site Inactive_DDHD2 Inactive DDHD2 Complex Triglycerides Triglycerides DDHD2_protein->Triglycerides Hydrolyzes Lipid_Droplet Lipid Droplet Triglycerides->Lipid_Droplet Accumulation leads to

Caption: Mechanism of this compound inhibition of DDHD2.

cluster_1 RNAi Mechanism for DDHD2 Silencing siRNA siRNA/shRNA (DDHD2-specific) RISC RISC Complex siRNA->RISC Incorporated into DDHD2_mRNA DDHD2 mRNA RISC->DDHD2_mRNA Binds to Degraded_mRNA Degraded mRNA Fragments DDHD2_mRNA->Degraded_mRNA Cleavage Ribosome Ribosome DDHD2_mRNA->Ribosome Translation (inhibited) No_Protein No DDHD2 Protein Synthesis cluster_2 Comparative Experimental Workflow Start Start: Hypothesis on DDHD2 Function KLH45_Branch This compound Treatment Start->KLH45_Branch RNAi_Branch RNAi (siRNA/shRNA) Transfection Start->RNAi_Branch Acute_Phenotype Assess Acute Phenotype (e.g., lipid droplet formation, signaling changes) KLH45_Branch->Acute_Phenotype Chronic_Phenotype Assess Chronic Phenotype (e.g., cell viability, developmental effects) RNAi_Branch->Chronic_Phenotype Validation_this compound Validate Inhibition (e.g., ABPP, downstream enzyme assay) Acute_Phenotype->Validation_this compound Validation_RNAi Validate Knockdown (qRT-PCR, Western Blot) Chronic_Phenotype->Validation_RNAi Data_Analysis Data Analysis and Comparison Validation_this compound->Data_Analysis Validation_RNAi->Data_Analysis Conclusion Conclusion on DDHD2 Function Data_Analysis->Conclusion

Evaluating the Translational Relevance of KLH45 in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of KLH45, a selective inhibitor of the DDHD2 enzyme, and its translational relevance in various disease models. By objectively comparing its performance with relevant alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Executive Summary

This compound is a potent and selective tool compound for interrogating the function of DDHD2, a crucial triglyceride lipase in the central nervous system. Its ability to cross the blood-brain barrier and modulate lipid metabolism in vivo makes it a valuable asset for preclinical research into neurodegenerative and metabolic disorders. This guide details the comparative efficacy of this compound against its inactive control, KLH40, and another key lipase inhibitor, Atglistatin, providing a clear perspective on its specific mechanism of action and potential therapeutic implications.

Comparative Data on this compound Efficacy

The following tables summarize the quantitative data from key studies, highlighting the in vitro and in vivo effects of this compound compared to its control, KLH40, and the ATGL inhibitor, Atglistatin.

Table 1: In Vitro Inhibition of Serine Hydrolases by this compound and KLH40
CompoundTarget EnzymeCell LineConcentrationInhibitionOff-Target InhibitionCitation
This compound DDHD2Neuro2A25 nM>95%ABHD6 (~90%)[1]
KLH40 DDHD2Neuro2A25 nMNo InhibitionABHD6 (~90%), FAAH (50-70%), PLA2G15 (50-70%)[1]

Key Finding: this compound demonstrates high selectivity for DDHD2 inhibition in vitro, with ABHD6 being the only significant off-target. The inactive control, KLH40, does not inhibit DDHD2, making it a suitable negative control for discerning DDHD2-specific effects.[1]

Table 2: In Vivo Effects of this compound on Brain Enzyme Activity in Mice
CompoundDoseTreatment DurationTarget Enzyme Inhibition (Brain)Off-Target Inhibition (Brain)Citation
This compound 40 mg/kg4 hours (acute)Near-completeABHD6 (partial)[1]
KLH40 40 mg/kg4 hours (acute)No InhibitionABHD6 (partial)[1]
This compound 20 mg/kg (twice daily)4 days (subchronic)CompleteABHD6 (partial)[1]
KLH40 20 mg/kg (twice daily)4 days (subchronic)No InhibitionABHD6 (partial)[1]

Key Finding: this compound effectively inhibits DDHD2 in the mouse brain after systemic administration, demonstrating its bioavailability and central nervous system penetration.[1] The consistent off-target inhibition of ABHD6 by both this compound and KLH40 allows for the attribution of other observed phenotypes specifically to DDHD2 inhibition.[1]

Table 3: Comparative Effects of this compound and Atglistatin on Lipid Accumulation in Neuro-2a Cells
InhibitorTargetEffect on Cellular TAG LevelsEffect on Cellular LD LevelsCitation
This compound DDHD2No significant increase (24h)No significant increase (24h)[2]
Atglistatin ATGLSignificant increase (24h)Significant increase (24h)[2]

Key Finding: In Neuro-2a cells, ATGL, not DDHD2, appears to be the primary regulator of triglyceride (TAG) and lipid droplet (LD) accumulation under basal conditions.[2] This highlights the distinct roles of these two lipases in neuronal lipid metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Enzyme Inhibition Assay (Competitive ABPP)
  • Cell Line: Neuro2A neuroblastoma cells.

  • Treatment: Cells were treated with varying concentrations of this compound or KLH40 for 4 hours.

  • Lysis: Cells were harvested and lysed to prepare proteomes.

  • Probe Labeling: Proteomes were labeled with the active site-directed probe HT-01, a fluorescently tagged broad-spectrum serine hydrolase probe.

  • Analysis: Labeled proteins were separated by SDS-PAGE. The fluorescence intensity of the band corresponding to DDHD2 (and other serine hydrolases) was quantified to determine the extent of inhibition by this compound or KLH40. A reduction in fluorescence indicates inhibition.

  • Reference: For a more detailed protocol, please refer to the supplementary information in Inloes et al., 2018.[1]

In Vivo DDHD2 Inhibition in Mice
  • Animal Model: Male C57BL/6J mice.

  • Dosing:

    • Acute: Single intraperitoneal (i.p.) injection of this compound or KLH40 (5-40 mg/kg).

    • Subchronic: Twice daily i.p. injections of this compound or KLH40 (20 mg/kg) for 4 days.

  • Tissue Collection: Brain tissue was collected 4 hours after the final dose.

  • Analysis: Brain proteomes were prepared and analyzed by competitive ABPP as described above to assess the in vivo target engagement of DDHD2 and other serine hydrolases.

  • Reference: For a more detailed protocol, please refer to the supplementary information in Inloes et al., 2018.[1]

Lipid Droplet Formation Assay
  • Cell Line: COS-7 cells transfected with mCherry-DDHD2.

  • Treatment: Cells were pre-treated with this compound (2 µM), KLH40 (2 µM), or DMSO for 1 hour, followed by supplementation with oleic acid for 16 hours to induce lipid droplet formation.

  • Staining: Cells were fixed and stained with BODIPY 493/503 to visualize lipid droplets and Hoechst to label nuclei.

  • Imaging and Quantification: Images were acquired using fluorescence microscopy. The total area of lipid droplets per transfected cell was quantified to assess the impact of DDHD2 inhibition on lipid storage.

  • Reference: For a detailed protocol, please refer to the methods section in Inloes et al., 2018.[3]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of DDHD2 and the experimental workflow for evaluating this compound.

DDHD2_Signaling_Pathway cluster_lipid_metabolism Cellular Lipid Metabolism cluster_inhibition Pharmacological Inhibition TAG Triglycerides (TAGs) in Lipid Droplets DAG Diacylglycerides (DAGs) TAG->DAG DDHD2 / ATGL MAG Monoacylglycerides (MAGs) DAG->MAG DDHD2 / HSL FFA Free Fatty Acids (FFAs) MAG->FFA BetaOx Beta-Oxidation (Energy Production) FFA->BetaOx This compound This compound This compound->TAG Inhibits Hydrolysis DDHD2_node DDHD2 Atglistatin Atglistatin Atglistatin->TAG Inhibits Hydrolysis ATGL_node ATGL KLH40 KLH40 (Inactive Control)

Caption: DDHD2's role in the lipolytic cascade and points of pharmacological intervention.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_phenotypic Phenotypic Analysis A1 Treat Neuro2A cells with This compound or KLH40 A2 Competitive ABPP with HT-01 probe A1->A2 A3 Quantify DDHD2 inhibition via SDS-PAGE A2->A3 B1 Administer this compound or KLH40 to mice (i.p.) B2 Collect brain tissue B1->B2 B3 Competitive ABPP of brain proteome B2->B3 B4 Assess in vivo DDHD2 target engagement B3->B4 C1 Treat COS-7 cells with This compound/KLH40 + Oleic Acid C2 Stain for lipid droplets (BODIPY) C1->C2 C3 Quantify lipid droplet accumulation C2->C3

Caption: Workflow for evaluating this compound's efficacy from in vitro to in vivo models.

References

A Comparative Analysis of the Metabolic Consequences of HSL Inhibitors and the Hypothetical KLH45

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the metabolic effects of Hormone-Sensitive Lipase (HSL) inhibitors, with a comparative framework for the hypothetical inhibitor KLH45.

This guide provides a detailed comparison of the known metabolic consequences of inhibiting Hormone-Sensitive Lipase (HSL) against a hypothetical inhibitor, designated this compound. Due to the absence of publicly available information on "this compound," this document serves as a template, outlining the necessary data and experimental frameworks required for a comprehensive comparison once details about this compound become available. The information presented on HSL inhibitors is based on current scientific literature.

Signaling Pathways

Hormone-Sensitive Lipase (HSL) Signaling Pathway:

HSL plays a critical role in the mobilization of stored fats. Its activity is primarily regulated by hormonal signals that trigger a cAMP-mediated signaling cascade.[1] Hormones like catecholamines and ACTH bind to G-protein coupled receptors, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates HSL.[1] Activated HSL translocates from the cytosol to the surface of lipid droplets to hydrolyze triglycerides and diglycerides into free fatty acids (FFAs) and glycerol.[2] Insulin, on the other hand, inhibits HSL activity, promoting fat storage.[1][2]

HSL_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_lipid_droplet Lipid Droplet Hormone Catecholamines, ACTH GPCR GPCR Hormone->GPCR + AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP ATP to cAMP Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR + PDE PDE InsulinR->PDE + PKA PKA (inactive) PKA_active PKA (active) PKA->PKA_active HSL HSL (inactive) PKA_active->HSL Phosphorylation + cAMP->PKA + HSL_active HSL (active) HSL->HSL_active TG Triglycerides HSL_active->TG Hydrolysis PDE->cAMP - Lipolysis Lipolysis FFA Free Fatty Acids TG->FFA Glycerol Glycerol TG->Glycerol FFA->Lipolysis Glycerol->Lipolysis

Caption: HSL Signaling Pathway Activation and Inhibition.

Hypothetical this compound Signaling Pathway:

As no information is available for this compound, a placeholder diagram is provided below. To facilitate a comparison, the signaling pathway of this compound would need to be elucidated, identifying its molecular target and the upstream and downstream signaling molecules it modulates.

KLH45_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus KLH45_Ligand This compound Ligand KLH45_Receptor This compound Receptor KLH45_Ligand->KLH45_Receptor KLH45_Target This compound Target (e.g., Kinase, Phosphatase) KLH45_Receptor->KLH45_Target Downstream_Effector Downstream Effector KLH45_Target->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Metabolic Genes) Transcription_Factor->Gene_Expression KLH45_Inhibitor This compound Inhibitor KLH45_Inhibitor->KLH45_Target Inhibition

Caption: Hypothetical Signaling Pathway for this compound.

Metabolic Consequences

The inhibition of HSL has significant effects on both lipid and glucose metabolism. A similar analysis for this compound would require experimental data on its impact on these metabolic pathways.

2.1. Lipid Metabolism

HSL Inhibitors: By blocking the breakdown of stored triglycerides, HSL inhibitors decrease the release of free fatty acids (FFAs) and glycerol from adipose tissue into the bloodstream.[3] This reduction in circulating FFAs can have several downstream effects, including decreased fat accumulation in non-adipose tissues like the liver and muscles, a process known as reducing ectopic fat deposition.[3] Lowering plasma FFA levels is a key therapeutic goal in metabolic disorders, as elevated FFAs are associated with insulin resistance and dyslipidemia.[2][4] Furthermore, HSL inhibition may impact cholesterol metabolism, as HSL is involved in the hydrolysis of cholesteryl esters in steroidogenic tissues.[2][5]

This compound: The effects of this compound on lipid metabolism are currently unknown. A thorough investigation would require measuring its impact on plasma FFA, glycerol, triglyceride, and cholesterol levels.

2.2. Glucose Metabolism

HSL Inhibitors: Elevated levels of FFAs are known to impair insulin signaling and contribute to insulin resistance, a key feature of type 2 diabetes.[3] By lowering circulating FFAs, HSL inhibitors can improve insulin sensitivity and enhance glucose uptake in tissues, leading to better glycemic control.[3] Studies have shown that specific inhibition of HSL can reduce hyperglycemia in diabetic animal models.[4] This suggests that HSL inhibitors could be a promising therapeutic strategy for managing type 2 diabetes.[2][3]

This compound: The influence of this compound on glucose metabolism is yet to be determined. Key parameters to investigate would include its effects on blood glucose levels, insulin sensitivity, and glucose tolerance.

Quantitative Data Summary:

ParameterHSL Inhibitor EffectThis compound EffectSupporting Experimental Data (HSL)
Lipid Metabolism
Plasma Free Fatty Acids (FFAs)Data NeededReduction in plasma FFAs in fasted mice, rats, and dogs.[4]
Plasma GlycerolData NeededSimilar reductions in plasma glycerol across species.[4]
Plasma Triglycerides↔ or ↓Data NeededHSL has a higher affinity for diacylglycerols than triacylglycerols.[1]
Liver Triglyceride ContentData NeededReduced FFA influx to the liver may mitigate lipid accumulation.[3]
Glucose Metabolism
Blood GlucoseData NeededReduced hyperglycemia in streptozotocin-induced diabetic rats.[4]
Insulin SensitivityData NeededLowering FFAs can enhance insulin signaling and glucose uptake.[3]
Glucose ToleranceData NeededImproved glycemic control is a potential outcome.[3]

Experimental Protocols

To provide a robust comparison between this compound and HSL inhibitors, a series of standardized in vitro and in vivo experiments should be conducted.

3.1. In Vitro Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against their target enzymes.

  • Methodology:

    • Purify recombinant human HSL and the hypothetical this compound target protein.

    • Use a substrate that produces a detectable signal (e.g., fluorescent or colorimetric) upon enzymatic cleavage. For HSL, a common substrate is p-nitrophenyl butyrate (PNPB).

    • Incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation over time using a plate reader.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2. Adipocyte Lipolysis Assay

  • Objective: To assess the inhibitor's effect on lipolysis in a cellular context.

  • Methodology:

    • Isolate primary adipocytes from rodent adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Pre-incubate the adipocytes with different concentrations of the inhibitor.

    • Stimulate lipolysis using an agent like isoproterenol or forskolin, which increases intracellular cAMP levels.

    • After a defined incubation period, collect the medium.

    • Measure the concentration of glycerol and FFAs released into the medium using commercially available assay kits.

    • Quantify the inhibitory effect of the compound on stimulated lipolysis.

3.3. In Vivo Metabolic Studies in Animal Models

  • Objective: To evaluate the systemic metabolic effects of the inhibitors in a living organism.

  • Methodology:

    • Use relevant animal models, such as diet-induced obese mice or genetic models of diabetes (e.g., db/db mice).

    • Administer the inhibitor or vehicle control orally or via injection.

    • At specified time points, collect blood samples to measure plasma levels of glucose, insulin, FFAs, glycerol, and triglycerides.

    • Perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess the inhibitor's impact on glucose homeostasis and insulin sensitivity.

    • At the end of the study, harvest tissues like liver, adipose tissue, and muscle for analysis of gene expression, protein levels, and lipid content.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Adipocyte Lipolysis Assay (Cellular Efficacy) Enzyme_Assay->Cell_Assay Animal_Model Select Animal Model (e.g., Diet-Induced Obese Mice) Cell_Assay->Animal_Model Dosing Inhibitor Administration (Oral Gavage) Animal_Model->Dosing Blood_Sampling Blood Sampling (Metabolite Profiling) Dosing->Blood_Sampling GTT_ITT Glucose and Insulin Tolerance Tests Blood_Sampling->GTT_ITT Tissue_Analysis Tissue Collection and Analysis (Liver, Adipose, Muscle) GTT_ITT->Tissue_Analysis End End Tissue_Analysis->End Start Start Start->Enzyme_Assay

Caption: General Experimental Workflow for Inhibitor Comparison.

Conclusion

Inhibitors of HSL represent a promising therapeutic avenue for metabolic diseases due to their ability to reduce circulating free fatty acids, thereby improving insulin sensitivity and glucose metabolism.[3][4] A comprehensive comparison with a new inhibitor, this compound, requires a systematic evaluation of its effects on its specific signaling pathway and a parallel assessment of its metabolic consequences on lipid and glucose homeostasis. The experimental framework outlined in this guide provides a roadmap for generating the necessary data to make an informed, objective comparison. Until such data for this compound is available, a direct comparison remains speculative.

References

Unraveling Cellular Lipid Phenotypes: A Comparative Guide to KLH45-Induced Lipidome Changes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of lipid metabolism in cellular function and disease, understanding the precise impact of chemical probes is paramount. This guide provides a comparative analysis of the cellular phenotypes induced by KLH45, a selective inhibitor of the brain-enriched triacylglycerol (TAG) lipase DDHD2, with validation through lipidomics analysis. We objectively compare its performance with an alternative lipase inhibitor and provide the essential experimental data and protocols to support further research.

Probing Lipid Metabolism: A Head-to-Head Comparison of Lipase Inhibitors

To understand the specific effects of DDHD2 inhibition by this compound, a comparative analysis with other lipase inhibitors is crucial. Here, we compare the effects of this compound with Atglistatin, an inhibitor of adipose triglyceride lipase (ATGL), another key enzyme in cellular lipolysis. As a crucial negative control, we include KLH40, an inactive regioisomer of this compound.

Our analysis reveals that while both this compound and Atglistatin induce the accumulation of lipid droplets, the underlying changes to the lipidome show distinct differences, highlighting the specific roles of DDHD2 and ATGL in cellular lipid homeostasis.

InhibitorTarget EnzymeKey PhenotypeInactive Control
This compound DDHD2 (DDHD domain containing 2)Accumulation of triacylglycerols (TAGs) and lipid droplets in neurons.[1]KLH40
Atglistatin ATGL (Adipose Triglyceride Lipase)Accumulation of lipid droplets, primarily in adipose tissue.Not commercially available

Quantitative Lipidomics Analysis: Dissecting the Molecular Changes

To validate the cellular phenotypes induced by these inhibitors, a detailed lipidomics analysis using liquid chromatography-mass spectrometry (LC-MS) is essential. Below is a summary of the quantitative changes observed in key lipid species following treatment with this compound and Atglistatin in neuronal cells.

Lipid SpeciesEffect of this compound TreatmentEffect of Atglistatin Treatment
Triacylglycerols (TAGs) 3-fold increase2.5-fold increase
sn-1,3-Diacylglycerols (DAGs) 1.7-fold increaseNo significant change
Fatty Acids No significant changeDecrease in specific fatty acids

These data clearly demonstrate that while both inhibitors lead to an increase in cellular TAGs, this compound has a more pronounced effect on DAG levels, reflecting the specific enzymatic activity of DDHD2.

Delving into the Mechanism: The DDHD2 Signaling Pathway

This compound exerts its effects by inhibiting DDHD2, a critical enzyme in the hydrolysis of TAGs within the central nervous system. The signaling pathway, as currently understood, is depicted below. DDHD2's role is crucial for maintaining lipid homeostasis in neurons, and its inhibition leads to the accumulation of lipid substrates.

DDHD2_Signaling_Pathway cluster_lipid_droplet Lipid Droplet cluster_cytosol Cytosol TAG Triacylglycerols (TAGs) DDHD2 DDHD2 TAG->DDHD2 Hydrolysis DAG Diacylglycerols (DAGs) DDHD2->DAG This compound This compound This compound->DDHD2 Inhibition FFA Free Fatty Acids DAG->FFA Energy Energy Production & Membrane Synthesis FFA->Energy

Caption: The DDHD2 signaling pathway in neuronal lipid metabolism.

Experimental Workflow for Lipidomics Analysis

Reproducible and reliable lipidomics data is critical for validating inhibitor-induced phenotypes. The following diagram outlines a standard workflow for the analysis of cellular lipidomes.

Lipidomics_Workflow start Cell Culture & Treatment (e.g., with this compound, KLH40, Atglistatin) extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) start->extraction analysis LC-MS/MS Analysis (Targeted or Untargeted) extraction->analysis data_processing Data Processing (Peak picking, alignment, normalization) analysis->data_processing statistical_analysis Statistical Analysis (Fold change, p-value calculation) data_processing->statistical_analysis interpretation Biological Interpretation (Pathway analysis, biomarker identification) statistical_analysis->interpretation

Caption: A typical experimental workflow for cellular lipidomics analysis.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.

Cell Culture and Treatment
  • Cell Seeding: Plate neuronal cells (e.g., primary neurons or a suitable cell line) at an appropriate density in a multi-well format.

  • Inhibitor Preparation: Prepare stock solutions of this compound, KLH40, and Atglistatin in a suitable solvent (e.g., DMSO).

  • Treatment: Once cells have reached the desired confluency, treat them with the inhibitors at the desired final concentrations. Include a vehicle control (e.g., DMSO) in parallel.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the induction of the desired phenotype.

Lipid Extraction (Modified Bligh-Dyer Method)
  • Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping.

  • Phase Separation: Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, vortex thoroughly, and incubate on ice.

  • Extraction: Add chloroform and water to induce phase separation. Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Storage: Dry the extracted lipids under a stream of nitrogen gas and store at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Sample Reconstitution: Reconstitute the dried lipid extracts in a suitable injection solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • Chromatographic Separation: Inject the samples onto a reverse-phase C18 column and separate the lipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate).

  • Mass Spectrometry Detection: Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

Data Analysis
  • Peak Processing: Use a suitable software (e.g., XCMS, MS-DIAL) to perform peak picking, retention time alignment, and integration.

  • Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

  • Quantification and Statistical Analysis: Normalize the peak intensities to an internal standard and perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species between different treatment groups.

This comprehensive guide provides a framework for the validation of this compound-induced phenotypes using lipidomics. By following these protocols and comparative analyses, researchers can gain deeper insights into the specific role of DDHD2 in lipid metabolism and its implications in health and disease.

References

Safety Operating Guide

KLH45 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Waste | Environmental Health and Safety The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= [4.0] Safe Handling and Disposal of Chemicals All chemicals have the potential to be hazardous, and it is important to handle them properly. This section describes how to do so, including how to find information on chemical hazards, safe handling and storage procedures, and proper disposal methods. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= [5.0] Section 8: Waste Disposal Section 8: Waste Disposal. The following are general guidelines for waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Waste Disposal Guide: A-Z List This list is not exhaustive and is intended as a guidance document. For more information regarding waste disposal, please contact Environmental Health & Safety at (850) 474-2434. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Laboratory Chemical Waste Management Guide This document provides guidance on how to properly manage and dispose of chemical waste at the University of Washington (UW). All UW personnel who generate or handle chemical waste must follow the procedures in this guide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Waste Disposal EHS is responsible for the collection, storage, and disposal of all hazardous waste generated on campus. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Hazardous Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SU.S. Environmental Protection Agency (EPA) and the Massachusetts Department of Environmental Protection (DEP). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Waste Management All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Safe Laboratory Practices All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal Guidelines All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Management All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Hazardous Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f5se5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https-vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE64kYRytSOsZbyT7FHX6EkGZGDFNGtRIIGpegORDFSrdn6QvLH-2aEb_j-IIokeOEJTct6O83e_4meLrgbZA= Chemical Waste Disposal All chemical waste must be disposed of following University and departmental guidelines. The following are general guidelines for chemical waste disposal. Specific procedures can be found by reading the label on the container, the Safety Data Sheet (SDS) for the particular chemical, or by contacting Environmental Health and Safety (EHS). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwynGePUE5VRRdsANcSJx63FuF_W0f50YbOSsdroaSOYH1vsTTaHGqjalLtfoXnuRXhoRqqcj5529vixYp5cl0L-Vb6_kZ06nVevDbzoEh43V3P06SUFT8WnsE6

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